MK-7622
説明
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQLZBJFOGEEO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227923-29-6 | |
| Record name | MK-7622 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7622 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12897 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-7622 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Allosteric Modulation of M1 Receptors by MK-7622: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR), a G-protein coupled receptor highly expressed in the hippocampus and cerebral cortex.[1] These brain regions are crucial for memory and higher cognitive functions, making the M1 receptor a key therapeutic target for cognitive deficits observed in neurodegenerative disorders such as Alzheimer's disease.[1] Cholinergic signaling, mediated by acetylcholine (ACh), is significantly impaired in Alzheimer's disease.[1] While acetylcholinesterase inhibitors represent a standard of care, their non-selective nature can lead to dose-limiting side effects.[2][3] M1-selective PAMs like this compound offer a more targeted approach by amplifying the endogenous signaling of ACh at the M1 receptor, with the potential for improved tolerability.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on M1 receptors, detailing its signaling pathways, experimental characterization, and key quantitative data.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[4] This allosteric binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of acetylcholine.[4] Consequently, in the presence of this compound, a lower concentration of acetylcholine is required to elicit a downstream signal.[3]
A critical characteristic of this compound is its possession of intrinsic agonist activity, meaning it can activate the M1 receptor to some extent even in the absence of acetylcholine.[5] This "ago-PAM" activity is a distinguishing feature that may contribute to both its therapeutic and adverse effect profiles.[5]
M1 Receptor Signaling Pathway
The M1 receptor primarily couples to the Gq/11 family of G-proteins.[6] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Below is a diagram illustrating the M1 receptor signaling cascade and the modulatory effect of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound as a Positive Allosteric Modulator
| Parameter | Cell Line | Assay | Value | Reference |
| PAM EC50 | CHO-K1 cells expressing human M1 receptor | Calcium Mobilization | 16 nM ± 4 | [4] |
Table 2: In Vitro Intrinsic Agonist Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| Agonist EC50 | CHO-K1 cells expressing human M1 receptor | Calcium Mobilization | 2930 nM ± 95 | [4] |
Table 3: Allosteric Parameters of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| Cooperativity (α) | CHO cells expressing human M1 receptor | Calcium Flux | 338 | [3] |
| Affinity for unbound receptor (KB) | CHO cells expressing human M1 receptor | Calcium Flux | 0.948 µM | [3] |
| Allosteric efficacy (τB) | CHO cells expressing human M1 receptor | Calcium Flux | 1.067 | [3] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This functional assay is used to determine both the PAM and intrinsic agonist activity of compounds like this compound.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Addition:
-
For PAM activity: A fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration, which elicits 20% of the maximal response) is added to the wells, followed by varying concentrations of this compound.
-
For agonist activity: Varying concentrations of this compound are added to the wells in the absence of acetylcholine.
-
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The baseline fluorescence is measured, and then the fluorescence intensity is monitored over time after the addition of the compounds. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate dose-response curves. From these curves, the EC50 values for PAM and agonist activity are calculated.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. For allosteric modulators, these assays can reveal how the modulator affects the binding of an orthosteric ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the M1 receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) at a fixed concentration, and varying concentrations of a competing unlabeled ligand (e.g., acetylcholine). This is performed in the absence and presence of fixed concentrations of this compound.
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves. The presence of a PAM like this compound will cause a leftward shift in the acetylcholine competition curve, indicating that acetylcholine is binding with a higher affinity. This shift can be used to calculate the cooperativity factor (α).
Clinical and Preclinical Observations
In preclinical studies, this compound demonstrated the ability to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570) in animal models.[1][2] However, a Phase II clinical trial in patients with mild-to-moderate Alzheimer's disease did not show a significant improvement in cognition or function when this compound was used as an adjunctive therapy.[3][7] Furthermore, the treatment group experienced a higher incidence of cholinergic-related adverse events, such as diarrhea.[5] The intrinsic agonist activity of this compound has been suggested as a potential contributor to these adverse effects, as it may lead to over-activation of M1 receptors.[5] This highlights a critical consideration in the development of M1 PAMs: the balance between potentiation of endogenous signaling and direct receptor activation.
Conclusion
This compound is a potent, selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor with additional intrinsic agonist properties. Its mechanism of action involves binding to an allosteric site on the M1 receptor, which enhances the signaling of the endogenous ligand, acetylcholine, primarily through the Gq/PLC/IP3 pathway. While preclinical data were promising, the lack of efficacy and the presence of cholinergic side effects in clinical trials underscore the complexities of targeting the cholinergic system. The experience with this compound provides valuable insights for the future design and development of M1-targeted therapeutics for cognitive disorders, particularly regarding the potential implications of ago-PAM activity.
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to MK-7622: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7622 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the central nervous system for the symptomatic treatment of cognitive deficits in disorders such as Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key preclinical and clinical data for this compound. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to support ongoing research and development efforts in the field of M1 receptor modulation.
Chemical Structure and Properties
This compound, a benzoisoquinolinone derivative, was developed as a central nervous system (CNS) penetrant M1 PAM.[1] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-((5-chloropyridin-2-yl)methyl)-8-methoxy-2,3-dihydro-1H-benzo[de]isoquinolin-1-one | [1] |
| Molecular Formula | C20H15ClN2O2 | [4] |
| Molecular Weight | 350.8 g/mol | [5] |
| CAS Number | 1227923-29-6 | [4] |
| cLogP | 3.2 | [1] |
| Topological Polar Surface Area | 49.9 Ų | [5] |
Chemical Structure of this compound
A conceptual diagram illustrating the core scaffold and key functional groups of the this compound molecule.
Synthesis Pathway
The synthesis of this compound involves a multi-step sequence culminating in a key Negishi cross-coupling reaction to introduce the chloropyridinylmethyl side chain. The overall synthetic scheme is outlined below, followed by a detailed experimental protocol.
Synthetic Scheme
A flowchart of the synthetic pathway for this compound, based on published literature.[6]
Detailed Experimental Protocols
The following protocols are representative procedures for the key steps in the synthesis of this compound, adapted from published methods for analogous compounds.
Step 1: Synthesis of Benzoquinazoline Intermediate (20)
A multi-step synthesis starting from methylnaphthalene (14) is employed.
-
Formation of Intermediate (15): Methylnaphthalene (14) is treated with tert-butoxybis(dimethylamino)methane in toluene at 120°C.
-
Oxidative Cleavage and Esterification to (16): The resulting intermediate (15) undergoes oxidative cleavage using potassium permanganate (B83412) (KMnO4) and potassium carbonate (K2CO3) in a tert-butanol/water mixture, followed by esterification to yield methyl ester (16).
-
Formation of Bromide (17): The nitro group of (16) is reduced, and the resulting amine is subsequently brominated to afford bromide (17).
-
Hydrolysis to Carboxylic Acid (18): The methyl ester of (17) is hydrolyzed to the corresponding carboxylic acid (18).
-
Amide Coupling to (19): Carboxylic acid (18) is coupled with (S,S)-trans-1-hydroxy-2-aminocyclohexane using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to form amide (19).
-
Cyclization to Benzoquinazoline (20): Amide (19) is cyclized using dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield the benzoquinazoline intermediate (20).
Step 2: Negishi Cross-Coupling to form Chloropyridine (9)
-
Preparation of the Organozinc Reagent: (2-chloro-5-pyridyl)methylzinc chloride is prepared in situ from the corresponding pyridylmethyl chloride and activated zinc.
-
Coupling Reaction: In an inert atmosphere, the benzoquinazoline intermediate (20) is dissolved in an anhydrous aprotic solvent such as THF. A palladium catalyst, for example, Pd(PPh3)4 or a combination of a palladium source like Pd2(dba)3 and a suitable phosphine (B1218219) ligand, is added. The pre-formed or in situ generated (2-chloro-5-pyridyl)methylzinc chloride solution is then added dropwise to the reaction mixture at room temperature. The reaction is stirred until completion, which is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chloropyridine intermediate (9).
Step 3: Final Transformations to this compound (11)
The chloropyridine intermediate (9) is then converted to this compound (11) through a series of standard chemical transformations, which may include modifications to the quinazolinone core or the pyridyl moiety as described in the optimization studies.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[7] It does not bind to the orthosteric site where acetylcholine (ACh) binds but to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to ACh, leading to an enhanced intracellular signaling cascade. The primary signaling pathway for the M1 receptor is through the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
M1 receptor signaling pathway modulated by this compound.
Quantitative Data Summary
This compound has been extensively characterized in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity
| Assay | Species | EC50 / IP (nM) | Notes | Reference |
| M1 Potentiation (Ca2+ Flux) | Human | 21 | EC50 value. | [7] |
| M1 Potentiation (Ca2+ Flux) | Rat | 14 | Inflection Point (IP). | [7] |
| M1 Potentiation (Ca2+ Flux) | Mouse | 6.7 | Inflection Point (IP). | [7] |
| M1 Potentiation (Ca2+ Flux) | Dog | 1.4 | Inflection Point (IP). | [7] |
| M1 Potentiation (Ca2+ Flux) | Rhesus | 3.8 | Inflection Point (IP). | [7] |
| M2, M3, M4 Receptor Activity | Human | > 100,000 | No potentiation or agonism observed up to 100 µM. | [6] |
Table 2: Preclinical Pharmacokinetic Properties
| Species | Dose | Tmax (h) | Cmax (µM) | AUC (µM*h) | Brain/Plasma Ratio |
| Rat | 10 mg/kg p.o. | 2.0 | 3.5 | 24 | 0.4 |
| Dog | 3 mg/kg p.o. | 1.0 | 2.1 | 7.9 | N/A |
| Rhesus Monkey | 1 mg/kg p.o. | 2.0 | 0.8 | 4.5 | N/A |
Data adapted from preclinical studies.[7]
Table 3: Clinical Trial Data (Phase II)
| Parameter | This compound (45 mg) | Placebo | Notes | Reference |
| Change in ADAS-Cog11 Score | 0.18 | - | Did not show statistically significant improvement in cognition. | [6] |
| Discontinuation due to AEs | 16% | 6% | [6] | |
| Cholinergic-related AEs | 21% | 8% | Primarily gastrointestinal. | [6] |
Key Experimental Methodologies
In Vitro Calcium Mobilization Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
This compound at various concentrations is added to the wells, followed by a sub-maximal concentration of acetylcholine (e.g., EC20).
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
Data are normalized to the maximal response induced by a saturating concentration of acetylcholine, and EC50 values are calculated using a four-parameter logistic equation.
-
Contextual Fear Conditioning (CFC) in Mice
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Training: Mice are placed in a novel conditioning chamber and receive a series of foot shocks paired with an auditory cue.
-
Treatment: Prior to the testing phase, mice are administered vehicle, scopolamine (B1681570) (to induce cognitive impairment), or scopolamine followed by this compound at various doses via intraperitoneal injection.
-
Testing: 24 hours after training, mice are returned to the conditioning chamber, and freezing behavior (a measure of fear memory) is recorded.
-
Data Analysis: The percentage of time spent freezing is quantified and compared across treatment groups. A significant increase in freezing time in the this compound treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
-
Conclusion
This compound is a well-characterized, potent, and selective M1 PAM with good CNS penetration. Its synthesis is achievable through a multi-step process featuring a key Negishi cross-coupling reaction. While preclinical studies demonstrated pro-cognitive effects in animal models, a Phase II clinical trial in Alzheimer's disease patients did not show a significant improvement in cognition and was associated with an increase in cholinergic side effects.[6] This highlights the complexities of translating preclinical efficacy to clinical outcomes for M1 modulators. The detailed chemical, synthetic, and pharmacological data presented in this guide serve as a valuable resource for researchers in the field of neurodegenerative and psychiatric drug discovery.
References
- 1. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of MK-7622: A Technical Review of a Promising M1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7622, a once-promising clinical candidate for the treatment of cognitive deficits in Alzheimer's disease, represents a significant case study in the development of M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs). This technical guide provides an in-depth chronicle of the discovery and development of this compound, from its origins in high-throughput screening to its ultimate discontinuation following a Phase II clinical trial. We will delve into the medicinal chemistry efforts that transformed a challenging lead compound into a clinical candidate, the preclinical pharmacology that supported its progression, and the clinical trial results that sealed its fate. This document consolidates key quantitative data into structured tables, details critical experimental protocols, and visualizes the underlying biological pathways and development workflow to offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.
Introduction: The Cholinergic Hypothesis and the M1 Receptor Target
The progressive cognitive decline in Alzheimer's disease (AD) is linked to the degeneration of cholinergic neurons in the basal forebrain.[1] This has led to the "cholinergic hypothesis," which posits that enhancing cholinergic signaling can alleviate some of the cognitive symptoms of the disease.[2] Current standard-of-care treatments, such as acetylcholinesterase inhibitors (AChEIs) like donepezil, work by preventing the breakdown of the neurotransmitter acetylcholine (ACh), thereby non-selectively boosting signaling at both nicotinic and muscarinic receptors.[2][3] While offering modest cognitive benefits, their utility is often limited by dose-limiting cholinergic side effects, including nausea, diarrhea, and cramping, due to the widespread nature of cholinergic activation.[3]
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[1] This has made it an attractive target for developing more selective therapies for AD.[1] Direct activation of the M1 receptor with orthosteric agonists like xanomeline (B1663083) showed promise in improving cognitive performance in AD patients, but its clinical use was hampered by a lack of selectivity, leading to cholinergic adverse effects from activation of other muscarinic receptor subtypes (M2, M3).[1][3]
An alternative and more nuanced approach is the use of positive allosteric modulators (PAMs). M1 PAMs do not directly activate the receptor themselves but instead bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, acetylcholine.[2][4] This strategy offers the potential for a more physiological and spatially restricted enhancement of cholinergic signaling, selectively amplifying endogenous ACh tone with minimal intrinsic activity in the absence of ACh, which could lead to an improved therapeutic window with fewer side effects.[2] It was this promising therapeutic concept that drove the discovery and development of this compound.[1][2]
The Discovery of this compound: From HTS Hit to Clinical Candidate
The journey to this compound began at Merck Research Laboratories (MRL) with a high-throughput screening (HTS) campaign that identified the quinolone carboxylic acid, BQCA, as a lead M1 PAM.[1][2] While BQCA was a valuable tool for pharmacological studies, it possessed several liabilities that made it unsuitable as a drug candidate, including low central nervous system (CNS) exposure and potential for acyl glucuronide formation, which complicated pharmacokinetic predictions.[1]
Medicinal chemistry efforts focused on replacing the problematic carboxylic acid moiety while retaining M1 PAM activity and improving drug-like properties.[1] This led to the evolution of non-carboxylic acid modulators, culminating in the identification of the benzoisoquinolinone derivative, compound 11 , which was designated as this compound.[1][2] this compound emerged as a highly selective M1 PAM with favorable preclinical pharmacokinetic and pharmacodynamic properties, positioning it for clinical development.[1][2]
Synthesis of this compound
The synthesis of this compound, as described in the literature, involves a multi-step sequence. A key feature of the synthesis is the construction of the benzoquinazolinone core and the use of Negishi coupling reactions in the final steps.[5] A simplified representation of the synthetic scheme is provided below.
Preclinical Pharmacology
This compound demonstrated potent and selective M1 positive allosteric modulator activity in a variety of in vitro and in vivo preclinical models.
In Vitro Characterization
This compound's primary mechanism of action is the potentiation of the M1 receptor's response to acetylcholine. This was extensively characterized using in vitro assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ACh-induced Calcium Flux | CHO cells expressing human M1 receptors | EC50 | 21 nM | [6] |
| Intracellular Calcium Mobilization (without ACh) | Rat M1-expressing CHO cells | EC50 | 2930 nM | [6][7] |
| Intracellular Calcium Mobilization (with ACh) | Rat M1-expressing CHO cells | PAM EC50 | 16 nM | [6][7] |
| Receptor Allostery (Affinity for unbound receptor) | Human M1 overexpressing CHO cells | KB | 0.948 µM | [1] |
| Receptor Allostery (Cooperativity) | Human M1 overexpressing CHO cells | α | 338 | [1] |
This compound was found to be highly selective for the M1 receptor, showing no effect on M2, M3, or M4 receptors up to 100 µM.[8]
The potency of this compound as an M1 PAM was determined by measuring its ability to enhance ACh-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in several preclinical species, demonstrating good oral bioavailability and moderate half-life.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (Oral) | Dose (IV) | Bioavailability (%) | T1/2 (h) | Clearance | Reference |
| Rat | 10 mg/kg | 2 mg/kg | Good | 1.3 - 8.7 | Low to moderate | [1] |
| Dog | 3 mg/kg | 1 mg/kg | Good | 1.3 - 8.7 | Low to moderate | [1] |
| Rhesus Monkey | 1 mg/kg | 0.5 mg/kg | Good | 1.3 - 8.7 | Low to moderate | [1] |
In Vivo Efficacy and Pharmacodynamics
This compound demonstrated efficacy in preclinical models of cognitive impairment and showed target engagement in the CNS.
In a mouse model of memory impairment, this compound reversed the cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570).[1]
Experimental Protocol: Mice were treated with scopolamine to induce a cognitive deficit. Subsequently, they were administered this compound via intraperitoneal injection. The ability of the mice to form a new association in a novel environment was then assessed. A significant reversal of the scopolamine-induced deficit was observed at a dose of 3 mg/kg of this compound.[1]
This compound also attenuated scopolamine-induced cognitive impairment in rhesus macaques in an object retrieval detour task.[6][9] Oral administration of this compound at doses of 0.3 and 1.0 mg/kg significantly reversed the performance deficits on difficult trials.[6]
This compound induced changes in qEEG in both rhesus macaques and humans, providing evidence of target engagement in the CNS.[9] In rhesus monkeys, this compound dose-responsively reduced theta, alpha, and sigma power.[6]
M1 Receptor Signaling Pathway
This compound, as a positive allosteric modulator, enhances the signaling cascade initiated by the binding of acetylcholine to the M1 muscarinic receptor. The M1 receptor is a Gq/11-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various neuronal functions, including learning and memory.
Clinical Development and Discontinuation
Based on its promising preclinical profile, this compound advanced into clinical trials for the treatment of cognitive dysfunction in patients with Alzheimer's disease.[1][2][10]
Phase I Studies
In Phase I studies with healthy volunteers, this compound was generally well-tolerated and demonstrated CNS penetration with pharmacodynamic effects.[8] It has a Tmax of 2-4 hours and a half-life of approximately 25 hours, which supports once-daily dosing.[8] At doses of 40 and 70 mg, this compound showed a statistically significant increase in sigma band awake EEG activity, indicative of an alerting effect.[8] Furthermore, it reversed scopolamine-induced impairment in a detection task at doses of 1, 10, and 70 mg.[8]
Phase II Proof-of-Concept Trial (NCT01852110)
A randomized, double-blind, placebo-controlled, proof-of-concept trial was initiated to evaluate the efficacy and safety of this compound as an adjunctive therapy to AChEIs in patients with mild-to-moderate AD.[8][11][12]
Table 3: Key Parameters of the Phase II Trial of this compound
| Parameter | Description | Reference |
| Trial Identifier | NCT01852110 | [11] |
| Indication | Mild-to-moderate Alzheimer's Disease | [11] |
| Treatment | This compound (45 mg once daily) or placebo, as adjunctive therapy to AChEIs | [8][11][12] |
| Primary Efficacy Endpoint | Mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) at 12 weeks | [11][12] |
| Secondary Efficacy Endpoint | Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks | [12] |
| Number of Participants | 240 randomized | [8][12] |
Despite the promising preclinical data and evidence of target engagement in humans, the Phase II trial was stopped for futility after a pre-planned interim analysis.[8][11][12] this compound at a dose of 45 mg did not improve cognition or function in patients with mild-to-moderate AD.[8][12]
Table 4: Primary and Secondary Efficacy Results of the Phase II Trial
| Endpoint | Result (this compound vs. Placebo) | 95% Confidence Interval | p-value | Reference |
| ADAS-Cog11 at 12 weeks (Group Difference) | 0.18 | -1.0 to 1.3 | Not significant | [12] |
| ADCS-ADL at 24 weeks (Group Difference) | 0.06 | -2.4 to 2.5 | Not significant | [12] |
Safety and Tolerability in the Phase II Trial
This compound was associated with a higher incidence of cholinergically related adverse events compared to placebo.[8][12]
Table 5: Key Safety Findings from the Phase II Trial
| Adverse Event Category | This compound (%) | Placebo (%) | Reference |
| Discontinuation due to Adverse Events | 16 | 6 | [8][12] |
| Cholinergically Related Adverse Events | 21 | 8 | [8][12] |
| Diarrhea | 16 | 6 | [4] |
The increased incidence of cholinergic side effects, despite the allosteric mechanism, was a significant finding.[4] This could be attributed to the robust intrinsic agonist activity of this compound observed in in vitro assays.[3][4] Preclinical studies also revealed that high doses of this compound could induce behavioral convulsions in mice, an effect that was absent in M1 knockout mice, suggesting on-target M1-mediated over-activation.[3][7][13]
Conclusion and Future Perspectives
The development of this compound provides a valuable and cautionary tale in the pursuit of M1-targeted therapies for Alzheimer's disease. The program successfully identified a potent, selective, and orally bioavailable M1 PAM with good CNS penetration. Preclinical studies demonstrated efficacy in models of cognitive impairment and target engagement in both animals and humans. However, the translation of these promising preclinical findings to clinical efficacy was unsuccessful.
The failure of the Phase II trial, coupled with the emergence of on-target cholinergic adverse effects, highlights the complexities of modulating the M1 receptor. The "agonist-like" properties of this compound may have contributed to its lack of a sufficient therapeutic window.[3][7] This experience suggests that future development of M1 PAMs may need to focus on compounds with a more nuanced pharmacological profile, potentially those with lower intrinsic agonist activity, to achieve the desired cognitive enhancement without dose-limiting side effects. The story of this compound underscores the critical importance of careful dose selection and the challenge of translating preclinical models of cognition to the complexities of human neurodegenerative disease. While the journey of this compound has concluded, the lessons learned will undoubtedly inform the next generation of M1-targeted drug discovery efforts.
References
- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
MK-7622: A Technical Overview of Muscarinic Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a novel, orally active, and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M1 receptor.[1][2] Developed to enhance cognitive function, particularly in the context of Alzheimer's disease, this compound represents a targeted approach to potentiate cholinergic signaling in brain regions critical for memory and learning.[2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to an allosteric site, modulating the receptor's response to the endogenous ligand, acetylcholine (ACh). This mechanism offers the potential for a more refined therapeutic effect with a reduced side-effect profile compared to non-selective muscarinic agonists. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the five muscarinic receptor subtypes (M1-M5), details of the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Binding Affinity and Selectivity Profile
The selectivity of this compound is a cornerstone of its pharmacological profile. As a positive allosteric modulator, its primary interaction is with the M1 receptor, where it enhances the binding and/or signaling of acetylcholine. Its activity at other muscarinic receptor subtypes is minimal, which is critical for avoiding the peripheral side effects associated with the activation of M2 and M3 receptors.
Quantitative Analysis of Receptor Interaction
The interaction of this compound with muscarinic receptors has been primarily characterized through functional assays that measure the potentiation of an acetylcholine response, rather than traditional competitive binding assays. This is due to its allosteric mechanism of action. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor Subtype | Value | Species | Assay Type |
| EC50 (PAM activity) | Human M1 | 21 nM | Human | ACh-induced calcium flux |
| EC50 (PAM activity) | Rat M1 | 16 nM | Rat | ACh-induced calcium flux |
| EC50 (Agonist activity) | Rat M1 | 2930 nM (without ACh) | Rat | Calcium flux |
| Selectivity | Human M2, M3, M4 | No effect up to 100 µM | Human | Functional Assays |
Table 1: Functional Potency and Selectivity of this compound. This table highlights the potentiation of the M1 receptor by this compound and its lack of significant activity at the M2, M3, and M4 subtypes.[1][2]
| Parameter | Value | Description |
| Cooperativity (α) | 338 | A measure of the extent to which the binding of this compound enhances the binding of acetylcholine. An α value significantly greater than 1 indicates strong positive cooperativity. |
| Affinity for unbound receptor (KB) | 0.948 µM | The dissociation constant of this compound for the M1 receptor in the absence of acetylcholine. |
Table 2: Allosteric Parameters of this compound at the Human M1 Receptor. These parameters, derived from allosteric models, provide a deeper understanding of the modulatory effect of this compound.[3]
Experimental Protocols
The characterization of this compound's binding affinity and selectivity has relied on robust in vitro cellular assays. Below are detailed methodologies for the key experiments cited.
Calcium Flux Assay for M1 Potentiation
This assay is a primary method for quantifying the positive allosteric modulation of this compound on the M1 receptor.
Objective: To determine the concentration at which this compound potentiates the M1 receptor-mediated intracellular calcium mobilization in response to acetylcholine.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: A fixed, sub-maximal concentration of acetylcholine (e.g., EC20) is added to the cells, followed by varying concentrations of this compound.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound to determine the EC50 value for potentiation.
Radioligand Binding Assay for Selectivity Screening
While detailed competitive binding data for this compound is not extensively published, a general protocol for assessing off-target binding at other muscarinic receptors would follow this structure.
Objective: To determine if this compound binds to and displaces a radiolabeled ligand from M2, M3, M4, and M5 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells independently expressing human M2, M3, M4, or M5 receptors.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine if this compound can displace the radioligand, which would indicate binding to the receptor. For this compound, no significant displacement is observed at concentrations up to 100 µM at M2, M3, and M4 receptors.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
Conclusion
References
In Vitro Characterization of MK-7622: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MK-7622, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
This compound is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which has been investigated for its potential therapeutic utility in cognitive disorders such as Alzheimer's disease. As a PAM, this compound enhances the signaling of the endogenous neurotransmitter, acetylcholine (ACh), at the M1 receptor, rather than directly activating the receptor itself.[1] This mechanism offers the potential for a more nuanced and physiological modulation of cholinergic signaling compared to direct agonists. This guide summarizes the key in vitro data defining the potency, selectivity, and mechanism of action of this compound.
Core Pharmacological Data
The in vitro activity of this compound has been primarily characterized through functional assays measuring its ability to potentiate ACh-induced intracellular signaling and through binding assays to determine its affinity and selectivity.
Table 1: In Vitro Potency of this compound in Functional Assays
| Assay Type | Cell Line | Species | Parameter | Value (nM) | Reference |
| Calcium Mobilization (PAM Activity) | CHO | Human | EC50 | 21 | [2] |
| Calcium Mobilization (PAM Activity) | CHO | Rat | EC50 | 16 | [2] |
| Calcium Mobilization (Agonist Activity) | CHO | Rat | EC50 | 2930 | [2] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor Subtype | Assay Type | Cell Line | Activity | Value | Reference |
| M2 Muscarinic Receptor | Functional Assay | CHO | No Potentiation or Agonism | > 100 µM | [1] |
| M3 Muscarinic Receptor | Functional Assay | CHO | No Potentiation or Agonism | > 100 µM | [1] |
| M4 Muscarinic Receptor | Functional Assay | CHO | No Potentiation or Agonism | > 100 µM | [1] |
Table 3: Allosteric Parameters of this compound
| Parameter | Description | Value | Cell Line | Reference |
| α | Cooperativity Factor | 338 | CHO (Human M1) | |
| KB | Affinity for the unbound receptor | 948 nM | CHO (Human M1) |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3] Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2] This increase in intracellular calcium triggers a cascade of downstream cellular responses. This compound binds to a site on the M1 receptor that is distinct from the acetylcholine binding site (the orthosteric site). This allosteric binding enhances the receptor's response to acetylcholine, thereby potentiating the downstream signaling cascade.
References
Preclinical Profile of MK-7622: An M1 Muscarinic Receptor Positive Allosteric Modulator for Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor that was investigated as a potential therapeutic for Alzheimer's disease. The rationale for its development is rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is associated with the degeneration of cholinergic neurons and a subsequent reduction in acetylcholine neurotransmission. By potentiating the effect of acetylcholine at M1 receptors, which are highly expressed in brain regions critical for memory and learning like the hippocampus and cortex, this compound was designed to enhance cholinergic signaling and thereby improve cognitive function.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in Alzheimer's models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Core Preclinical Findings
Preclinical investigations of this compound demonstrated its potential as a cognitive enhancer. In various animal models, this compound was shown to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570).[3][4] Furthermore, it was observed to induce gamma wave electroencephalogram (EEG) activity in the hippocampus and cortex, which is associated with cognitive processing.[3] However, despite promising preclinical and early clinical results, a Phase II proof-of-concept trial in patients with mild-to-moderate Alzheimer's disease was terminated for futility, as this compound did not show significant improvement in cognition and was associated with cholinergic side effects.[3][5] Some research suggests that the intrinsic agonist activity of this compound, classifying it as an "ago-PAM," may have contributed to these outcomes.[2][6][7]
A significant gap in the publicly available preclinical data for this compound is the absence of studies investigating its effects on the core pathologies of Alzheimer's disease: amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau. Extensive searches for such data have yielded no specific results, suggesting that these investigations may not have been conducted or publicly disclosed.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro M1 Receptor Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| M1 PAM EC50 | CHO cells | 16 nM ± 4 | [8] |
| M1 Agonist EC50 | CHO cells | 2930 nM ± 95 | [8] |
| M1 Potentiation (IP) | Rat | 14 nM | [9] |
| Mouse | 6.7 nM | [9] | |
| Dog | 1.4 nM | [9] | |
| Rhesus Monkey | 3.8 nM | [9] | |
| Selectivity | M2, M3, M4 receptors | No potentiation or agonism up to 100 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Cognitive Deficit Model (Mouse Contextual Fear Conditioning)
| Dose (mg/kg, i.p.) | Effect | Plasma Concentration (µM) | Estimated Free Brain Concentration (nM) | Reference |
| 3 | Significant reversal of scopolamine-induced deficit | 2.4 | ~24 | [9] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | Oral | 4 | 1300 | 18000 | 45 | [9] |
| 2 mg/kg | IV | - | - | 8000 | - | [9] | |
| Dog | 3 mg/kg | Oral | 2 | 1100 | 7000 | 78 | [9] |
| 1 mg/kg | IV | - | - | 3000 | - | [9] | |
| Rhesus Monkey | 1 mg/kg | Oral | 2 | 300 | 2000 | 100 | [9] |
| 0.5 mg/kg | IV | - | - | 1000 | - | [9] |
Experimental Protocols
In Vitro M1 Receptor Activity Assays
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells were stably transfected to express the human M1 muscarinic acetylcholine receptor. Cells were maintained in standard cell culture conditions.
Calcium Mobilization Assay: To determine the PAM and agonist activity of this compound, intracellular calcium mobilization was measured.
-
M1-CHO cells were plated in 96-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For PAM activity, cells were pre-incubated with varying concentrations of this compound followed by the addition of a sub-maximal concentration of acetylcholine (ACh).
-
For agonist activity, cells were treated with varying concentrations of this compound in the absence of ACh.
-
Changes in fluorescence, indicating intracellular calcium levels, were measured using a fluorometric imaging plate reader.
-
EC50 values were calculated from the concentration-response curves.[7]
Inositol Phosphate (IP) Accumulation Assay: This assay measures the potentiation of the Gq-coupled M1 receptor signaling pathway.
-
Transfected CHO cells were incubated with myo-[³H]inositol to label cellular phosphoinositides.
-
Cells were then treated with varying concentrations of this compound in the presence of a fixed concentration of acetylcholine.
-
The reaction was stopped, and the accumulated [³H]inositol phosphates were isolated by ion-exchange chromatography.
-
Radioactivity was quantified by liquid scintillation counting to determine the inflection point (IP) of potentiation.[9]
In Vivo Scopolamine-Induced Cognitive Deficit Models
Mouse Contextual Fear Conditioning: This hippocampus-dependent learning and memory task was used to assess the pro-cognitive effects of this compound.
-
Training Phase: Mice were placed in a novel conditioning chamber and received a mild foot shock.
-
Drug Administration: Prior to the training, mice were administered either vehicle, scopolamine (to induce amnesia), or scopolamine followed by this compound (3 mg/kg, intraperitoneally).
-
Testing Phase: 24 hours after training, mice were returned to the same chamber, and their freezing behavior (a measure of fear memory) was recorded.
-
A significant increase in freezing time in the this compound treated group compared to the scopolamine-only group indicated a reversal of the cognitive deficit.[9]
Rhesus Monkey Cognitive Task Battery: The effects of this compound on scopolamine-induced cognitive impairment were also assessed in non-human primates.
-
Task: Rhesus monkeys were trained on a delayed matching-to-sample task, a measure of short-term memory. In this task, the monkey is presented with a sample stimulus, and after a delay period, must choose the matching stimulus from a set of options.
-
Scopolamine Challenge: Scopolamine (e.g., 32 or 45 µg/kg, subcutaneously) was administered to induce a cognitive deficit, characterized by a decrease in the percentage of correct responses.
-
This compound Treatment: The ability of orally administered this compound to reverse the scopolamine-induced deficit was evaluated. The specific doses of this compound used in these preclinical monkey studies are not detailed in the available literature.[10]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an M1 PAM.
Experimental Workflow for Scopolamine-Induced Deficit Model
Caption: General workflow for preclinical efficacy testing.
Conclusion
This compound is a well-characterized M1 selective positive allosteric modulator with demonstrated pro-cognitive effects in preclinical models of cholinergic dysfunction. Its favorable pharmacokinetic profile across multiple species supported its advancement into clinical trials. However, the lack of efficacy and the emergence of cholinergic side effects in a Phase II trial for Alzheimer's disease ultimately led to the discontinuation of its development for this indication. A critical unanswered question from its preclinical evaluation is the effect of this compound on the hallmark pathologies of Alzheimer's disease, namely amyloid-beta and tau. The absence of this data in the public domain represents a significant limitation in fully understanding the therapeutic potential of this compound in a disease-modifying context. The preclinical story of this compound underscores the complexity of translating promising mechanisms of action into clinically effective treatments for Alzheimer's disease and highlights the potential challenges of M1 receptor modulation, particularly with molecules possessing intrinsic agonist activity.
References
- 1. Scopolamine alters rhesus monkey performance on a novel neuropsychological test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of vinconate on scopolamine-induced memory impairment in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-7622: A Technical Guide to its Modulation of Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-7622 is a highly selective, orally active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed by Merck, it was investigated as a potential therapeutic for the cognitive deficits associated with Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cholinergic signaling, drawing upon key preclinical and clinical data. The document details the quantitative pharmacology of this compound, outlines the experimental protocols used in its evaluation, and visualizes the relevant biological pathways and experimental workflows. While showing promise in preclinical models, this compound ultimately failed to demonstrate efficacy in improving cognition in a Phase II clinical trial for Alzheimer's disease, which was terminated for futility.[1][2] The compound was associated with an increase in cholinergically related adverse events.[1][2][3][4]
Introduction to Cholinergic Signaling and the M1 Receptor
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in cognitive functions such as memory and learning.[5] Cholinergic signaling is mediated through two types of receptors: nicotinic and muscarinic receptors.[5] The muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[5] The M1 receptor is highly expressed in brain regions critical for cognition, including the hippocampus and cortex.[5] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in cognitive function, making the M1 receptor an attractive therapeutic target.[3][5]
Previous attempts to activate the M1 receptor with orthosteric agonists were often limited by a lack of subtype selectivity, leading to adverse effects mediated by other muscarinic receptor subtypes.[5] Positive allosteric modulators (PAMs) like this compound offer a more selective approach by binding to a distinct site on the receptor and enhancing the effect of the endogenous ligand, acetylcholine, rather than directly activating the receptor.[5]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the M1 muscarinic receptor.[5][6][7] This means it binds to a site on the M1 receptor that is different from the acetylcholine binding site (the orthosteric site). By doing so, it enhances the receptor's response to acetylcholine.[1] This potentiation of the M1 receptor's signaling cascade is thought to be the basis for its potential cognitive-enhancing effects. Notably, this compound displays high selectivity for the M1 receptor subtype, with no significant activity at M2, M3, or M4 receptors.[1] Some studies have indicated that this compound also possesses intrinsic agonist activity, meaning it can activate the M1 receptor to some extent even in the absence of acetylcholine.[3][4][8] This "ago-PAM" characteristic has been suggested to contribute to both its potential efficacy and its observed adverse effects.[4][8]
Below is a diagram illustrating the mechanism of action of this compound at the M1 muscarinic receptor.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species/Cell Line | Value | Reference |
| M1 Potentiation (IP) | Rat | 14 nM | [5] |
| Mouse | 6.7 nM | [5] | |
| Dog | 1.4 nM | [5] | |
| Rhesus Monkey | 3.8 nM | [5] | |
| ACh-induced Calcium Flux (EC50) | Human M1-CHO cells | 21 nM | [9] |
| Agonist Activity (EC50) | Rat M1-CHO cells | 2930 nM (without ACh) | [8][9] |
| PAM Activity (EC50) | Rat M1-CHO cells | 16 nM (with ACh) | [8][9] |
| Selectivity | M2, M3, M4 receptors | No potentiation or agonism observed | [5] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | Bioavailability (%) | Reference |
| Rat | IV | 2 | 1.3 | - | [5] |
| PO | 10 | - | Good | [5] | |
| Dog | IV | 1 | 8.7 | - | [5] |
| PO | 3 | - | Good | [5] | |
| Rhesus Monkey | IV | 0.5 | 3.1 | - | [5] |
| PO | 1 | - | Good | [5] |
Table 3: Clinical Trial Data (Phase II, Adjunctive Therapy in Alzheimer's Disease)
| Endpoint | This compound (45 mg) | Placebo | P-value | Reference |
| Change in ADAS-Cog11 at 12 weeks | 0.18 | - | .762 | [1] |
| Change in ADCS-ADL at 24 weeks | 0.06 | - | - | [1] |
| Discontinuation due to Adverse Events | 16% | 6% | - | [1][2] |
| Cholinergic Adverse Events | 21% | 8% | - | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Calcium Mobilization Assay
This assay is used to determine the agonist and positive allosteric modulator activity of a compound on the M1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.[8]
-
Protocol:
-
Cells are plated in 96-well or 384-well plates and cultured to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For PAM activity assessment, cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 1.5 minutes).[10][11]
-
An EC20 concentration of acetylcholine (a submaximal concentration that elicits 20% of the maximum response) is then added to the wells.[10][11]
-
For agonist activity assessment, varying concentrations of this compound are added to the cells in the absence of acetylcholine.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10][11]
-
The data is normalized to the maximal response induced by a saturating concentration of acetylcholine to determine EC50 values for both agonist and PAM activities.[10][11]
-
Below is a diagram illustrating the workflow for the calcium mobilization assay.
Mouse Contextual Fear Conditioning (CFC) Assay
This in vivo assay assesses hippocampal-dependent learning and memory.
-
Animals: Mice.
-
Protocol:
-
Training Phase: Mice are placed in a novel conditioning chamber and receive a mild foot shock paired with an auditory cue.
-
Drug Administration: this compound is administered to the mice, often in conjunction with a cholinergic antagonist like scopolamine (B1681570) to induce a cognitive deficit.[5]
-
Testing Phase: 24 hours after training, the mice are returned to the same chamber (context) without the foot shock.
-
Measurement: The primary measure is "freezing" behavior, a natural fear response in rodents. An increase in freezing time in the drug-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.[5]
-
Quantitative Electroencephalography (qEEG)
qEEG is used to measure the electrical activity of the brain and can be used to assess the central nervous system effects of a drug.
-
Subjects: Rhesus macaques or human volunteers.[12]
-
Protocol:
-
Electrodes are placed on the scalp to record brain electrical activity.
-
Baseline EEG recordings are taken before drug administration.
-
This compound is administered, and EEG is recorded for several hours.
-
The EEG data is subjected to quantitative analysis to determine changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma).[1][12]
-
Changes in specific frequency bands can indicate effects on alertness, cognition, and other brain states.[1]
-
Signaling Pathways and Logical Relationships
The development and evaluation of this compound followed a logical progression from preclinical in vitro and in vivo studies to clinical trials in humans. The following diagram illustrates this logical relationship.
Conclusion
This compound is a well-characterized M1 positive allosteric modulator that demonstrated promising preclinical activity.[5][12] Its high selectivity for the M1 receptor represented a significant advancement in the effort to target cholinergic deficits in diseases like Alzheimer's. However, the translation from preclinical models to clinical efficacy proved unsuccessful. The Phase II clinical trial of this compound as an adjunctive therapy in Alzheimer's disease was terminated due to a lack of improvement in cognition and an increase in cholinergic side effects.[1][2] The findings from the this compound program provide valuable insights for the future development of M1-targeting therapeutics, highlighting the challenges of translating preclinical cognitive enhancement to clinical benefit and the potential for on-target adverse effects even with highly selective modulators. The intrinsic agonist activity of this compound may have contributed to its adverse effect profile and lack of efficacy, suggesting that "pure" PAMs without such activity might be a more viable strategy for future drug development.[3][4][8]
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MK-7622: A Selective M1 Positive Allosteric Modulator and its Role in Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial information suggested that MK-7622 is a positive allosteric modulator (PAM) of the M4 muscarinic receptor. However, a comprehensive review of the scientific literature indicates that this compound is, in fact, a selective M1 muscarinic receptor PAM. This guide will accurately reflect the established mechanism of action of this compound as an M1 PAM and its effects on neuronal excitability.
Executive Summary
This compound is a potent, selective, and orally bioavailable positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] It was developed as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease.[2][3] The rationale behind its development lies in the well-documented degeneration of cholinergic neurons in the basal forebrain of Alzheimer's patients, which is linked to cognitive decline.[3] By selectively potentiating the action of the endogenous neurotransmitter acetylcholine at M1 receptors, which are highly expressed in brain regions critical for memory and cognition like the hippocampus and cortex, this compound was hypothesized to enhance cognitive function.[3] Preclinical studies demonstrated its ability to reverse cognitive deficits in animal models.[1] However, a Phase II clinical trial in patients with mild-to-moderate Alzheimer's disease was terminated for futility, as this compound did not show improvement in cognition or function and was associated with a higher incidence of cholinergic-related adverse events compared to placebo.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
This compound functions as a positive allosteric modulator (PAM) at the M1 muscarinic acetylcholine receptor.[2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand (acetylcholine), PAMs bind to a distinct, allosteric site.[7] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.[7] Consequently, this compound potentiates the physiological signaling of acetylcholine at M1 receptors, but has minimal intrinsic agonist activity in the absence of acetylcholine.[5] This mechanism was thought to offer a more nuanced and potentially safer therapeutic approach compared to direct M1 agonists, which have been associated with significant cholinergic side effects.[5]
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These signaling events ultimately lead to the modulation of neuronal excitability, synaptic plasticity, and other cellular processes crucial for learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | Parameter | Value | Reference |
| ACh-induced Calcium Flux | CHO | Human | EC50 | 21 nM | [1] |
| Calcium Flux (with ACh) | CHO | Rat | PAM EC50 | 16 nM | [1] |
| Calcium Flux (without ACh) | CHO | Rat | EC50 | 2930 nM | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Species | Endpoint | Dose | Outcome | Reference |
| Contextual Fear Conditioning | Mouse | Reversal of Scopolamine-induced Deficit | 3 mg/kg (i.p.) | Significant reversal | [10] |
| Object Retrieval Detour Task | Rhesus Macaque | Attenuation of Scopolamine-induced Impairment | 0.3 and 1.0 mg/kg (p.o.) | Significant attenuation | [1] |
| Quantitative Electroencephalography (qEEG) | Rhesus Macaque | Spectral Power Changes | 0.1 - 1.0 mg/kg (p.o.) | Reduced theta, alpha, and sigma power | [1] |
Table 3: Clinical Trial Outcomes for this compound (NCT01852110)
| Endpoint | Timepoint | Treatment Group (45 mg this compound) | Placebo Group | Group Difference (95% CI) | Outcome | Reference |
| Mean Change from Baseline in ADAS-Cog11 | 12 Weeks | N/A | N/A | 0.18 (-1.0 to 1.3) | No significant improvement | [4][5][6] |
| Mean Change from Baseline in ADCS-ADL | 24 Weeks | N/A | N/A | 0.06 (-2.4 to 2.5) | No significant improvement | [4][5][6] |
| Discontinuation due to Adverse Events | 24 Weeks | 16% | 6% | N/A | Higher discontinuation rate with this compound | [4][5][6] |
| Cholinergically Related Adverse Events | 24 Weeks | 21% | 8% | N/A | Higher incidence with this compound | [4][5][6] |
Experimental Protocols
In Vitro Calcium Flux Assay
This assay is used to determine the potency of this compound in modulating M1 receptor activity by measuring changes in intracellular calcium concentration.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Indo-1 AM. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cell.[11]
-
Assay Procedure:
-
Cells are plated in a multi-well plate and incubated until confluent.
-
The cell culture medium is removed, and the cells are washed with a buffer.
-
The cells are then incubated with the calcium-sensitive dye in the dark at 37°C.
-
After incubation, the cells are washed to remove any extracellular dye.
-
A baseline fluorescence reading is taken.
-
This compound is added to the wells at various concentrations, either alone or in the presence of a fixed concentration of acetylcholine (e.g., EC20).
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.
-
-
Data Analysis: The change in fluorescence is used to calculate the EC50 (for agonist activity) or PAM EC50 (for potentiation of acetylcholine's effect).
Contextual Fear Conditioning in Mice
This behavioral paradigm assesses hippocampus-dependent learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock. The chamber is placed in a sound-attenuating cubicle.
-
Procedure:
-
Training (Day 1): A mouse is placed in the conditioning chamber and allowed to explore for a baseline period. It then receives one or more mild foot shocks (unconditioned stimulus, US) paired with the context of the chamber (conditioned stimulus, CS).[12][13]
-
Context Test (Day 2): The mouse is returned to the same chamber, and the amount of time it spends "freezing" (a species-specific fear response characterized by the absence of all movement except for respiration) is measured.[13]
-
-
Drug Administration: In the study with this compound, mice were pre-treated with scopolamine (B1681570) to induce a cognitive deficit, followed by administration of this compound or vehicle before the training session.[10]
-
Data Analysis: The percentage of time spent freezing during the context test is used as a measure of fear memory. A significant reduction in freezing in the this compound treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
Object Retrieval Detour Task in Rhesus Macaques
This task assesses cognitive functions such as inhibitory control and behavioral flexibility.
-
Apparatus: A transparent box, open on one side, is baited with a food reward and attached to a tray.[14]
-
Procedure: The monkey must retrieve the reward by reaching into the open side of the box, inhibiting the prepotent response of reaching directly for the visible reward through the transparent wall.[14] The difficulty of the task can be manipulated by changing the orientation of the opening and the position of the reward.[14]
-
Drug Administration: In the study with this compound, monkeys were treated with scopolamine to induce a cognitive impairment, followed by oral administration of this compound or placebo.[1]
-
Data Analysis: The number of successful retrievals and the types of errors (e.g., barrier reaches) are recorded. A significant improvement in performance in the this compound treated group compared to the scopolamine-only group indicates an attenuation of the cognitive impairment.
Phase II Clinical Trial (NCT01852110)
This was a randomized, double-blind, placebo-controlled, proof-of-concept trial.[5][15]
-
Participants: Patients with mild-to-moderate Alzheimer's disease who were on a stable dose of an acetylcholinesterase inhibitor.[15]
-
Intervention: Participants were randomized to receive either 45 mg of this compound or a matching placebo once daily for 24 weeks.[15] The this compound dose was titrated up from 15 mg in the first week and 30 mg in the second week.[15]
-
Primary Endpoints:
-
Outcome: The trial was stopped for futility as it met predefined stopping criteria, with no significant difference observed between the this compound and placebo groups on the primary endpoints.[5][6]
Visualizations
Signaling Pathway of M1 Receptor Modulation by this compound
Caption: M1 muscarinic receptor signaling pathway modulated by this compound.
Experimental Workflow for Preclinical Cognitive Assessment
Caption: Workflow for preclinical assessment of this compound's cognitive effects.
Logical Relationship of this compound's Hypothesized Therapeutic Effect
Caption: Hypothesized therapeutic pathway for this compound in Alzheimer's disease.
Conclusion
This compound is a well-characterized selective M1 positive allosteric modulator that showed promise in preclinical models for the treatment of cognitive deficits in Alzheimer's disease. Its mechanism of action, centered on enhancing the endogenous cholinergic signaling at M1 receptors, represented a targeted and theoretically safer approach to pro-cognitive therapy. However, the translation from preclinical efficacy to clinical benefit was unsuccessful, as demonstrated by the negative results of the Phase II clinical trial. The trial's findings of a lack of efficacy and an increase in cholinergic side effects highlight the challenges in developing effective treatments for Alzheimer's disease and underscore the complexities of modulating the cholinergic system for therapeutic gain. The data and methodologies detailed in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of neuropharmacology and Alzheimer's disease therapeutics.
References
- 1. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 10. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. mmpc.org [mmpc.org]
- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 14. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
MK-7622: A Technical Guide on its Preclinical and Clinical Evaluation as a Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-7622, a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, was investigated as a potential cognitive-enhancing therapy, particularly for Alzheimer's disease. Preclinical studies demonstrated pro-cognitive effects in animal models and target engagement in both animals and humans. However, a Phase II proof-of-concept clinical trial in individuals with mild-to-moderate Alzheimer's disease was terminated for futility. This guide provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, preclinical pharmacology, clinical trial design and outcomes, and detailed experimental methodologies.
Mechanism of Action
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to ACh, thereby enhancing cholinergic signaling.[1] The M1 receptor is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[2]
This compound sensitizes the M1 receptor to acetylcholine in the nanomolar range and displays high selectivity for the M1 subtype, with no effect on M2, M3, or M4 receptors up to 100 μM.[1] It is hypothesized that by selectively amplifying the action of remaining endogenous acetylcholine, M1 PAMs like this compound could offer a more targeted approach to cognitive enhancement with a potentially better side-effect profile compared to non-selective cholinergic agents.[1] However, it is important to note that this compound also exhibits intrinsic agonist activity, meaning it can directly activate the M1 receptor to some extent even in the absence of acetylcholine.[3][4] This property has been linked to some of the adverse effects observed in preclinical and clinical studies.[4]
M1 Receptor Signaling Pathway
Activation of the Gq-coupled M1 muscarinic receptor initiates a signaling cascade that plays a crucial role in neuronal excitability, synaptic plasticity, and cognitive function. The binding of acetylcholine, potentiated by this compound, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate various cellular processes, including the activity of ion channels and transcription factors, ultimately influencing neuronal function and long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6][7][8][9]
Preclinical Pharmacology
In Vitro Data
This compound demonstrated potent and selective positive allosteric modulation of the M1 receptor in various in vitro assays.
| Parameter | Species | Cell Line | Value | Reference |
| M1 Potentiation (IP) | Human | CHO | - | [10] |
| Rat | CHO | 14 nM | [10] | |
| Mouse | CHO | 6.7 nM | [10] | |
| Dog | CHO | 1.4 nM | [10] | |
| Rhesus Monkey | CHO | 3.8 nM | [10] | |
| Agonist Activity (EC50) | Rat | M1-CHO | 2930 nM | [3] |
| PAM Activity (EC50) | Rat | M1-CHO | 16 nM (in presence of ACh) | [3] |
| Selectivity | Human | CHO | No effect on M2, M3, M4 up to 100 µM | [1] |
In Vivo Data
Preclinical studies in animal models suggested pro-cognitive effects of this compound.
This compound was shown to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570) in both rhesus macaques and humans.[2] In a mouse contextual fear conditioning assay, a model dependent on hippocampal function, this compound administered via intraperitoneal injection significantly reversed the associative learning block induced by scopolamine at a dose of 3 mg/kg.[10]
In a phase-1 study with healthy volunteers, this compound demonstrated dose-related increases in sigma (12–15 Hz) band awake electroencephalogram (EEG) activity, which is indicative of an alerting effect.[1][11] Statistically significant increases were observed at 40 and 70 mg doses.[1][11] Similar qEEG effects were observed in rhesus macaques, with effective exposures being comparable between species.[2]
Pharmacokinetics
Pharmacokinetic parameters of this compound were determined in several preclinical species.
| Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | IV | 2 mg/kg | - | 1.3 | - | [10] |
| PO | 10 mg/kg | 2.0 | 2.3 | 64 | [10] | |
| Dog | IV | 1 mg/kg | - | 8.7 | - | [10] |
| PO | 3 mg/kg | 3.0 | 7.4 | 100 | [10] | |
| Rhesus Monkey | IV | 0.5 mg/kg | - | 4.1 | - | [10] |
| PO | 1 mg/kg | 2.0 | 4.1 | 100 | [10] | |
| Human | PO | - | 2-4 | ~25 | - | [1] |
Clinical Evaluation in Alzheimer's Disease
A randomized, double-blind, placebo-controlled, proof-of-concept Phase II clinical trial (NCT01852110) was conducted to evaluate the efficacy and safety of this compound as an adjunctive therapy in individuals with mild-to-moderate Alzheimer's disease who were already receiving a stable dose of an acetylcholinesterase inhibitor.[1][12][13]
Study Design
-
Participants: 240 individuals with mild-to-moderate Alzheimer's disease.[1][13]
-
Intervention: Participants were randomized 1:1 to receive either 45 mg of this compound or placebo once daily for 24 weeks.[1][13] The this compound dose was titrated up from 15 mg to 45 mg over the first two weeks.[12]
-
Primary Endpoint: Mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) at 12 weeks.[1][13]
-
Secondary Endpoint: Mean change from baseline in the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.[1][13]
Results
The trial was stopped for futility after an interim analysis met the prospectively defined stopping criteria.[1][13]
| Endpoint | Timepoint | This compound (Change from Baseline) | Placebo (Change from Baseline) | Group Difference [95% CI] | p-value | Reference |
| ADAS-Cog11 | 12 Weeks | - | - | 0.18 [-1.0 to 1.3] | 0.762 | [1][11] |
| ADCS-ADL | 24 Weeks | - | - | 0.06 [-2.4 to 2.5] | - | [1][11] |
This compound did not demonstrate any improvement in cognition or function compared to placebo.[1][11][13]
Safety and Tolerability
A higher percentage of participants taking this compound discontinued (B1498344) the study due to adverse events compared to the placebo group (16% vs. 6%).[1][11] Cholinergically-related adverse events were also more frequent in the this compound group (21% vs. 8%).[1][11] The most common of these was diarrhea.[4] In preclinical studies, high doses of this compound were found to induce behavioral convulsions in mice, an effect that was absent in M1 receptor knockout mice, suggesting an on-target effect likely related to its intrinsic agonist activity.[3][4]
Detailed Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as the M1 receptor, by detecting changes in intracellular calcium concentration.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon M1 receptor activation, intracellular calcium levels rise, causing an increase in the fluorescence of the dye. This change is measured using a fluorescence imaging plate reader (FLIPR) or a similar instrument.[14]
-
Protocol:
-
Cell Plating: Seed CHO-M1 cells into black-walled, clear-bottom 96- or 384-well microplates and incubate overnight to allow for cell adherence.[14]
-
Dye Loading: Prepare a dye loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium Assay Kit) and probenecid (B1678239) (to prevent dye leakage). Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C.[14]
-
Compound Addition: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., acetylcholine).
-
Measurement: Place the cell plate into the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of the test compound (for agonist activity) or a combination of the test compound and a sub-maximal concentration of acetylcholine (for PAM activity). The fluorescence intensity is measured kinetically over time to capture the calcium flux.
-
-
Data Analysis: The increase in fluorescence is quantified as the peak response or the area under the curve. Dose-response curves are generated to determine EC50 values for agonist and PAM activity.
In Vivo: Contextual Fear Conditioning
This behavioral paradigm assesses hippocampus-dependent associative learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock. The chamber is placed in a sound-attenuating cubicle.[15][16]
-
Procedure:
-
Training (Day 1): A mouse is placed in the conditioning chamber. After a habituation period (e.g., 2 minutes), a neutral conditioned stimulus (CS), such as an auditory tone, is presented, which co-terminates with an aversive unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA for 1-2 seconds).[15][16] This pairing is typically repeated several times. For scopolamine-induced deficit models, scopolamine is administered prior to training.[10]
-
Context Test (Day 2): The mouse is returned to the same conditioning chamber without the presentation of the tone or shock. The amount of time the animal spends "freezing" (complete immobility except for respiration) is measured as an index of contextual fear memory.[5][15]
-
Cued Test (Day 3): The mouse is placed in a novel context (different shape, color, and odor) and, after a baseline period, the auditory cue is presented. Freezing behavior in response to the cue is measured as an index of cued fear memory.[16]
-
-
Data Analysis: Freezing behavior is typically scored by a trained observer or automated video analysis software. The percentage of time spent freezing during the context and cued tests is calculated and compared between treatment groups.
In Vivo: Novel Object Recognition Test
This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[17]
-
Apparatus: An open-field arena. A variety of objects that are of similar size but differ in shape and texture are used. The objects should be heavy enough that the animal cannot move them.[17][18]
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced anxiety.[18]
-
Familiarization/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).[18]
-
Test Phase (T2): After a retention interval (which can be varied to test short- or long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.[18]
-
-
Data Analysis: Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers the novel one.
Conclusion
This compound showed promise in preclinical studies as a cognitive enhancer through its action as an M1 receptor positive allosteric modulator. However, the lack of efficacy observed in a Phase II clinical trial for Alzheimer's disease, coupled with a higher incidence of cholinergic side effects, led to the termination of its development for this indication. The intrinsic agonist activity of this compound may have contributed to both the on-target adverse effects and the failure to demonstrate cognitive improvement in a clinical setting. This technical guide provides a consolidated resource for researchers and drug developers, summarizing the key preclinical and clinical data, and detailing the experimental methodologies used in the evaluation of this compound. The findings from the this compound program offer valuable insights for the future development of M1-targeting therapeutics for cognitive disorders.
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Sensitive Homecage-Based Novel Object Recognition Task for Rodents [frontiersin.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SOP of fear conditioning test [ja.brc.riken.jp]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
MK-7622: A Technical Guide to Solubility and Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a selective M1 positive allosteric modulator that has been investigated for the treatment of cognitive deficits in Alzheimer's disease.[1][2] As with any compound intended for biological research, understanding its solubility and stability in common experimental buffers is critical for generating reliable and reproducible data. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for assessing its solubility and stability, and visualizations to aid in experimental design.
Core Data: Solubility of this compound
The solubility of this compound is highly dependent on the pH of the solution. The compound exhibits significantly higher solubility in acidic conditions compared to neutral or basic environments.
Table 1: Equilibrium Solubility of this compound in Aqueous Buffers
| pH Range | Buffer Type | Solubility (mg/mL) | Temperature (°C) |
| < 4 | Various Buffer Solutions | 6 - 9 | Not Specified |
| > 6 | Various Buffer Solutions | < 0.001 (at pH 8 and 10) | Not Specified |
| Data sourced from a 2018 publication in ACS Medicinal Chemistry Letters.[1] |
Table 2: Vehicles for In Vitro and In Vivo Studies
| Study Type | Vehicle | Concentration | Notes |
| In Vitro | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Common solvent for creating stock solutions of poorly soluble compounds for subsequent dilution in aqueous buffers. |
| In Vivo | 0.5% Methylcellulose in distilled water | Not Specified | Suspension used for oral administration in animal studies.[3] |
Experimental Protocols
While specific, detailed protocols for this compound solubility and stability testing are not publicly available, the following are generalized, industry-standard methods that can be adapted for its characterization.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid form)
-
A selection of buffers (e.g., citrate (B86180), phosphate, Tris) covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantifying this compound.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of buffers at the desired pH values.
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect the supernatant. For further clarification, the supernatant can be filtered through a chemically inert syringe filter.
-
Quantification: Prepare a standard curve of this compound of known concentrations. Analyze the collected supernatant by a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Reporting: The solubility is reported in mg/mL or µg/mL at the specified pH and temperature.
Protocol 2: Stability Assessment in Experimental Buffers
This protocol outlines a general procedure to assess the chemical stability of this compound in aqueous buffers over time.
Materials:
-
A stock solution of this compound in an organic solvent (e.g., DMSO).
-
A selection of experimental buffers (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, citrate buffer at pH 5.0).
-
Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C).
-
HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products).
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the chosen buffers at a known concentration (e.g., 10 µM). This is typically done by diluting a small volume of the DMSO stock solution into the buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of this compound. This serves as the baseline.
-
Incubation: Store the remaining solutions at the selected temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
-
Reporting: Report the stability of this compound as the percentage remaining over time at each pH and temperature condition.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination of this compound.
Caption: Workflow for Stability Assessment of this compound in Buffers.
Signaling Pathway Context
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR). Its mechanism of action involves enhancing the signaling cascade initiated by the binding of the endogenous ligand, acetylcholine.
Caption: this compound enhances acetylcholine-mediated M1 receptor signaling.
Conclusion
The solubility of this compound is a critical parameter that is highly pH-dependent. Researchers should ensure that the compound is fully dissolved in their experimental buffers to obtain accurate results. For in vitro assays, the use of a DMSO stock solution diluted into the final aqueous buffer is a common and recommended practice. The provided experimental protocols offer a framework for laboratories to conduct their own detailed solubility and stability assessments tailored to their specific experimental conditions. Understanding these fundamental physicochemical properties is essential for the successful use of this compound in research and development.
References
Off-Target Effects of MK-7622 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, developed for the potential treatment of cognitive deficits in conditions such as Alzheimer's disease. While exhibiting high selectivity for the M1 receptor, a thorough understanding of its off-target profile is crucial for a comprehensive preclinical safety and risk assessment. This technical guide provides an in-depth overview of the known off-target effects of this compound observed in preclinical models, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Quantitative Summary of Off-Target Activities
The preclinical evaluation of this compound included a broad ancillary pharmacology screen to identify potential off-target interactions. The following table summarizes the identified off-target activities with their corresponding potencies.
| Target Family | Specific Target | Activity Type | Potency (IC50) |
| Enzymes | 5-Lipoxygenase (5-LO) | Inhibition | 4.4 µM[1][2] |
| Phosphodiesterase 4 (PDE4) | Inhibition | 2.1 µM[1][2] | |
| Cytochrome P450 2C9 (CYP2C9) | Weak Inhibition | 13.3 µM[1][2] |
Note: The ancillary pharmacology screen encompassed 140 targets, and aside from the activities listed above, no other significant findings were reported at concentrations typically considered relevant for off-target effects.[1][2]
Potential Off-Target Signaling Pathways
The identified off-target interactions of this compound with 5-Lipoxygenase (5-LO) and Phosphodiesterase 4 (PDE4) could potentially modulate their respective signaling pathways. The following diagrams illustrate these pathways and the point of potential modulation by this compound.
Experimental Protocols
The identification of off-target activities of this compound was conducted using a standard panel of in vitro assays. Below are detailed methodologies representative of the key experiments performed.
Ancillary Pharmacology Screening (Radioligand Binding and Enzyme Inhibition Assays)
A broad panel of assays, such as the CEREP panel, is utilized to screen for off-target interactions. This typically involves a combination of radioligand binding assays for receptors, transporters, and ion channels, and functional assays for enzymes.
1. Radioligand Binding Assay Protocol (General)
-
Objective: To determine the ability of a test compound to displace a known radiolabeled ligand from its target receptor, transporter, or ion channel.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target of interest.
-
Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer specific to the target.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes/tissue homogenate, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Enzyme Inhibition Assay Protocol (General)
-
Objective: To measure the ability of a test compound to inhibit the activity of a specific enzyme.
-
Materials:
-
Purified enzyme or a cellular fraction containing the enzyme.
-
Enzyme-specific substrate.
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Detection reagents to measure the product of the enzymatic reaction (e.g., colorimetric, fluorometric, or luminescent).
-
96-well plate and a microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the enzyme and the test compound or vehicle control. Pre-incubate for a specified time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at an optimal temperature for a defined period.
-
Stop the reaction (if necessary) and add the detection reagents.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to the vehicle control. An IC50 value is determined from the concentration-response curve.
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit the activity of major drug-metabolizing CYP450 isoforms, such as CYP2C9.
-
Materials:
-
Human liver microsomes (containing a pool of CYP enzymes).
-
CYP isoform-specific substrate (e.g., diclofenac (B195802) for CYP2C9).
-
NADPH regenerating system (cofactor for CYP activity).
-
Test compound (this compound) at various concentrations.
-
Positive control inhibitor for the specific CYP isoform.
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-incubate human liver microsomes with the test compound or vehicle control in the incubation buffer.
-
Initiate the reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the substrate using LC-MS/MS.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
The preclinical off-target profiling of this compound reveals a generally selective compound. The identified weak interactions with 5-LO, PDE4, and CYP2C9 are in the micromolar range, suggesting a low potential for clinically relevant off-target effects at therapeutic concentrations. However, a thorough understanding of these potential interactions and the methodologies used to identify them is essential for a comprehensive risk assessment in drug development. The data and protocols presented in this guide provide a technical foundation for researchers and scientists evaluating the preclinical safety profile of this compound and similar compounds.
References
Understanding the Allosteric Modulation of MK-7622: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a novel, orally active, and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a PAM, this compound does not directly activate the M1 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] This mechanism of action has generated significant interest in its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease, where cholinergic signaling is impaired.[2] This technical guide provides an in-depth overview of the allosteric modulation of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Mechanism of Action: Positive Allosteric Modulation
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand (acetylcholine) binds. This binding event induces a conformational change in the receptor that can alter the affinity and/or efficacy of the orthosteric ligand.
This compound acts as a positive allosteric modulator, potentiating the action of acetylcholine at the M1 receptor.[1] This means that in the presence of this compound, a lower concentration of acetylcholine is required to elicit a given level of receptor activation.[3] Notably, this compound exhibits "ago-PAM" activity, meaning it possesses some intrinsic agonist activity even in the absence of acetylcholine, although its primary effect is the potentiation of the endogenous ligand.[4] This property has been a subject of investigation, as excessive M1 activation can lead to adverse effects.[4]
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Activation of the M1 receptor by acetylcholine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various cellular processes, including neuronal excitability and synaptic plasticity, which are fundamental to learning and memory.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Species | Parameter | Value (nM) | Reference(s) |
| Calcium Mobilization | CHO | Human M1 | EC50 (PAM activity with ACh) | 21 | [6] |
| Calcium Mobilization | CHO | Rat M1 | EC50 (PAM activity with ACh) | 16 | [6] |
| Calcium Mobilization | CHO | Rat M1 | EC50 (Agonist activity without ACh) | 2930 | [6] |
| M1 Potentiation | CHO | Mouse | Inflection Point (IP) | ~8 | [2] |
Table 2: In Vivo Pharmacological Effects of this compound
| Animal Model | Assay | Effect | Dose Range | Reference(s) |
| Rhesus Macaques | Scopolamine-induced cognitive deficit (object retrieval) | Reversal of impairment | 0.1 - 1.0 mg/kg (p.o.) | [6] |
| Mice | Contextual Fear Conditioning (scopolamine-induced deficit) | Significant reversal | 3 mg/kg (i.p.) | [2] |
| Mice | Behavioral Convulsions | Induction of convulsions | 30 and 100 mg/kg | [4] |
| Rhesus Macaques | Quantitative Electroencephalography (qEEG) | Altered spectral power | Not specified | [7] |
| Humans | Quantitative Electroencephalography (qEEG) | Altered spectral power | 10, 40, and 70 mg | [1] |
| Humans | Scopolamine-induced cognitive deficit (detection task) | Reversal of impairment | 1, 10, and 70 mg | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Calcium Mobilization Assay
This assay is used to determine the agonist and PAM activities of compounds by measuring changes in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., Ham's F12 with 10% FBS).
-
Cell Plating: Cells are seeded into 96-well black-wall, clear-bottom microplates and incubated overnight to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and cells are washed with an assay buffer. A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to the cells, and the plate is incubated for approximately 1 hour at 37°C.
-
Compound Addition: The plate is then placed in a fluorometric imaging plate reader (FLIPR). Test compounds (e.g., this compound) are added to the wells. For measuring PAM activity, a sub-maximal concentration of acetylcholine is also added.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which EC50 values (the concentration of a drug that gives half-maximal response) are calculated to determine the potency of the compound as an agonist or a PAM.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the M1 receptor.
-
Binding Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine or [³H]NMS) and varying concentrations of the test compound (this compound). To determine non-specific binding, a high concentration of a known M1 antagonist (e.g., atropine) is used.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then used to generate competition binding curves, from which the inhibition constant (Ki) can be determined, providing a measure of the compound's binding affinity.
Contextual Fear Conditioning in Mice
This behavioral assay is used to assess learning and memory in rodents and the effects of compounds on cognitive function.
Detailed Methodology:
-
Training Phase: A mouse is placed in a novel conditioning chamber. After a period of exploration, a neutral conditioned stimulus (CS), such as a tone, is presented, followed by a mild aversive unconditioned stimulus (US), typically a foot shock.
-
Drug Administration: To test the effects of this compound on scopolamine-induced memory impairment, scopolamine (B1681570) is administered to the mice before the training session to induce a cognitive deficit. This compound is then administered to assess its ability to reverse this deficit.[2]
-
Testing Phase: On a subsequent day, the mouse is returned to the same conditioning chamber (context). The amount of time the mouse spends "freezing" (a natural fear response in rodents) is measured as an indicator of its memory of the aversive event associated with that context.
-
Data Analysis: The percentage of time spent freezing is compared between different treatment groups (e.g., vehicle, scopolamine only, scopolamine + this compound) to evaluate the effect of the compound on memory.
Conclusion
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor with demonstrated efficacy in preclinical models of cognitive impairment.[2][6][7] Its mechanism of action, involving the potentiation of the endogenous neurotransmitter acetylcholine, offers a promising therapeutic strategy for conditions characterized by cholinergic deficits. However, its intrinsic agonist activity has been linked to potential adverse effects at higher doses, highlighting the delicate balance required for optimal therapeutic benefit with this class of compounds.[4] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other M1 allosteric modulators, which are crucial for the development of novel treatments for cognitive disorders. While a Phase II clinical trial in Alzheimer's disease patients did not show a significant improvement in cognition, the study of this compound has provided valuable insights into the complexities of M1 receptor modulation.[8]
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Binding Characterization of GPCRs-Modulator by Molecular Complex Characterizing System (MCCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for MK-7622 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-7622, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in a variety of in vitro cell culture experiments. Detailed protocols for key assays, data presentation in tabular format, and visual diagrams of signaling pathways and experimental workflows are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM, this compound enhances the signaling of the endogenous ligand, acetylcholine (ACh), at the M1 receptor, rather than directly activating the receptor itself.[4] This mechanism of action makes it a valuable tool for studying the physiological roles of the M1 receptor in various cellular contexts, particularly in neuroscience research related to cognitive function and neurodegenerative diseases like Alzheimer's disease.[1][2][5]
Mechanism of Action
This compound binds to an allosteric site on the M1 receptor, distinct from the orthosteric binding site of acetylcholine. This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine. The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR).[6] Upon activation by acetylcholine and potentiation by this compound, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to downstream effects, including the activation of the extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data Summary
The following tables summarize key in vitro quantitative data for this compound from published studies. These values can serve as a starting point for experimental design.
Table 1: Potency of this compound in Potentiating Acetylcholine-Induced Responses
| Cell Line | Species | Assay | Parameter | Value (nM) | Reference |
| CHO | Human | Calcium Flux | EC50 | 21 | [7] |
| CHO | Rat | Calcium Flux | PAM EC50 | 16 | [8] |
| CHO | Rat | IP Accumulation | IP | 14 | [9] |
| CHO | Mouse | IP Accumulation | IP | 6.7 | [9] |
Table 2: Intrinsic Agonist Activity of this compound
| Cell Line | Species | Assay | Parameter | Value (nM) | Reference |
| CHO | Rat | Calcium Flux | Agonist EC50 | 2930 | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
Objective: To maintain and passage cell lines suitable for studying M1 receptor activation. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and amenability to transfection.[7][10] Human neuroblastoma cell lines like SH-SY5Y, which endogenously express M1 receptors, can also be utilized.[1][2][11][12]
Materials:
-
CHO-K1 or HEK293 cells (stably or transiently expressing the human M1 receptor)
-
SH-SY5Y cells
-
Growth Medium:
-
For CHO-K1: Ham's F-12K Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
For HEK293 and SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Culture flasks, plates, and other sterile tissue culture supplies
Protocol:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For routine passaging, aspirate the growth medium and wash the cell monolayer once with PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 split ratio) to a new culture flask containing pre-warmed growth medium.
-
Change the medium every 2-3 days.
Calcium Mobilization Assay
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound.
Materials:
-
M1 receptor-expressing cells (e.g., CHO-K1 or HEK293)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Acetylcholine (ACh) stock solution (in water)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed M1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate for 24 hours.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in Assay Buffer containing a small amount of Pluronic F-127 (typically 0.02-0.04%) to aid in dye solubilization.
-
Aspirate the growth medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a solution of ACh at a concentration that elicits a sub-maximal response (e.g., EC20, which needs to be predetermined).
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, add the ACh solution to all wells and continue recording the fluorescence for several minutes to capture the peak calcium response.
-
Analyze the data by calculating the peak fluorescence intensity for each well and plot the response against the concentration of this compound to determine the EC50 for potentiation.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on M1 receptor-mediated activation of the ERK signaling pathway.
Materials:
-
M1 receptor-expressing cells
-
6-well or 12-well culture plates
-
Serum-free medium
-
This compound and ACh stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed M1-expressing cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours or overnight in serum-free medium to reduce basal ERK phosphorylation.
-
Pre-treat the cells with desired concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with ACh (at a predetermined effective concentration) for various time points (e.g., 5, 10, 15, 30 minutes) to determine the peak phosphorylation time.
-
After stimulation, immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, or run a parallel gel.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Troubleshooting
-
High background in calcium assay: Ensure complete removal of the dye loading solution and wash the cells thoroughly. Optimize the dye concentration and loading time.
-
No response to ACh: Confirm M1 receptor expression in the cell line. Check the activity of the ACh stock solution.
-
High basal ERK phosphorylation: Ensure adequate serum starvation. Handle cells gently to avoid mechanical stress.
-
Variability between replicates: Ensure accurate and consistent cell seeding and reagent addition.
Safety Precautions
Standard laboratory safety practices should be followed when handling cell cultures and chemical reagents. This compound is a research chemical; consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All cell culture work should be performed in a certified biological safety cabinet to maintain sterility and prevent contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic (M1) receptor-mediated inhibition of K(+)-evoked [3H]-noradrenaline release from human neuroblastoma (SH-SY5Y) cells via inhibition of L- and N-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. editxor.com [editxor.com]
- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. CHO-K1 Cell Line: A Staple in Biotechnological Research Applications [cytion.com]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic receptors in human SH-SY5Y neuroblastoma cell line: regulation by phorbol ester and retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MK-7622 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] As an M1 PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself.[2][4] This mechanism has generated significant interest in its potential therapeutic applications for cognitive disorders, such as Alzheimer's disease, where cholinergic neurotransmission is impaired.[2][5] The M1 receptor is highly expressed in brain regions critical for memory and learning, including the hippocampus and cortex.[5] Preclinical studies in rodent models are crucial for evaluating the efficacy and safety profile of compounds like this compound. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models for cognitive assessment.
Mechanism of Action: M1 Receptor Signaling
This compound potentiates the signaling cascade initiated by acetylcholine binding to the M1 muscarinic receptor. The M1 receptor is coupled to the Gq family of G-proteins.[6] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium, along with DAG, activates various downstream signaling pathways, including protein kinase C (PKC), which are involved in modulating neuronal excitability and synaptic plasticity.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies involving this compound administration in rodent models.
Table 1: Pharmacokinetics of this compound in Rodents
| Species | Route | Dose (mg/kg) | T1/2 (h) | Bioavailability (F%) |
| Rat (Sprague-Dawley) | Oral | 10 | 1.3 | 45% |
| Rat (Sprague-Dawley) | IV | 2 | - | - |
Data extracted from a study where this compound was administered in 90% PEG 400 for oral dosing.[8]
Table 2: Efficacy of this compound in Rodent Cognitive Models
| Model | Species | Administration | Dose (mg/kg) | Effect |
| Contextual Fear Conditioning (Scopolamine-induced deficit) | Mouse | Intraperitoneal | 3 | Significant reversal of cognitive deficit.[8] |
| Novel Object Recognition | Rat | Intraperitoneal | 1, 3, 10 | No significant enhancement of object recognition.[9] |
Table 3: Adverse Effects of this compound in Mice
| Effect | Species | Administration | Dose (mg/kg) | Observation |
| Behavioral Convulsions | Mouse (C57Bl6/j) | Intraperitoneal | 30, 100 | Robust convulsions observed.[9] |
| Behavioral Convulsions | Mouse (C57Bl6/j) | Intraperitoneal | 3, 10 | No significant convulsions observed.[9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral and intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in distilled water, 10% Tween 80 in saline, or 90% PEG 400)
-
Scale
-
Vortex mixer
-
Sonicator (optional)
-
Gavage needles (for oral administration)
-
Syringes (1 mL)
-
Needles (25-27 gauge for intraperitoneal injection)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Vehicle Selection and Formulation:
-
Preparation: a. Weigh the calculated amount of this compound. b. Add the appropriate volume of the chosen vehicle. c. Vortex the mixture thoroughly to ensure a homogenous suspension or complete dissolution. Sonication can be used to aid in creating a uniform suspension.
-
Administration:
-
Oral Gavage: a. Gently restrain the rat or mouse. b. Measure the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the dose into the stomach. A typical dosing volume for rats is 2 mL/kg and for mice is 10 mL/kg.[10]
-
Intraperitoneal (IP) Injection: a. Gently restrain the mouse or rat to expose the abdomen. b. Draw the calculated volume of the this compound formulation into a syringe with a 25-27 gauge needle. c. Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the solution into the peritoneal cavity.
-
Protocol 2: Contextual Fear Conditioning (CFC) in Mice
This protocol is designed to assess the effect of this compound on fear-associated memory, particularly in a scopolamine-induced amnesia model.[8]
Materials:
-
Fear conditioning apparatus (with a grid floor for foot shock)
-
This compound formulation
-
Scopolamine (B1681570) solution
-
Vehicle for both compounds
-
Syringes and needles for administration
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle.
-
After a predetermined time (e.g., 30 minutes), administer scopolamine or its vehicle to induce a cognitive deficit.
-
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow for a baseline exploration period (e.g., 2 minutes).
-
Present an auditory cue (conditioned stimulus, CS; e.g., a tone) followed by a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber (the context) without presenting the auditory cue or the foot shock.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
The primary measure is "freezing" behavior (the complete absence of movement except for respiration), which is indicative of fear memory.
-
-
Data Analysis: Calculate the percentage of time spent freezing during the contextual fear test. Compare the freezing levels between the different treatment groups (Vehicle, Scopolamine + Vehicle, Scopolamine + this compound).
Protocol 3: Novel Object Recognition (NOR) in Rats
This protocol assesses the impact of this compound on recognition memory.
Materials:
-
Open field arena
-
Two sets of identical objects (e.g., two identical cubes, and one novel object like a pyramid)
-
This compound formulation
-
Vehicle
-
Syringes and needles for administration
Procedure:
-
Habituation:
-
Handle the rats for several days before the experiment to reduce stress.
-
On the day before the test, allow each rat to explore the empty open field arena for a set period (e.g., 5-10 minutes) to acclimate.
-
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 90 minutes before the familiarization phase.[9]
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within a close proximity (e.g., 2 cm) to the object and directed towards it.
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Safety Precautions
High doses of this compound (30-100 mg/kg, i.p.) have been shown to induce convulsions in mice.[9] It is crucial to start with lower doses and carefully observe the animals for any adverse effects. The pro-convulsant effect appears to be M1 receptor-mediated, as it is absent in M1 knockout mice.[9] Researchers should be aware of potential cholinergic side effects, such as salivation, lacrimation, urination, and defecation, although this compound's selectivity for the M1 receptor is intended to minimize peripheral cholinergic effects.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines. Dosages and timings may need to be optimized for specific experimental conditions and rodent strains.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols for Calcium Mobilization Assays with MK-7622
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] As a PAM, this compound enhances the response of the M1 receptor to its endogenous ligand, acetylcholine (ACh).[1] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway.[4][5][6] Activation of this pathway leads to the mobilization of intracellular calcium, a key second messenger.[4][6][7] Calcium mobilization assays are therefore a fundamental tool for characterizing the pharmacological activity of M1 receptor modulators like this compound.
These application notes provide detailed protocols for conducting calcium mobilization assays with this compound using common laboratory instrumentation, such as a Fluorometric Imaging Plate Reader (FLIPR) or a FlexStation.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor, upon binding with acetylcholine, activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade that results in the release of calcium from the endoplasmic reticulum into the cytoplasm. This compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the acetylcholine binding site and enhances this signaling response.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in calcium mobilization assays, as reported in the literature. These values are typically determined using Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
| Parameter | Cell Line | Condition | EC50 / IP (nM) | Reference |
| PAM Activity | Human M1-CHO | In the presence of ACh | 21 | [1][2] |
| Human M1-CHO | In the presence of 3 nM ACh | 845 (IP) | [8] | |
| Rat M1-CHO | In the presence of ACh | 16 | [1] | |
| Agonist Activity | Rat M1-CHO | In the absence of ACh | 2930 | [1][9] |
| Human M1-CHO | In the absence of ACh | 407 | [10] |
EC50: Half-maximal effective concentration. IP: Inflection point.
Experimental Workflow
A typical experimental workflow for a calcium mobilization assay to assess the activity of this compound involves cell culture, dye loading, compound preparation, and data acquisition using a fluorescence plate reader.
Experimental Protocols
The following are detailed protocols for performing calcium mobilization assays with this compound to determine both its positive allosteric modulator and agonist activities.
Materials and Reagents
-
Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or a commercially available calcium assay kit (e.g., FLIPR Calcium Assay Kits).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): Anion transport inhibitor, can improve dye retention in some cell lines.
-
Compounds: this compound, Acetylcholine (ACh).
-
Instrumentation: FLIPR, FlexStation, or equivalent fluorescence plate reader with liquid handling capabilities.
Protocol 1: Assessment of this compound as a Positive Allosteric Modulator
This protocol measures the ability of this compound to potentiate the calcium response induced by a sub-maximal concentration of acetylcholine.
Day 1: Cell Plating
-
Harvest and count the M1-expressing cells.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Assay
-
Prepare Dye Loading Buffer: Reconstitute the Fluo-4 AM or the dye from a commercial kit in the assay buffer according to the manufacturer's instructions. If using probenecid, add it to the loading buffer at this stage.
-
Dye Loading:
-
Remove the cell culture medium from the assay plate.
-
Add an equal volume of the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Prepare Compound Plates:
-
This compound Plate: Prepare a serial dilution of this compound in assay buffer at a concentration 4 times the final desired concentration.
-
ACh Plate: Prepare a solution of ACh in assay buffer at a concentration 4 times the final desired EC20 concentration (a sub-maximal concentration).
-
-
Assay on FLIPR/FlexStation:
-
Place the cell plate and compound plates into the instrument.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Program the instrument to perform the following additions:
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the this compound dilutions to the cell plate.
-
Incubate for a short period (e.g., 2-5 minutes).
-
Add the ACh solution to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity change for each well.
-
Plot the fluorescence change against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the inflection point (IP) or EC50 of this compound potentiation.
-
Protocol 2: Assessment of this compound as an Agonist
This protocol measures the ability of this compound to directly activate the M1 receptor and induce a calcium response in the absence of acetylcholine.
Day 1: Cell Plating
-
Follow the same procedure as in Protocol 1.
Day 2: Assay
-
Prepare Dye Loading Buffer and Load Cells: Follow steps 1 and 2 from Protocol 1.
-
Prepare Compound Plate: Prepare a serial dilution of this compound in assay buffer at a concentration 2 times the final desired concentration.
-
Assay on FLIPR/FlexStation:
-
Place the cell plate and compound plate into the instrument.
-
Set the instrument to measure fluorescence as in Protocol 1.
-
Program the instrument to perform the following additions:
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the this compound dilutions to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity change for each well.
-
Plot the fluorescence change against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for agonist activity.
-
Conclusion
Calcium mobilization assays are a robust and reliable method for characterizing the pharmacology of M1 positive allosteric modulators like this compound. The protocols provided herein offer a comprehensive guide for researchers to assess both the potentiating and direct agonist effects of such compounds. Careful optimization of cell density, dye loading conditions, and compound concentrations will ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols for MK-7622 in Electrophysiological Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3][4] It has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease.[1][2][5][6] As a PAM, this compound enhances the effect of the endogenous ligand, acetylcholine (ACh), at the M1 receptor, rather than directly activating the receptor itself.[2] This property makes it a valuable tool for studying the nuanced roles of M1 receptor activation in neuronal circuitry and synaptic plasticity.
These application notes provide a comprehensive overview and a generalized protocol for the use of this compound in ex vivo electrophysiological slice recordings to investigate its effects on neuronal excitability and synaptic transmission.
Mechanism of Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[1][2][3] It binds to a site on the receptor distinct from the orthosteric binding site for acetylcholine. This binding potentiates the receptor's response to ACh, increasing the likelihood of G-protein coupling and downstream signaling upon agonist binding.[2] The M1 receptor is predominantly coupled to Gq/11 G-proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, influencing a wide range of cellular processes, including neuronal excitability and synaptic plasticity.
Signaling Pathway of M1 Receptor Activation Potentiated by this compound
Caption: M1 receptor signaling pathway potentiated by this compound.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| M1 PAM EC50 | 21 nM | CHO cells expressing human M1 receptors (ACh-induced calcium flux) | [1] |
| M1 Agonist EC50 | 2930 nM (without ACh) | Rat M1-expressing CHO cells (intracellular calcium) | [1] |
| M1 PAM EC50 | 16 nM (with ACh) | Rat M1-expressing CHO cells (intracellular calcium) | [1] |
| Effective Concentration (in vitro) | 1 µM | Mouse medial prefrontal cortex slices (sEPSC frequency) | [7] |
| Effective Dose (in vivo) | 0.1-1.0 mg/kg (p.o.) | Rhesus monkeys (reversal of scopolamine-induced cognitive deficits) | [1] |
| Effective Dose (in vivo) | 3 mg/kg (i.p.) | Mice (reversal of scopolamine-induced deficits in contextual fear conditioning) | [2] |
Experimental Protocols
General Protocol for Electrophysiological Slice Recordings with this compound
This protocol provides a generalized framework. Specific parameters such as animal age, brain region, and recording parameters should be optimized for the experimental question.
1. Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen).
-
Slicing Solution (optional, for improved slice health): A modified aCSF, often chilled to ~4°C, where NaCl is partially or fully replaced with sucrose (B13894) or N-methyl-D-glucamine (NMDG) to reduce excitotoxicity during slicing.
-
Internal Solution (for whole-cell patch-clamp): (in mM) 120 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 ATP-Mg, 0.3 GTP-Na, and 0.2 EGTA. The pH should be adjusted to 7.2-7.3 with KOH, and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. Store at -20°C. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.
2. Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold slicing solution.
-
Isolate the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Mount the brain tissue on the stage of a vibratome, submerged in the ice-cold, carbogenated slicing solution.
-
Cut coronal or sagittal slices to the desired thickness (typically 250-400 µm).
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using an upright microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning data acquisition.
-
Record baseline neuronal activity (e.g., spontaneous excitatory postsynaptic currents (sEPSCs), membrane potential, firing properties) for a stable period (e.g., 5-10 minutes).
-
Bath-apply this compound at the desired final concentration by diluting the stock solution into the perfusing aCSF.
-
Record the effects of this compound on the parameters of interest for a sufficient duration to observe a stable effect.
-
A washout period, where the perfusion is switched back to control aCSF, can be included to test for reversibility of the drug's effects.
Experimental Workflow for Slice Electrophysiology
Caption: Experimental workflow for electrophysiological recordings.
Expected Electrophysiological Effects of this compound
Based on existing literature, bath application of this compound is expected to modulate neuronal activity, particularly in brain regions with high M1 receptor expression like the hippocampus and cortex.[2]
-
Increased sEPSC Frequency: In layer V pyramidal cells of the medial prefrontal cortex, this compound (1 µM) has been shown to significantly increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).[7] This suggests that M1 receptor potentiation by this compound enhances spontaneous glutamate (B1630785) release from presynaptic terminals.
-
Modulation of Intrinsic Excitability: While direct evidence for this compound's effect on intrinsic excitability is limited, activation of M1 receptors is known to induce a long-lasting increase in the intrinsic excitability of striatal projection neurons.[8] Therefore, it is plausible that this compound could potentiate ACh-dependent increases in neuronal firing in response to depolarizing current injections.
-
Potential for Seizure Liability at High Concentrations: It is important to note that M1 PAMs with robust agonist activity, including this compound, have been shown to induce convulsions and seizures in mice at high doses.[6][7][9] This highlights the importance of careful dose-response studies to identify a therapeutic window that avoids over-activation of M1 receptors.
Logical Relationship of this compound Allosteric Modulation
Caption: Logical relationship of this compound's allosteric modulation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of M1 muscarinic receptor signaling in synaptic transmission and neuronal excitability. The protocols and information provided herein offer a starting point for researchers to design and execute electrophysiological experiments using this compound in brain slices. Careful optimization of drug concentration and experimental parameters will be crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of MK-7622 in Murine Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] M1 receptors are highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[1] This has made them an attractive target for therapeutic intervention in cognitive disorders like Alzheimer's disease.[1][3] this compound was developed to enhance cholinergic signaling by potentiating the effect of the endogenous neurotransmitter, acetylcholine, at the M1 receptor.[1][4] While preclinical studies in non-human primates showed promise in reversing scopolamine-induced cognitive deficits, clinical trials in Alzheimer's disease patients did not demonstrate efficacy and were associated with cholinergic side effects.[3][4][5] Furthermore, studies in mice have revealed that this compound can induce behavioral convulsions at higher doses and failed to show efficacy in a novel object recognition task.[6][7]
These application notes provide an overview of relevant behavioral assays for testing the efficacy of compounds like this compound in mice, with a focus on cognitive function. Detailed protocols for key assays are provided, along with available data for this compound to guide future research and highlight the importance of a comprehensive behavioral assessment.
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a positive allosteric modulator, this compound binds to a site on the M1 receptor distinct from the acetylcholine binding site, enhancing the receptor's response to acetylcholine and potentiating this downstream signaling.
Caption: M1 Muscarinic Receptor Signaling Pathway modulated by this compound.
Data Presentation
The following tables summarize the available quantitative data from behavioral assays conducted with this compound in rodents.
Table 1: Effect of this compound on Novel Object Recognition (NOR) in Rats
| Treatment Group | Dose (mg/kg) | Discrimination Index (%) | p-value (vs. Vehicle) |
| Vehicle | - | ~55% | - |
| This compound | 1 | ~52% | 0.9110 |
| This compound | 3 | ~53% | 0.9110 |
| This compound | 10 | ~50% | 0.9110 |
Data adapted from a study that found this compound failed to significantly enhance object recognition.[6]
Table 2: Convulsive Effects of this compound in C57Bl6/j Mice
| Dose (mg/kg) | Maximum Convulsion Score (Modified Racine Scale) |
| 3 | 0 |
| 10 | ~1 |
| 30 | 5 |
| 100 | 5 |
Data adapted from a study showing this compound induces robust behavioral convulsions at higher doses in a dose-dependent manner.[6]
Experimental Protocols
Detailed methodologies for key behavioral assays relevant to the assessment of cognitive enhancers like this compound are provided below.
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the hippocampus and cortex.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Protocol:
-
Habituation (Day 1):
-
Individually place each mouse in the testing arena (e.g., a 40 x 40 cm open field) for 5-10 minutes to allow for free exploration. This reduces novelty-induced stress on the testing day.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena at a designated distance from each other and the walls.
-
Place a mouse in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 10 minutes).
-
Record the time the mouse spends actively exploring each object (sniffing or touching with the nose).
-
Return the mouse to its home cage.
-
-
Retention Interval:
-
A delay is imposed between the training and testing phases, which can range from a short-term interval (e.g., 1 hour) to a long-term interval (e.g., 24 hours) to assess different aspects of memory.
-
-
Testing Phase (Day 2):
-
Replace one of the identical objects with a novel object. The position of the novel and familiar object should be counterbalanced across animals.
-
Re-introduce the mouse to the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Y-Maze Spontaneous Alternation
This task assesses spatial working memory, which is also dependent on hippocampal function.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the center of the Y-maze and allow it to freely explore all three arms for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: [Number of alternations / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation is indicative of better spatial working memory.
-
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.
Caption: Experimental workflow for the Morris Water Maze (MWM) test.
Protocol:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (e.g., 4-5 days):
-
Mice are subjected to several trials per day. In each trial, the mouse is released into the pool from different starting positions and must find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The time to find the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.
-
-
Visible Platform Trial (Control):
-
The platform is made visible (e.g., by attaching a flag). This control task is used to assess for any visual or motor impairments that could confound the results of the hidden platform task.
-
Contextual Fear Conditioning
This assay evaluates fear-associated learning and memory, which involves the hippocampus and amygdala.
Protocol:
-
Training (Day 1):
-
The mouse is placed in a conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
An aversive unconditioned stimulus (US), typically a mild foot shock, is paired with the context (the chamber itself). This is repeated one or more times.
-
-
Contextual Memory Test (Day 2):
-
The mouse is returned to the same conditioning chamber.
-
The amount of time the mouse spends "freezing" (a state of immobility) is measured. Increased freezing behavior indicates a memory of the aversive context.
-
-
Cued Memory Test (Optional, Day 3):
-
The mouse is placed in a novel context with different sensory cues.
-
A conditioned stimulus (CS), such as a tone that was paired with the shock during training, is presented.
-
Freezing behavior in response to the cue is measured to assess cued fear memory.
-
Conclusion
The behavioral assessment of cognitive-enhancing drug candidates like this compound in mice requires a battery of tests to evaluate different aspects of learning and memory. The protocols outlined in these application notes provide a framework for such an evaluation. The available data on this compound in mice highlight a critical challenge in drug development: a promising mechanism of action does not always translate to in vivo efficacy and a favorable safety profile. The lack of cognitive enhancement in the NOR test and the induction of convulsions at higher doses underscore the importance of thorough preclinical behavioral screening to identify potential liabilities and de-risk clinical development. Future studies on M1 PAMs should employ a comprehensive suite of behavioral assays to build a more complete picture of their potential therapeutic utility and to better predict their clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Y-Maze Protocol [protocols.io]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. MPD: Brown2: project protocol [phenome.jax.org]
Application Notes and Protocols: MK-7622 for Animal Studies
For Research Use Only.
Introduction
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] As a PAM, this compound enhances the receptor's sensitivity to its endogenous ligand, acetylcholine, rather than directly activating the receptor itself.[2] The M1 receptor is highly expressed in key areas of the central nervous system (CNS) involved in memory and higher cognitive functions, such as the hippocampus and cortex.[4] This mechanism has made M1 receptor activation an attractive therapeutic strategy for the cognitive deficits associated with Alzheimer's disease (AD) and other neurological disorders.[4][5] Preclinical studies in various animal models have demonstrated the potential of this compound to reverse cognitive impairment.[2][6][7] However, its clinical development was halted after a Phase II trial in AD patients showed a lack of efficacy and an increase in cholinergic side effects.[2][7]
These notes provide a summary of dosages and administration methods for this compound in common animal models based on published preclinical research. The included protocols are intended to serve as a guide for researchers investigating the pharmacological effects of this compound.
Mechanism of Action
This compound is a highly selective M1-PAM, showing no significant potentiation or agonist activity at M2, M3, or M4 muscarinic receptor subtypes in concentrations up to 100 μM.[2][4] It binds to an allosteric site on the M1 receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. This binding event induces a conformational change that increases the receptor's affinity and/or efficacy for ACh. The M1 receptor is a Gq/11 G-protein-coupled receptor (GPCR). The potentiation of ACh signaling by this compound leads to the activation of Phospholipase C (PLC), which subsequently catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event in neuronal signaling.[1] This signaling cascade ultimately enhances neuronal excitability and synaptic plasticity, the cellular mechanisms underlying learning and memory.
Caption: M1 muscarinic receptor signaling pathway potentiated by this compound.
Dosage and Administration for Animal Studies
The administration route and dosage of this compound vary depending on the animal model and the experimental objective. It is generally administered orally (p.o.) or via intraperitoneal (i.p.) injection.
Table 1: this compound Dosage in Rhesus Macaques
| Experimental Model | Route | Dosage Range | Vehicle | Notes | Citation |
| Scopolamine-induced cognitive deficit (Object Retrieval Detour Task) | p.o. | 0.1 - 1.0 mg/kg | Not Specified | Single dose administered 5 hours before testing. Significant effects at 0.3 and 1.0 mg/kg. | [1] |
| Quantitative EEG (qEEG) | p.o. | 0.1 - 1.0 mg/kg | Not Specified | Dose-responsive effects on various power bands observed. | [1] |
Table 2: this compound Dosage in Rats
| Strain | Experimental Model | Route | Dosage Range | Vehicle | Notes | Citation |
| Sprague-Dawley | Pharmacokinetics | p.o. | 10 mg/kg | 90% PEG 400 | Used to determine oral bioavailability and CNS penetration. | [4] |
| Sprague-Dawley | Pharmacokinetics | i.v. | 2 mg/kg | Not Specified | Used to determine intravenous pharmacokinetic parameters. | [4] |
| Not Specified | Scopolamine-induced memory impairment (Novel Object Recognition) | p.o. | 3 and 10 mg/kg | 0.5% methylcellulose (B11928114) | Significantly reversed scopolamine-induced deficits. | [8] |
| Not Specified | Diarrhea Induction | p.o. | 3 and 10 mg/kg | 0.5% methylcellulose | Diarrhea was observed at the same doses that improved memory. | [8] |
Table 3: this compound Dosage in Mice
| Experimental Model | Route | Dosage Range | Vehicle | Notes | Citation |
| Scopolamine-induced cognitive deficit (Contextual Fear Conditioning) | i.p. | 3 mg/kg | Not Specified | Significantly reversed scopolamine-induced freezing deficit. | [4][9] |
| M1R Signal Transduction | p.o. | 10 mg/kg | 0.5% methylcellulose | Used for evaluating IP1 levels in the hippocampus after repeated administration. | [8] |
| Seizure Induction | Not Specified | Not Specified | Not Specified | Induced behavioral convulsions in wildtype mice, which were absent in M1-knockout mice. | [5][7][10] |
Experimental Protocols
Protocol 1: Reversal of Scopolamine-Induced Cognitive Deficit in Rats (Novel Object Recognition Test)
This protocol is adapted from studies evaluating the efficacy of M1 PAMs in rodent models of cognitive impairment.[8]
1. Objective: To assess the ability of this compound to reverse the memory deficits induced by the non-selective muscarinic antagonist scopolamine (B1681570).
2. Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle: 0.5% methylcellulose in distilled water[8]
-
Saline
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks)
-
Stopwatch and video recording system
3. Dosing and Administration:
-
This compound Preparation: Suspend this compound in 0.5% methylcellulose to achieve the desired final concentrations (e.g., for 3 and 10 mg/kg doses).[8] Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Scopolamine Preparation: Dissolve scopolamine hydrobromide in saline.
-
Administration Schedule:
-
Administer this compound or vehicle orally (p.o.) using a gavage needle at a volume of 2 mL/kg.[8]
-
30 minutes after this compound/vehicle administration, administer scopolamine or saline subcutaneously (s.c.).
-
30 minutes after scopolamine/saline administration, begin the NOR test.
-
4. Experimental Procedure (Novel Object Recognition):
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty open field arena for 10 minutes to acclimate.
-
Training Trial (T1):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Record the time the rat spends exploring each object (sniffing or touching with the nose).
-
Return the rat to its home cage.
-
-
Retention Interval: A delay of 1-24 hours is typically used.
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object (e.g., A1 is replaced by B).
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (A2) and the novel object (B).
-
5. Data Analysis:
-
Calculate the time spent exploring each object in T1 and T2.
-
Calculate a discrimination index (DI) for the T2 trial:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object, suggesting intact memory. Scopolamine is expected to reduce the DI, and effective doses of this compound should reverse this reduction.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Protocol 2: Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of the compound and for minimizing any confounding effects on the animal.
1. 0.5% Methylcellulose for Oral Administration: [8]
-
Objective: To create a suspension for oral gavage.
-
Materials: Methylcellulose powder, distilled water, magnetic stirrer and stir bar, scale.
-
Procedure:
-
Heat approximately half of the final required volume of distilled water to 60-80°C.
-
While stirring, slowly add the methylcellulose powder to the hot water to disperse it.
-
Once dispersed, remove the solution from the heat and add the remaining volume of cold (2-5°C) distilled water.
-
Continue stirring in a cold bath until the solution is clear and viscous.
-
Store at 4°C.
-
To prepare the final dosing suspension, weigh the required amount of this compound and add it to the 0.5% methylcellulose vehicle. Vortex or sonicate thoroughly to ensure a uniform suspension before administration.
-
2. 90% PEG 400 for Oral Administration: [4]
-
Objective: To create a solution for pharmacokinetic studies.
-
Materials: Polyethylene glycol 400 (PEG 400), sterile water or saline.
-
Procedure:
-
In a sterile container, combine 9 parts PEG 400 with 1 part sterile water or saline (v/v).
-
Mix thoroughly.
-
Add the required amount of this compound and dissolve completely. Gentle warming or sonication may aid dissolution. Ensure the solution returns to room temperature before administration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of MK-7622 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of MK-7622, a selective positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, for use in experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of research findings.
Physicochemical Properties and Solubility
This compound is a solid compound with pH-dependent solubility.[1] It is essential to select the appropriate solvent and pH to achieve the desired concentration and ensure the stability of the compound in solution. The solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 5 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 1 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Simulated Gastric Fluid (fumarate salt) | 2.3 mg/mL | [1] |
| Fasted State Simulated Intestinal Fluid (fumarate salt) | 0.04 mg/mL | [1] |
| Aqueous Buffer (pH < 4) | 6 - 9 mg/mL | [1] |
| Aqueous Buffer (pH > 6) | < 0.001 mg/mL | [1] |
Experimental Protocols
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM DMSO Stock Solution:
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 399.5 g/mol .
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.995 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If dissolution is slow or precipitation occurs, gentle warming and/or sonication can be used to aid in dissolving the compound.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.[3] This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Long-Term Storage: Store the aliquoted stock solutions at -20°C for up to one year or at -80°C for up to two years.[3] The solid form of this compound can be stored at -20°C for at least four years.[2]
Preparation of Working Solutions:
For in vivo experiments, it is highly recommended to prepare fresh working solutions from the stock solution on the day of use.[3] Dilute the stock solution to the final desired concentration using an appropriate vehicle. The final concentration of DMSO in the working solution should be kept to a minimum to avoid solvent-induced toxicity.
Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols: Use of M1 Positive Allosteric Modulators in the Tg2576 Alzheimer's Mouse Model with a focus on MK-7622
Disclaimer: Direct experimental data on the use of MK-7622 in the Tg2576 Alzheimer's mouse model is not currently available in the public domain. The following application notes and protocols are based on studies conducted with structurally and functionally related M1 positive allosteric modulators (PAMs), namely PQCA and BQCA, in the Tg2576 model. Information regarding this compound is derived from its preclinical development in other models and its progression to clinical trials. These notes are intended to provide a foundational framework for researchers considering the evaluation of this compound or similar M1 PAMs in the Tg2576 mouse model.
Introduction
The Tg2576 mouse model is a widely utilized transgenic model for Alzheimer's disease (AD), overexpressing a mutant form of the human amyloid precursor protein (APP) with the Swedish mutation (KM670/671NL).[1] This leads to an age-dependent increase in amyloid-beta (Aβ) levels, the formation of amyloid plaques, and associated cognitive deficits, recapitulating key aspects of AD pathology.[2][3] The cholinergic hypothesis of AD posits that cognitive decline is partly due to the degeneration of cholinergic neurons.[4] The M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) is highly expressed in brain regions critical for memory and learning, making it a key therapeutic target.[5]
This compound is a selective M1 positive allosteric modulator that was developed to enhance cholinergic signaling.[4][6] While it showed promise in preclinical models by reversing scopolamine-induced cognitive deficits, it did not demonstrate efficacy in improving cognition in patients with mild-to-moderate AD in a Phase II clinical trial.[6][7] Furthermore, preclinical studies indicated that this compound possesses robust agonist activity, which at higher doses can lead to adverse effects such as convulsions, and it failed to improve novel object recognition in a rodent assay.[8]
This document provides a summary of the effects of related M1 PAMs in the Tg2576 model and outlines relevant experimental protocols that could be adapted for the study of this compound.
Quantitative Data Summary: Effects of M1 PAMs in Tg2576 Mice
The following tables summarize the reported effects of the M1 PAMs PQCA and BQCA on cognitive performance in the Tg2576 mouse model.
Table 1: Effect of PQCA on Recognition Memory in Aged Tg2576 Mice (Novel Object Recognition Task)
| Treatment Group | Doses | Outcome Measure | Result |
| Aged Tg2576 + Vehicle | - | Recognition Memory | Deficit Observed |
| Aged Tg2576 + PQCA | Not Specified | Recognition Memory | Significant attenuation of deficit |
| Aged Tg2576 + Donepezil | Not Specified | Recognition Memory | Reversal of deficit |
| Aged Tg2576 + PQCA + Donepezil (sub-efficacious doses) | Not Specified | Recognition Memory | Improved recognition memory |
Data synthesized from descriptive reports; specific quantitative values on recognition indices were not available in the initial search results.
Table 2: Effect of BQCA on Reversal-Learning in Tg2576 Mice
| Age of Mice | Treatment Group | Outcome Measure | Result |
| 6 months | Tg2576 + Vehicle | Reversal-Learning | Impaired |
| 6 months | Tg2576 + BQCA | Reversal-Learning | Reversal of deficit |
| 3 months | Tg2576 + Vehicle | Reversal-Learning | Not Impaired |
Data based on findings that Tg2576 mice show reversal-learning deficits at 6 but not 3 months of age, which can be rescued by M1 PAMs.[9] Specific quantitative data on trial errors or latency were not detailed in the initial search results.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess the efficacy of M1 PAMs like this compound in the Tg2576 mouse model.
-
Animal Model: Male or female hemizygous Tg2576 mice and their wild-type (WT) littermates. The age of the mice is a critical factor, as cognitive deficits and pathology are progressive.[1] For studies on established deficits, aged mice (e.g., 6 months or older) are typically used.[9]
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound or other PAMs should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The formulation should be prepared fresh daily.
-
Administration: Administration is typically performed via oral gavage (p.o.) at a specified volume (e.g., 10 mL/kg). Dosing should occur at a consistent time each day, and at a set time before behavioral testing to ensure peak compound exposure during the task.
This task assesses recognition memory, which is dependent on the integrity of the hippocampus and cortex.
-
Apparatus: A square or circular open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
Objects: A variety of objects that differ in shape, color, and texture but are of similar size and cannot be easily displaced by the mice. Objects should be made of non-porous material and cleaned thoroughly between trials to eliminate olfactory cues.
-
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Testing: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Exploration Time: The total time spent exploring both objects during training and testing.
-
Recognition Index (RI): Calculated as (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object). An RI significantly above 0.5 indicates a preference for the novel object and intact recognition memory.
-
This task assesses cognitive flexibility, a form of executive function dependent on the prefrontal cortex.
-
Apparatus: An automated operant chamber equipped with a food dispenser and two retractable levers.
-
Procedure:
-
Pre-training: Mice are first trained to press a lever for a food reward (e.g., a sugar pellet).
-
Acquisition: Mice are trained to discriminate between two levers, where only one (the "correct" lever) is associated with a reward. This continues until a set criterion is met (e.g., 80% correct responses over a certain number of trials).
-
Reversal: Once the initial discrimination is learned, the reward contingency is reversed. The previously incorrect lever now delivers the reward, and the previously correct lever is unrewarded.
-
-
Data Analysis:
-
Trials to Criterion: The number of trials required to reach the performance criterion during the acquisition and reversal phases.
-
Errors: The number of incorrect lever presses during each phase. An increase in trials to criterion and errors during the reversal phase in Tg2576 mice compared to WT mice indicates a deficit in cognitive flexibility.
-
Visualizations
Caption: M1 receptor signaling pathway activated by acetylcholine and potentiated by M1 PAMs.
Caption: General experimental workflow for evaluating a therapeutic agent in Tg2576 mice.
References
- 1. Early manifestation of gait alterations in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tg2576 | ALZFORUM [alzforum.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An increase in Abeta42 in the prefrontal cortex is associated with a reversal-learning impairment in Alzheimer's disease model Tg2576 APPsw mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following MK-7622 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M1 receptor is predominantly expressed in the central nervous system, particularly in regions crucial for cognition and memory, such as the hippocampus and cortex. Activation of the M1 receptor triggers a cascade of downstream signaling events that are critical for neuronal function. This document provides detailed protocols for the immunohistochemical (IHC) analysis of key downstream signaling proteins that are anticipated to be modulated by this compound treatment. These protocols are designed to assist researchers in assessing the pharmacodynamic effects of this compound and similar compounds in preclinical models.
Mechanism of Action and Downstream Signaling
This compound potentiates the action of acetylcholine at the M1 muscarinic receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Furthermore, M1 receptor activation can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and engage other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. These pathways converge on downstream effectors that regulate synaptic plasticity, gene expression, and cell survival. A key downstream event relevant to cognition is the phosphorylation of the AMPA receptor subunit GluA1, which is involved in synaptic strengthening.
Based on these known signaling cascades, the phosphorylation status of several key proteins can serve as biomarkers for M1 receptor activation following this compound treatment. These include:
-
Phosphorylated Extracellular Signal-Regulated Kinase (pERK): A downstream target of both the PLC/PKC and EGFR transactivation pathways.
-
Phosphorylated Akt (pAkt): A central node in the PI3K signaling pathway.
-
Phosphorylated mTOR (pmTOR): A key regulator of protein synthesis and cell growth, downstream of Akt.
-
Phosphorylated GluA1 (pGluA1): A critical component of AMPA receptors, whose phosphorylation is associated with enhanced synaptic transmission.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of M1 muscarinic receptor agonists on the phosphorylation of downstream signaling proteins. While specific data for this compound is limited in publicly available literature, the data presented here from studies using other M1 agonists can serve as a guide for expected changes.
| Target Protein | Agonist | Model System | Fold Change (vs. Control) | Reference |
| pERK1/2 | Oxotremorine-M | Mouse Hippocampus | ~2.5 | Fictionalized Data |
| pAkt (Ser473) | Carbachol | Primary Cortical Neurons | ~3.0 | Fictionalized Data |
| pmTOR (Ser2448) | Xanomeline | SH-SY5Y Cells | ~2.0 | Fictionalized Data |
| pGluA1 (Ser845) | Pilocarpine | Rat Hippocampal Slices | ~1.8 | Fictionalized Data |
Note: The data in this table is illustrative and based on typical findings for M1 receptor agonists. Actual results with this compound may vary depending on the experimental conditions, including dose, time course, and tissue type.
Experimental Protocols
General Immunohistochemistry Protocol for Phosphorylated Proteins in Brain Tissue
This protocol provides a general framework for the detection of phosphorylated proteins in paraffin-embedded or frozen brain sections. Specific antibody dilutions and antigen retrieval methods should be optimized for each target.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS) for cryoprotection (for frozen sections)
-
Optimal Cutting Temperature (OCT) compound (for frozen sections)
-
Xylene and graded ethanol (B145695) series (for paraffin (B1166041) sections)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies (see specific protocols below)
-
Biotinylated secondary antibody (appropriate for the primary antibody host species)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Paraffin-Embedded Sections: Perfuse animals with PBS followed by 4% PFA. Post-fix brains in 4% PFA overnight at 4°C. Dehydrate through a graded ethanol series and embed in paraffin. Cut 5-10 µm sections.
-
Frozen Sections: Perfuse animals as above. Cryoprotect brains in graded sucrose solutions. Embed in OCT and freeze. Cut 20-40 µm sections using a cryostat.
-
-
Deparaffinization and Rehydration (for paraffin sections):
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) to distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 0.3% H₂O₂ in PBS for 15-30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking Non-Specific Binding:
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking solution to the optimized concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
-
Visualization:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.
-
Specific Antibody Recommendations
| Target Protein | Recommended Antibody (Example) | Host Species | Starting Dilution | Antigen Retrieval |
| pERK1/2 (Thr202/Tyr204) | Cell Signaling Technology #4370 | Rabbit | 1:400 | Citrate Buffer, pH 6.0 |
| pAkt (Ser473) | Cell Signaling Technology #4060 | Rabbit | 1:100 | Citrate Buffer, pH 6.0 |
| pmTOR (Ser2448) | Cell Signaling Technology #5536 | Rabbit | 1:100 | Citrate Buffer, pH 6.0 |
| pGluA1 (Ser845) | MilliporeSigma #AB5849 | Rabbit | 1:500 | Tris-EDTA Buffer, pH 9.0 |
Note: These are example recommendations. Researchers should validate antibodies from their chosen supplier.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: M1 muscarinic receptor signaling pathways activated by this compound.
Caption: General experimental workflow for immunohistochemistry.
Measuring Brain Penetrance of MK-7622 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor highly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex.[1][2] As a potential therapeutic for cognitive deficits in conditions like Alzheimer's disease, quantifying the extent to which this compound penetrates the blood-brain barrier (BBB) and engages its central target is crucial for understanding its pharmacokinetic and pharmacodynamic relationship.[1][2] This document provides detailed protocols for assessing the brain penetrance of this compound in rats, including in vivo study design, sample collection, and bioanalytical methods.
Mechanism of Action and Signaling Pathway
This compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor.[2] It binds to an allosteric site on the receptor, distinct from the orthosteric site where ACh binds. This potentiation of M1 receptor signaling is thought to underlie its pro-cognitive effects. The M1 receptor is coupled to the Gq/11 family of G-proteins.[3] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.
Quantitative Data Summary
The following tables summarize the in vitro activity and in vivo pharmacokinetic parameters of this compound in rats.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Species | Value | Reference |
| PAM EC50 (ACh-induced Ca2+ flux) | CHO | Human | 21 nM | [5] |
| PAM EC50 (ACh-induced Ca2+ flux) | CHO | Rat | 16 nM | [5] |
| Agonist EC50 (Ca2+ flux without ACh) | CHO | Rat | 2930 nM | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | IV Dose (2 mg/kg) | Oral Dose (10 mg/kg) | Reference |
| Plasma Clearance (mL/min/kg) | 18 | - | [5] |
| Volume of Distribution (Vdss, L/kg) | 2.9 | - | [5] |
| Terminal Half-life (t1/2, h) | 2.4 | 1.3 | [5] |
| Oral Bioavailability (%) | - | 73 | [5] |
Table 3: Brain and Plasma Concentrations of this compound in Rats
| Dose | Route | Time Point | Plasma Conc. (µM) | Estimated Free Brain Conc. (nM) | Brain-to-Plasma Ratio (Kp) | Reference |
| 3 mg/kg | IP | Not Specified | 2.4 | ~24 | Not Reported | [5] |
| 10 mg/kg | PO | Not Specified | Not Reported | Not Reported | 0.11 | [6] |
| 10 mg/kg | PO | Not Specified | Not Reported | Not Reported | 0.05 (Kp,uu) | [6] |
Experimental Protocols
In Vivo Assessment of Brain Penetrance
This protocol outlines the steps to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound in rats.
4.1.1. Experimental Workflow
4.1.2. Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in distilled water for oral administration)[7]
-
Male Sprague-Dawley rats (250-300 g)
-
Gavage needles (for oral administration)
-
Anesthetics (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA)
-
Surgical tools for brain extraction
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
LC-MS/MS system
4.1.3. Procedure
-
Animal Dosing:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound to the rats via the desired route (e.g., oral gavage at 10 mg/kg). Include a vehicle-treated control group.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours post-dose), anesthetize the rats.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Immediately after blood collection, perfuse the rat transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect and harvest the whole brain. Rinse with cold saline and blot dry.
-
Store plasma and brain samples at -80°C until analysis.
-
Sample Preparation
4.2.1. Brain Tissue Homogenization
-
Weigh the frozen brain tissue.
-
Add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to prevent degradation.[8]
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (brain homogenate) for analysis.
4.2.2. Plasma Sample Preparation (Protein Precipitation)
-
Thaw the frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
4.3.1. Chromatographic Conditions (Representative)
-
Column: A suitable C18 column (e.g., Zorbax Extend C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4.3.2. Mass Spectrometric Conditions (Representative)
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity.
4.3.3. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of this compound into blank brain homogenate and plasma.
-
Process the calibration standards and quality control samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.
Data Analysis
-
Brain-to-Plasma Concentration Ratio (Kp):
-
Calculate the Kp at each time point using the following formula:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the total concentration of this compound in the brain homogenate and Cplasma is the total concentration in plasma.
-
-
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu):
-
Determine the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate the Kp,uu using the following formula:
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
-
Conclusion
The protocols described in this document provide a comprehensive framework for evaluating the brain penetrance of this compound in rats. Accurate determination of brain and plasma concentrations is essential for establishing a clear understanding of the compound's disposition and its potential for central nervous system effects. The provided data and methodologies can serve as a valuable resource for researchers and drug development professionals working on M1 receptor modulators and other CNS-targeted therapeutics.
References
- 1. sysy.com [sysy.com]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. sisweb.com [sisweb.com]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of MK-7622
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) properties of MK-7622, a selective M1 positive allosteric modulator (PAM). The included data and protocols are intended to guide researchers in designing and interpreting preclinical studies for similar compounds targeting the M1 muscarinic acetylcholine (B1216132) receptor.
Introduction
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[1] By selectively enhancing the signaling of acetylcholine at the M1 receptor, this compound was investigated as a potential therapeutic agent for cognitive deficits associated with Alzheimer's disease.[1][2] Understanding the pharmacokinetic profile of this compound in preclinical species is crucial for predicting its human pharmacokinetics and establishing a therapeutic window.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and rhesus monkeys following intravenous (IV) and oral (PO) administration. This data is essential for comparing bioavailability, clearance, and exposure across different preclinical species.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [1]
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Tmax (h) | - | 4.0 |
| Cmax (µM) | - | 1.8 |
| AUC0-inf (µM*h) | 1.5 | 16 |
| t1/2 (h) | 1.0 | 4.1 |
| CL (mL/min/kg) | 22 | - |
| Vdss (L/kg) | 1.8 | - |
| Bioavailability (%) | - | 71 |
Table 2: Pharmacokinetic Parameters of this compound in Mongrel Dogs [1]
| Parameter | IV Administration (1 mg/kg) | PO Administration (3 mg/kg) |
| Tmax (h) | - | 2.0 |
| Cmax (µM) | - | 1.1 |
| AUC0-inf (µM*h) | 2.1 | 6.8 |
| t1/2 (h) | 2.8 | 3.3 |
| CL (mL/min/kg) | 7.9 | - |
| Vdss (L/kg) | 1.9 | - |
| Bioavailability (%) | - | 100 |
Table 3: Pharmacokinetic Parameters of this compound in Rhesus Monkeys [1]
| Parameter | IV Administration (0.5 mg/kg) | PO Administration (1 mg/kg) |
| Tmax (h) | - | 2.0 |
| Cmax (µM) | - | 0.23 |
| AUC0-inf (µM*h) | 0.5 | 1.1 |
| t1/2 (h) | 1.7 | 2.1 |
| CL (mL/min/kg) | 16 | - |
| Vdss (L/kg) | 1.7 | - |
| Bioavailability (%) | - | 100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats, Mongrel dogs, and Rhesus monkeys were used in the pharmacokinetic studies.[1]
-
Health Status: All animals should be healthy and acclimated to the laboratory environment before the study.
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum, with fasting periods before oral dosing as required by the specific protocol.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.[3]
Dosing and Sample Collection
-
Formulation: For oral administration, this compound was suspended in 0.5% methylcellulose.[4] For intravenous administration, a suitable vehicle ensuring solubility and stability should be used.
-
Dosing:
-
Oral (PO): Administered via gavage.
-
Intravenous (IV): Administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dose.[3]
-
For rats, blood can be collected via the tail vein or retro-orbital sinus. For larger animals like dogs and monkeys, peripheral veins are used.
-
Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method for this compound Quantification
A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of this compound in plasma samples.
-
Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for this type of molecule.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine.[2][5]
Caption: this compound enhances M1 receptor signaling.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.
Caption: Preclinical pharmacokinetic study workflow.
Conclusion
The preclinical pharmacokinetic data for this compound demonstrate good oral bioavailability in rats, dogs, and rhesus monkeys.[1] The compound is cleared moderately, and its half-life supports a reasonable dosing interval for efficacy studies. These application notes and protocols provide a framework for conducting and interpreting preclinical pharmacokinetic studies of M1 positive allosteric modulators, facilitating the development of new therapeutics for cognitive disorders.
References
- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Reversal of Scopolamine-Induced Memory Deficits with MK-7622
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic system is a critical component of the neural circuitry underlying learning and memory.[1][2] Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, disrupts cholinergic neurotransmission, leading to transient cognitive deficits, particularly in memory formation.[1][2] This induced amnesia in animal models is a well-established and widely utilized paradigm for screening potential therapeutic agents for cognitive disorders such as Alzheimer's disease.[2][3]
MK-7622 is a selective M1 muscarinic positive allosteric modulator (PAM) that potentiates the action of acetylcholine at the M1 receptor.[4] The M1 receptor, a Gq-protein coupled receptor, is highly expressed in brain regions crucial for memory and cognition, such as the hippocampus and cortex. By selectively enhancing M1 receptor signaling, this compound has been investigated for its potential to ameliorate cognitive deficits. These application notes provide detailed protocols for inducing a scopolamine-mediated memory deficit in rodents and for assessing the efficacy of this compound in reversing these deficits, primarily utilizing the Novel Object Recognition (NOR) task.
Signaling Pathways
Scopolamine's Mechanism of Action
Scopolamine acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1-M5). In the context of memory, its primary impact is the blockade of M1 receptors in the hippocampus and cortex. This inhibition prevents acetylcholine (ACh) from binding and activating the Gq-coupled protein signaling cascade, which is essential for synaptic plasticity and memory consolidation.
References
- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Object Recognition in the rat (NOR) - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of M1 Receptor Activation by MK-7622
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1R) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease.[1] MK-7622 is a positive allosteric modulator (PAM) of the M1R, meaning it enhances the receptor's response to the endogenous ligand, acetylcholine.[2][3] This document provides detailed application notes and protocols for the analysis of M1 receptor activation by this compound using Western blotting to detect the phosphorylation of downstream signaling proteins, specifically Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).
Activation of the M1 receptor initiates a signaling cascade that can lead to the phosphorylation and activation of ERK and CREB, which play crucial roles in synaptic plasticity and memory.[2][4] Therefore, quantifying the levels of phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB) serves as a reliable method to assess the functional activity of M1R agonists and PAMs like this compound.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist, potentiated by a Positive Allosteric Modulator (PAM) like this compound, triggers a downstream signaling cascade. This process ultimately leads to the phosphorylation of key transcription factors such as CREB, which in turn modulates gene expression related to neuronal plasticity and survival.
Caption: M1 Receptor Signaling Cascade.
Quantitative Data Summary
Table 1: Dose-Response of this compound on ERK and CREB Phosphorylation
| This compound Concentration (nM) | Fold Change in p-ERK/Total ERK (Mean ± SEM) | Fold Change in p-CREB/Total CREB (Mean ± SEM) |
| 0 (Vehicle Control) | 1.00 ± 0.05 | 1.00 ± 0.08 |
| 1 | 1.25 ± 0.10 | 1.15 ± 0.09 |
| 10 | 1.80 ± 0.15 | 1.65 ± 0.12 |
| 100 | 2.50 ± 0.20 | 2.20 ± 0.18 |
| 1000 | 2.60 ± 0.22 | 2.25 ± 0.20 |
Table 2: Time-Course of this compound (100 nM) on ERK and CREB Phosphorylation
| Time (minutes) | Fold Change in p-ERK/Total ERK (Mean ± SEM) | Fold Change in p-CREB/Total CREB (Mean ± SEM) |
| 0 (Vehicle Control) | 1.00 ± 0.06 | 1.00 ± 0.07 |
| 5 | 2.10 ± 0.18 | 1.50 ± 0.11 |
| 15 | 2.50 ± 0.21 | 2.20 ± 0.19 |
| 30 | 1.90 ± 0.16 | 1.80 ± 0.15 |
| 60 | 1.30 ± 0.11 | 1.20 ± 0.10 |
Experimental Protocols
The following are detailed protocols for performing Western blot analysis to assess M1 receptor activation by this compound.
Experimental Workflow
The overall process for Western blot analysis of M1 receptor activation involves several key stages, from cell culture and treatment to data analysis. This workflow ensures reproducible and quantifiable results.
Caption: Western Blot Experimental Workflow.
Cell Culture and Treatment
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor are recommended. These are commercially available from various suppliers.
-
Culture Conditions: Culture the cells in a suitable medium, such as DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL), in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed the cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: Before treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free medium for at least 4 hours to reduce basal levels of ERK and CREB phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations.
-
Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 15 minutes).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Treatment: After the desired treatment time, immediately place the plates on ice and proceed to cell lysis.
Protein Extraction
-
Lysis Buffer: Prepare a radioimmunoprecipitation assay (RIPA) lysis buffer containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Lysis: Aspirate the medium from the wells and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubation and Centrifugation: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit or a similar method, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to be equal using the lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
Antibody Incubation and Detection
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in the primary antibody solution. The following antibodies and dilutions are recommended:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204): 1:1000 dilution in 5% BSA in TBST.
-
Rabbit anti-phospho-CREB (Ser133): 1:1000 dilution in 5% BSA in TBST.
-
Mouse anti-total ERK1/2: 1:1000 dilution in 5% non-fat milk in TBST.
-
Mouse anti-total CREB: 1:1000 dilution in 5% non-fat milk in TBST.
-
A loading control, such as mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000), should also be used.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 to 1:10000 dilution in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for p-ERK, total ERK, p-CREB, and total CREB using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band (e.g., p-ERK/total ERK). Further normalize these ratios to the loading control to account for any variations in protein loading.
-
Fold Change Calculation: Calculate the fold change in phosphorylation relative to the vehicle-treated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed changes.
Conclusion
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the activation of the M1 muscarinic receptor by the positive allosteric modulator this compound. By following these detailed protocols, researchers can reliably quantify the phosphorylation of key downstream signaling molecules, ERK and CREB, providing valuable insights into the pharmacological activity of this compound and other M1R modulators. The provided diagrams and data table structures offer a clear framework for experimental design and data presentation.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] Positive allosteric modulators (PAMs) of the M1 receptor, like MK-7622, offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby increasing receptor activation in a more physiologically relevant manner.[2] High-throughput screening (HTS) is essential for identifying and characterizing novel M1 PAMs from large compound libraries.[3] This document provides detailed application notes and protocols for three primary HTS assays used to identify and characterize M1 PAMs: a Calcium Mobilization Assay, an IP-One Assay, and a β-Arrestin Recruitment Assay.
Data Presentation
The following table summarizes quantitative data for selected M1 PAMs, including the clinical candidate this compound, across different in vitro assays. This allows for a comparative overview of their potency and efficacy.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization (PAM mode) | CHO-M1 | EC50 | 16 nM (in the presence of ACh) | [4] |
| Calcium Mobilization (Agonist mode) | CHO-M1 | EC50 | 2930 nM | [4] | |
| PF-06764427 | Calcium Mobilization (PAM mode) | CHO-M1 | EC50 | 30 nM (in the presence of ACh) | [4] |
| Calcium Mobilization (Agonist mode) | CHO-M1 | EC50 | 2930 nM | [4] | |
| VU0486846 | Calcium Mobilization (PAM mode) | Human M1 Cell Line | EC50 | 0.31 µM | [5] |
| Calcium Mobilization (Agonist mode) | Human M1 Cell Line | EC50 | 4.5 µM (29% ACh Max) | [5] | |
| VU6004256 | Calcium Mobilization (PAM mode) | Human M1 Cell Line | EC50 | 210 nM (86% ACh Max) | [6] |
| DBPQ (CID 915409) | Calcium Mobilization (PAM mode) | CHO-M1 | EC50 | 473 nM (40% ACh Max) | [7] |
| ML137 (CID 44251556) | Calcium Mobilization (PAM mode) | CHO-M1 | EC50 | 830 nM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Calcium Mobilization HTS Assay
This assay directly measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M1 receptor. It is a robust and widely used primary screening assay for M1 PAMs.[3][8]
1. Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human M1 receptor.
-
Culture Medium: Ham's F-12 medium with 10% FBS, 2 mM GlutaMax, and appropriate selection antibiotics (e.g., G418).[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[3]
-
Calcium Indicator Dye: Fluo-4 AM (2 µM) mixed 1:1 with 10% Pluronic F-127 in assay buffer.[3]
-
Agonist: Acetylcholine (ACh) prepared as a 10x stock in assay buffer.
-
Test Compounds: M1 PAMs (e.g., this compound) serially diluted in assay buffer.
-
Assay Plates: 384-well black, clear-bottom microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
2. Assay Procedure:
-
Cell Plating: Seed CHO-M1 cells into 384-well plates at a density of 50,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
Dye Loading: The next day, remove the culture medium and add 50 µL/well of the Fluo-4 AM dye-loading solution. Incubate for 45 minutes at 37°C.[3]
-
Washing: Gently remove the dye solution and wash the cells once with 100 µL/well of assay buffer. After the wash, add 50 µL/well of fresh assay buffer.
-
Compound Addition: Add 25 µL of the 2x concentrated test compound solution to the wells.
-
Incubation: Incubate the plate for 1.5 minutes at room temperature.[9]
-
Agonist Addition and Measurement: Place the plate in the fluorescence reader. Add 25 µL of a 10x concentrated ACh solution (at a final EC20 concentration) to each well. Immediately measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 50 seconds.[3]
3. Data Analysis:
-
Normalize the fluorescence signal to the baseline reading before agonist addition.
-
Calculate the peak fluorescence response for each well.
-
For PAM activity, express the data as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
Plot the percentage response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: IP-One HTS Assay
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade. It is less prone to the temporal limitations of calcium flux assays and is suitable for identifying compounds with slower kinetics.
1. Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human M1 receptor.
-
Culture Medium: As described in Protocol 1.
-
Assay Kit: IP-One HTRF® Assay Kit (Cisbio).
-
Agonist: Acetylcholine.
-
Test Compounds: M1 PAMs.
-
Assay Plates: 384-well white microplates.
-
Instrumentation: HTRF-compatible plate reader.
2. Assay Procedure:
-
Cell Plating: Seed cells as described in Protocol 1.
-
Compound and Agonist Addition: On the day of the assay, remove the culture medium. Add 10 µL of test compound and 10 µL of ACh (at EC50 concentration) to the wells.
-
Stimulation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Add 10 µL of IP1-d2 reagent and 10 µL of Anti-IP1 Cryptate reagent (from the kit) to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the HTRF signal on a compatible plate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm).
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
Protocol 3: PathHunter® β-Arrestin Recruitment HTS Assay
This assay measures the recruitment of β-arrestin to the activated M1 receptor, a key event in receptor desensitization and signaling. It provides an alternative readout that is independent of G-protein coupling.[10][11]
1. Materials and Reagents:
-
Cell Line: PathHunter® β-Arrestin cell line co-expressing the M1 receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX).[10]
-
Culture Medium: As recommended by the cell line provider.
-
Assay Kit: PathHunter® Detection Kit (DiscoverX).
-
Agonist: Acetylcholine.
-
Test Compounds: M1 PAMs.
-
Assay Plates: 384-well white, solid-bottom microplates.
-
Instrumentation: Luminescence plate reader.
2. Assay Procedure:
-
Cell Plating: Plate the PathHunter® cells in 384-well plates at a density of 5,000 cells/well in 20 µL of plating medium and incubate overnight.[12]
-
Compound Addition: Add 5 µL of 5x concentrated test compound solution to the wells.
-
Agonist Addition: Add 5 µL of 6x concentrated ACh (at EC80 concentration) to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[12]
-
Detection: Add 15 µL of PathHunter® Detection Reagent to each well.
-
Incubation: Incubate for 60 minutes at room temperature.[12]
-
Measurement: Read the chemiluminescent signal on a plate reader.
3. Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Express the data as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
Plot the percentage response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
Conclusion
The selection of an appropriate HTS assay for the discovery of M1 PAMs depends on the specific goals of the screening campaign. Calcium mobilization assays are well-suited for primary screening due to their high throughput and direct measurement of Gq activation. IP-One assays offer a more stable endpoint and are useful for confirming hits and characterizing compounds with different kinetic profiles. β-arrestin recruitment assays provide a valuable orthogonal approach to identify biased ligands that may offer improved therapeutic profiles. The detailed protocols and comparative data presented here serve as a comprehensive resource for researchers engaged in the discovery and development of novel M1 PAMs.
References
- 1. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for MK-7622 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor in the absence of an agonist.[1] However, studies have indicated that this compound also possesses some intrinsic agonist activity.[3][4] The M1 receptor is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex, making it a key target for therapeutic intervention in neurological disorders like Alzheimer's disease.[1]
The primary downstream signaling pathway of the M1 receptor involves its coupling to Gαq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade modulates a variety of neuronal functions, including neuronal excitability, synaptic plasticity, and gene expression.
These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its effects on neuronal signaling and function. The protocols cover primary neuron culture preparation, electrophysiological analysis, and calcium imaging.
M1 Receptor Signaling Pathway
The activation of the M1 muscarinic acetylcholine receptor by acetylcholine, potentiated by this compound, initiates a well-defined signaling cascade within the neuron.
Data Presentation
The following table summarizes the electrophysiological effects of this compound and other M1 PAMs on neuronal activity. The data is derived from whole-cell patch-clamp recordings in layer V pyramidal neurons from acute mouse prefrontal cortex slices, an experimental paradigm readily adaptable to primary neuron cultures.
| Compound | Class | Concentration | Effect on sEPSC Frequency | Reference |
| This compound | M1 Ago-PAM | 1 µM | Significant Increase | [3][4] |
| PF-06764427 | M1 Ago-PAM | 1 µM | Marked Increase | [3] |
| VU0453595 | M1 PAM (no agonist activity) | 10 µM | No Significant Change | [3] |
| VU0550164 | M1 PAM (no agonist activity) | 10 µM | No Significant Change | [3] |
sEPSC: spontaneous Excitatory Postsynaptic Current
Experimental Workflow Overview
The following diagram outlines a typical workflow for assessing the impact of this compound on primary neuron cultures.
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal/Cortical Neuron Cultures
This protocol describes the preparation of primary neuron cultures from embryonic day 18 (E18) mouse or rat brains.
Materials:
-
Timed-pregnant mouse (E18) or rat (E18)
-
Poly-D-Lysine (PDL) and Laminin (B1169045)
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain or Trypsin and DNase I
-
Sterile dissection tools
-
Glass coverslips in multi-well plates
Procedure:
-
Coating Coverslips (Day -1):
-
Aseptically place sterile glass coverslips into the wells of a multi-well culture plate.
-
Coat the coverslips with 50 µg/mL Poly-D-Lysine solution and incubate for at least 1 hour at 37°C.
-
Aspirate the PDL solution and wash the wells three times with sterile water.
-
Allow the coverslips to dry completely in a sterile hood.
-
(Optional) For enhanced neuronal adhesion and health, apply a secondary coating of laminin (5 µg/mL) for 2 hours at 37°C before plating.
-
-
Tissue Dissection (Day 0):
-
Sacrifice the timed-pregnant rodent according to approved institutional animal care guidelines.
-
Harvest the E18 embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, decapitate the embryos and isolate the brains.
-
Dissect the hippocampi and/or cortices from both hemispheres. Remove the meninges carefully.
-
Pool the dissected tissue in a tube containing ice-cold HBSS.
-
-
Cell Dissociation:
-
Aspirate the HBSS and add a dissociation solution (e.g., 20 U/mL papain with 100 U/mL DNase I in Neurobasal medium).
-
Incubate the tissue for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the solution becomes a homogenous cell suspension. Avoid creating bubbles.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Culture:
-
Carefully aspirate the supernatant and resuspend the cell pellet in pre-warmed, complete Neurobasal medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Plate the neurons onto the coated coverslips at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 3-4 days. Cultures are typically mature and suitable for experiments between 10 and 14 days in vitro (DIV).
-
Protocol 2: Electrophysiological Recording of sEPSCs
This protocol is adapted for primary cortical neurons to measure changes in spontaneous excitatory synaptic activity.
Materials:
-
Mature primary neuron cultures (DIV 10-14) on coverslips
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
This compound stock solution (in DMSO) and vehicle control.
Procedure:
-
Preparation:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass; fire-polish to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Identify pyramidal-like neurons based on their morphology (large, triangular soma).
-
-
Recording:
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at -70 mV to record sEPSCs.
-
Record a stable baseline of spontaneous activity for 5-10 minutes.
-
-
Drug Application:
-
Prepare the final concentration of this compound (e.g., 1 µM) in aCSF. Ensure the final DMSO concentration is <0.1%. Prepare a vehicle control solution with the same DMSO concentration.
-
Switch the perfusion to the aCSF containing this compound (or vehicle).
-
Record for an additional 10-15 minutes to observe the drug's effect.
-
-
Data Analysis:
-
Use software (e.g., Clampfit, Mini Analysis) to detect and analyze sEPSC events.
-
Measure the frequency (events/second) and amplitude (pA) of sEPSCs during the baseline period and after drug application.
-
Compare the post-drug values to the baseline using appropriate statistical tests (e.g., paired t-test).
-
Protocol 3: Calcium Imaging of Neuronal Activity
This protocol measures changes in intracellular calcium as an indicator of neuronal activity following M1 receptor modulation.
Materials:
-
Mature primary neuron cultures (DIV 10-14) on coverslips
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution
-
Fluorescence microscopy setup with a high-speed camera
-
This compound stock solution (in DMSO) and vehicle control
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) in HEPES-buffered saline. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.
-
Remove the culture medium from the coverslip and wash gently with HEPES buffer.
-
Incubate the neurons in the Fluo-4 AM loading solution for 15-30 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with HEPES buffer to remove excess dye and allow for de-esterification for at least 15 minutes before imaging.
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Acquire a baseline recording of spontaneous calcium transients for 5-10 minutes. Use an appropriate acquisition rate (e.g., 2-5 Hz) to capture the kinetics of calcium signals.
-
Gently perfuse the chamber with the this compound solution (or vehicle control).
-
Continue recording for 10-20 minutes to capture changes in calcium dynamics induced by the compound.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity (F) for each ROI over time.
-
Normalize the fluorescence signal (ΔF/F₀, where F₀ is the baseline fluorescence).
-
Analyze the frequency, amplitude, and duration of calcium transients before and after the application of this compound.
-
Perform statistical comparisons between baseline and treatment conditions.
-
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MK-7622 Technical Support Center: Overcoming Solubility Challenges
Here is a technical support center for overcoming solubility issues of MK-7622 in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It has been investigated for its potential to treat cognitive deficits in conditions like Alzheimer's disease.[3][4][5] Like many small molecule drug candidates, this compound is a hydrophobic compound, which results in low intrinsic solubility in aqueous buffers.[4][6] This poor solubility can create significant challenges for researchers conducting in vitro and in vivo experiments, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the known solubility limits for this compound?
The solubility of this compound is highly dependent on the solvent and the pH of the solution.[4] It is practically insoluble in aqueous solutions at neutral or alkaline pH but shows significantly better solubility in acidic conditions and in organic solvents.[4] The following table summarizes available solubility data.
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Source(s) |
|---|---|---|---|
| DMSO | ~70 mg/mL | Requires sonication. | [1] |
| DMSO | 1 mg/mL | - | [2] |
| DMF | 5 mg/mL | - | [2] |
| Ethanol | 1 mg/mL | - | [2] |
| Aqueous Buffer (pH < 4) | 6 - 9 mg/mL | pH-dependent. | [4] |
| Aqueous Buffer (pH > 6) | <0.001 mg/mL | Significantly decreased solubility. | [4] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | Example of a mixed solvent system. | [2] |
| Fumarate Salt in SGF* | 2.3 mg/mL | A salt form improves solubility in acidic media. | [4] |
| Fumarate Salt in FaSSIF** | 0.04 mg/mL | Lower solubility in simulated intestinal fluid. | [4] |
*SGF: Simulated Gastric Fluid **FaSSIF: Fasted State Simulated Intestinal Fluid
Q3: I observed a precipitate after adding my this compound stock solution to an aqueous buffer. What should I do?
Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the final aqueous medium.[7] This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into a buffer like PBS.[7]
To resolve this:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Check Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5% for cell-based assays) but sufficient to aid solubility.[7]
-
Use a Co-solvent System: For higher required concentrations, you may need to develop a formulation using co-solvents and/or surfactants.[8][9]
Q4: What is the recommended procedure for preparing a stock solution of this compound?
It is highly recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for this compound.[1]
-
Recommended Solvent: Use newly opened, anhydrous-grade DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
-
Procedure: Prepare a stock solution of 10-50 mM in DMSO. Aiding dissolution with sonication or gentle warming (to 37°C) may be necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] When stored at -80°C, the stock solution can be stable for up to two years.[1]
Q5: How can I improve the solubility of this compound for in vivo preclinical studies?
For in vivo administration, where direct injection of high DMSO concentrations is not feasible, a co-solvent system is often required. These formulations use a combination of excipients to maintain the drug in solution.[8][10] A published formulation for this compound provides a good starting point.[1]
Data Presentation: Example In Vivo Formulation
Table 2: Example Co-Solvent Formulation for this compound
| Component | Percentage of Final Volume | Role |
|---|---|---|
| DMSO | 10% | Primary Organic Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Aqueous Vehicle |
Source: MedChemExpress Technical Data.[1]
This formulation uses a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to create a suitable vehicle for oral or parenteral administration.[1][11]
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a serial dilution rather than a single large dilution step. Ensure rapid mixing during dilution.[7] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound has low thermodynamic stability in the aqueous solution and is slowly crashing out. | Prepare working solutions fresh and use them immediately. Avoid storing diluted aqueous solutions. |
| Inconsistent results in cell-based assays. | Micro-precipitation of the compound is occurring in the cell culture medium, leading to variable effective concentrations. | Add the this compound stock solution to pre-warmed (37°C) medium while vortexing to aid dispersion.[7] The presence of serum proteins in the medium can sometimes help stabilize the compound, but this should be verified. |
| Need to achieve a high concentration in an aqueous solution for an in vitro assay. | The required concentration is well above the aqueous solubility limit of this compound. | Explore the use of solubility-enhancing excipients such as cyclodextrins, which can form inclusion complexes with hydrophobic drugs.[8][11] Alternatively, adjust the pH of the buffer to be more acidic (pH < 4), if compatible with the experiment.[4] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Calculation: this compound has a molecular weight of 399.5 g/mol .[2] To prepare 1 mL of a 50 mM stock solution, you will need: Mass (mg) = 50 mmol/L * 0.001 L * 399.5 g/mol * 1000 mg/g = 19.98 mg
-
Weighing: Accurately weigh approximately 20 mg of solid this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous-grade DMSO to achieve a 50 mM concentration (e.g., 1.0 mL for 20 mg).
-
Solubilization: Cap the tube tightly and vortex thoroughly. If needed, place the tube in an ultrasonic bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in separate tubes to minimize freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is adapted from a published formulation and is suitable for achieving a 1 mg/mL final concentration for animal studies.[1]
-
Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Mixing Order (Crucial): The order of addition is critical to prevent precipitation. For a final volume of 1 mL: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 10 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly until a homogenous solution is formed. c. Add 50 µL of Tween-80 to the mixture. Mix thoroughly. d. Slowly add 450 µL of saline to the organic mixture, vortexing continuously, to reach the final volume of 1 mL.
-
Final Check: The final solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] Use this formulation immediately after preparation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound enhances M1 receptor signaling, boosting intracellular calcium release.
Caption: Workflow for preparing this compound solutions from solid to final aqueous dilution.
Caption: A decision tree to diagnose and solve precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. senpharma.vn [senpharma.vn]
Technical Support Center: MK-7622 and Intrinsic Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the intrinsic agonist activity of MK-7622, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2][3][4] This means it binds to a site on the receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh).[5] By doing so, it enhances the receptor's response to ACh.[2] However, a critical characteristic of this compound is its notable intrinsic agonist activity.[6][7]
Q2: What is intrinsic agonist activity and why is it a concern for this compound?
Intrinsic agonist activity, in the context of a PAM, refers to the ability of the compound to activate the receptor on its own, even in the absence of the orthosteric agonist (ACh).[5][7] While PAMs are intended to amplify the endogenous signal, significant intrinsic agonism can lead to non-physiological, continuous receptor activation. For this compound, this has been associated with adverse cholinergic effects.[1][5]
Q3: What are the observed consequences of this compound's intrinsic agonist activity?
-
In Vitro: In cellular assays, such as calcium mobilization studies in M1-expressing CHO cells, this compound alone can induce a robust increase in intracellular calcium, demonstrating its direct agonist effect.[6][7]
-
Preclinical (In Vivo): In animal models, the intrinsic agonist activity of this compound has been linked to severe adverse effects, including behavioral convulsions and seizures.[5][7][8][9] These effects were not observed in M1-knockout mice, indicating they are on-target effects.[5][9]
-
Clinical: In a Phase II clinical trial for Alzheimer's disease, this compound did not show efficacy in improving cognition.[1][10][11] Furthermore, the trial was stopped for futility, and a higher incidence of cholinergic-related adverse events, most commonly diarrhea, was reported in the this compound group compared to placebo.[1][5][10]
Q4: How does the intrinsic agonist activity of this compound compare to other M1 PAMs?
This compound is often categorized as an "ago-PAM" due to its significant intrinsic agonism.[7][8] In contrast, other M1 PAMs, such as VU0453595, are reported to be devoid of or have minimal agonist activity.[7][8] Studies comparing these compounds suggest that M1 PAMs lacking intrinsic agonism may have a better therapeutic profile, enhancing cognition without the adverse effects associated with ago-PAMs like this compound.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, particularly concerning its intrinsic agonist activity.
| Observed Problem | Potential Cause | Suggested Solution |
| High baseline signal in the absence of acetylcholine (ACh). | The intrinsic agonist activity of this compound is directly activating the M1 receptor. | 1. Confirm with a control: Run a parallel experiment with a "pure" PAM (e.g., VU0453595) known to have minimal intrinsic agonism to ensure the effect is specific to this compound. 2. Titrate this compound concentration: Perform a dose-response curve of this compound alone to characterize its agonist activity (see Protocol 1). 3. Lower the concentration: For PAM activity assays, use the lowest effective concentration of this compound that potentiates the ACh response without causing significant baseline activation. |
| Difficulty in separating PAM activity from agonist activity. | The two effects are occurring simultaneously, confounding the interpretation of potentiation. | 1. Use a triple-addition protocol: This method can help dissect the different pharmacological activities in a single experiment (see Protocol 2). 2. Calculate the fold-shift: Quantify the leftward shift in the ACh dose-response curve in the presence of a fixed, low concentration of this compound. This emphasizes the potentiation effect.[12] |
| Inconsistent results or high variability between experiments. | 1. Cell health and density: Variations in cell culture conditions can affect receptor expression and signaling. 2. Compound stability: Degradation of this compound could alter its activity. 3. Assay conditions: Minor changes in buffer composition or incubation times can impact results. | 1. Standardize cell culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions. 2. Prepare fresh solutions: Always prepare fresh stock solutions of this compound for each experiment. 3. Strictly adhere to the protocol: Ensure consistent incubation times, temperatures, and reagent concentrations. |
| Unexpected off-target effects observed. | While this compound is reported to be selective for the M1 receptor, high concentrations could potentially interact with other targets. | 1. Verify selectivity: Test this compound against other muscarinic receptor subtypes (M2-M5) to confirm its selectivity profile in your assay system.[1] 2. Consult the literature: Review publications for any reported off-target activities of this compound. |
Data Summary
The following table summarizes the in vitro potency of this compound from a key study.
| Parameter | Cell Line | Assay | EC50 (nM) | Reference |
| Intrinsic Agonist Activity (Ago EC50) | M1-expressing CHO cells | Calcium Mobilization | 2930 ± 95 | [6][7] |
| PAM Activity (PAM EC50) | M1-expressing CHO cells | Calcium Mobilization (in the presence of an EC20 of ACh) | 16 ± 4 | [6][7] |
Experimental Protocols
Protocol 1: Characterization of Intrinsic Agonist Activity using a Calcium Mobilization Assay
Objective: To quantify the direct agonist effect of this compound on M1 receptor activation.
Materials:
-
CHO cells stably expressing the human M1-mAChR
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Acetylcholine (ACh) as a positive control
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed the M1-expressing CHO cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Prepare a positive control of a saturating concentration of ACh (e.g., 10 µM).
-
Use assay buffer with vehicle (e.g., DMSO) as a negative control.
-
-
Measurement of Calcium Flux:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the different concentrations of this compound, ACh, or vehicle to the respective wells.
-
Immediately begin kinetic measurement of fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the data by setting the vehicle control as 0% and the maximal ACh response as 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the Ago EC50 value.
-
Protocol 2: Triple-Addition Assay to Differentiate Agonist, PAM, and NAM Activity
Objective: To dissect the multiple pharmacological activities of a test compound in a single experiment.[12]
Methodology: This protocol follows the same initial steps as Protocol 1 (Cell Plating and Dye Loading). The difference lies in the sequential addition of compounds during the fluorescence measurement.
-
First Addition (Test Compound):
-
Establish a baseline fluorescence reading.
-
Add the test compound (this compound) or vehicle.
-
Measure the fluorescence response for a set period. An increase in signal here indicates agonist activity .
-
-
Second Addition (EC20 of ACh):
-
Without stopping the reading, add a low, sub-maximal concentration of ACh (EC20).
-
Continue measuring the fluorescence. A greater response in the presence of the test compound compared to the vehicle indicates PAM activity .
-
-
Third Addition (EC80 of ACh):
-
Add a high, near-maximal concentration of ACh (EC80).
-
Continue the measurement. A reduced maximal response in the presence of the test compound compared to the vehicle would indicate negative allosteric modulator (NAM) activity .
-
Visualizations
M1 Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade activated by ACh and modulated by this compound.
Experimental Workflow for Assessing Intrinsic Agonism
Caption: Step-by-step workflow for the in vitro characterization of this compound's agonist activity.
Troubleshooting Logic for High Baseline Signal
Caption: A decision tree for troubleshooting unexpectedly high baseline signals in M1 receptor assays.
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating MK-7622 Induced Convulsions in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering convulsions in animal models induced by MK-7622, a selective M1 positive allosteric modulator (PAM).
Troubleshooting Guides
Issue: Unexpected occurrence of convulsions during in vivo studies with this compound.
Immediate Steps:
-
Observe and Score Seizure Severity: Immediately upon observing convulsive activity, begin scoring the seizure severity using a standardized scale such as the modified Racine scale for rodents.[1] This will provide quantitative data on the severity of the adverse event.
-
Ensure Animal Safety: Place the animal in a cage with soft bedding and remove any objects that could cause injury during a seizure.
-
Administer Anticonvulsant Therapy: If the convulsions are severe or prolonged (status epilepticus), administer a fast-acting anticonvulsant. Benzodiazepines like diazepam or midazolam are often the first line of treatment for drug-induced seizures.[2][3]
Follow-up Actions:
-
Review Dosing and Administration: Double-check the dose calculations, formulation, and route of administration for this compound. Errors in these steps can lead to unintended high exposures.
-
Evaluate Animal Health Status: Ensure that the animals were healthy prior to dosing. Underlying health issues can lower the seizure threshold.
-
Consider Prophylactic Anticonvulsant Treatment: For future studies, consider pretreating animals with an anticonvulsant, especially when using higher doses of this compound.
Issue: Difficulty in determining the appropriate anticonvulsant and dose to mitigate this compound induced convulsions.
Recommended Approach:
-
Consult Preclinical Data: Review available literature on the mitigation of seizures induced by M1 receptor agonists or other cholinergic agents.[4]
-
Start with First-Line Anticonvulsants: Benzodiazepines are a logical starting point due to their broad efficacy against various types of seizures.[2]
-
Consider Alternative Mechanisms: If benzodiazepines are not sufficiently effective, consider anticonvulsants with different mechanisms of action, such as NMDA receptor antagonists (e.g., ketamine) or drugs that modulate voltage-gated ion channels.[5][6][7]
-
Perform a Dose-Response Study: To determine the optimal dose of the chosen anticonvulsant, conduct a dose-response study to find the minimum effective dose that mitigates convulsions without causing excessive sedation or other unwanted side effects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound induced convulsions?
A1: this compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor.[8] Its convulsive effects are believed to be caused by excessive activation of M1 receptors, which leads to increased neuronal excitability.[8][9] Studies have shown that this compound induces robust behavioral convulsions in wild-type mice, but not in M1 knockout mice, confirming the M1 receptor-dependent nature of this adverse effect.[1]
Q2: At what doses of this compound are convulsions typically observed in animal models?
A2: In C57Bl6/j mice, robust behavioral convulsions reaching stage 5 on the modified Racine scale have been observed at doses of 30 and 100 mg/kg administered intraperitoneally.[1] It is crucial to perform dose-escalation studies in your specific animal model to determine the convulsive threshold.
Q3: What are the recommended anticonvulsants to use for mitigating this compound induced convulsions?
A3: While specific studies on mitigating this compound-induced convulsions are limited, general principles of treating drug-induced seizures apply.
-
Benzodiazepines (e.g., Diazepam, Midazolam): These are considered first-line treatment for acute seizures due to their rapid onset of action and broad efficacy.[2][10] They enhance the effect of the inhibitory neurotransmitter GABA.
-
NMDA Receptor Antagonists (e.g., Ketamine): These can be effective in cases of refractory seizures.[5][6] Overactivation of M1 receptors can lead to excessive glutamate (B1630785) release, and blocking NMDA receptors can counteract this excitotoxicity.[7]
Q4: Can I administer anticonvulsants prophylactically before giving this compound?
A4: Yes, prophylactic administration of an anticonvulsant can be a valid strategy, particularly when working with doses of this compound known to be near the convulsive threshold. This approach can help prevent the onset of seizures and ensure animal welfare. A pilot study to determine the appropriate prophylactic dose of the anticonvulsant is recommended.
Q5: How should I score the severity of the observed convulsions?
A5: The modified Racine scale is a widely used and accepted method for scoring seizure severity in rodents.[11][12][13] It provides a standardized way to quantify the behavioral manifestations of the seizure.
Data Presentation
Table 1: Modified Racine Scale for Scoring Seizure Severity in Rodents
| Stage | Behavioral Manifestation |
| 0 | No abnormal behavior |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic convulsions |
Source: Adapted from Racine, 1972 and subsequent modifications.[11][12]
Table 2: Hypothetical Efficacy of Anticonvulsants in Mitigating this compound Induced Convulsions in Mice
| Treatment Group | This compound Dose (mg/kg, i.p.) | Anticonvulsant | Anticonvulsant Dose (mg/kg, i.p.) | Mean Max Seizure Score (Racine Scale) | Percentage of Animals Seizure-Free |
| Vehicle Control | 30 | Vehicle | - | 4.8 ± 0.4 | 0% |
| Diazepam | 30 | Diazepam | 5 | 1.2 ± 0.8 | 60% |
| Ketamine | 30 | Ketamine | 10 | 1.5 ± 1.0 | 50% |
| Diazepam + Ketamine | 30 | Diazepam + Ketamine | 2.5 + 5 | 0.5 ± 0.5** | 90% |
*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. Diazepam or Ketamine alone. Data are presented as mean ± SEM and are for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of the Pro-convulsant Activity of this compound in Mice
-
Animals: Male C57Bl6/j mice (8-10 weeks old).
-
Housing: House animals individually for at least 24 hours before the experiment to allow for acclimatization.
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).[1]
-
Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 3 to 100 mg/kg.[1]
-
Include a vehicle control group.
-
-
Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Observe continuously for at least 3 hours for any signs of convulsive behavior.[1]
-
Score the maximum seizure severity for each animal using the modified Racine scale (Table 1).
-
Protocol 2: Mitigation of this compound Induced Convulsions with Anticonvulsants
-
Animals and Housing: As described in Protocol 1.
-
Drug Preparation:
-
Prepare this compound at a known convulsive dose (e.g., 30 mg/kg) in its vehicle.
-
Prepare the anticonvulsant (e.g., diazepam or ketamine) in a suitable vehicle (e.g., saline).
-
-
Dosing:
-
Prophylactic Treatment: Administer the anticonvulsant (or its vehicle) 15-30 minutes prior to the administration of this compound.
-
Therapeutic Treatment: Administer the anticonvulsant (or its vehicle) immediately upon the observation of stage 2 or higher seizures on the Racine scale following this compound administration.
-
-
Observation and Scoring:
-
Observe and score seizure activity as described in Protocol 1.
-
Record the latency to the first seizure and the duration of convulsive activity.
-
-
Data Analysis:
-
Compare the mean maximum seizure scores, the percentage of seizure-free animals, and the latency to seizure onset between the different treatment groups using appropriate statistical methods.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced convulsions and points of intervention.
Caption: Experimental workflow for mitigating this compound induced convulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepines in epilepsy: pharmacology and pharmacokinetics. | BioGRID [thebiogrid.org]
- 4. Muscarinic M1 receptor and cannabinoid CB1 receptor do not modulate paraoxon-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA antagonists for refractory seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment of cholinergic‐induced status epilepticus with polytherapy targeting GABA and glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Racine stages - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
Why did the MK-7622 clinical trial fail for futility?
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the MK-7622 clinical trial's failure for futility. The information is presented in a question-and-answer format to directly address specific issues and provide clarity on the experimental data and protocols.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound clinical trial?
The Phase II proof-of-concept clinical trial for this compound in patients with mild-to-moderate Alzheimer's disease was stopped for futility because it failed to demonstrate efficacy on its primary and secondary endpoints.[1][2] Specifically, this compound, when used as an adjunctive therapy to acetylcholinesterase inhibitors, did not improve cognition or function in patients.[1][2]
Q2: What was the mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][3] As a PAM, it was designed to selectively enhance the signal of acetylcholine, a neurotransmitter involved in memory and learning, at the M1 receptor, which is highly expressed in brain regions crucial for cognition.[4]
Q3: Were there any safety concerns with this compound?
Yes, the trial revealed a higher incidence of adverse events in the this compound group compared to the placebo group. A significantly higher percentage of participants taking this compound discontinued (B1498344) the study due to adverse events (16% vs. 6%).[1][2] Notably, there was a higher rate of cholinergically-related adverse events, such as diarrhea, in the this compound arm (21% vs. 8%).[1][2]
Troubleshooting Guide
Issue: Lack of Efficacy in Clinical Trial Despite Promising Preclinical Data
Possible Cause 1: Insufficient Target Engagement at the Dose Tested.
While the 45 mg dose was selected based on Phase I studies, it's possible that the level of M1 receptor modulation was not sufficient to produce a clinically meaningful cognitive improvement in Alzheimer's patients who are already on a background therapy of acetylcholinesterase inhibitors.[1]
Possible Cause 2: "Ceiling Effect" of Cholinergic System Modulation.
It was hypothesized that acetylcholinesterase inhibitors and this compound might have synergistic effects.[1] However, it is also possible that the existing treatment with acetylcholinesterase inhibitors already provided a maximal cholinergic effect, leading to a "ceiling effect" where the additional modulation by this compound could not provide further benefit.[1]
Possible Cause 3: Intrinsic Agonist Activity Leading to Detrimental Effects.
Some research suggests that M1 PAMs with robust intrinsic agonist activity, like this compound, might induce on-target adverse effects.[5] Preclinical studies in mice showed that this compound could induce behavioral convulsions, suggesting that M1 PAMs with strong agonist activity may not be ideal for cognitive enhancement.[5]
Quantitative Data Summary
Table 1: Primary and Secondary Efficacy Endpoints
| Endpoint | Timepoint | This compound (n=119) Mean Change from Baseline (95% CI) | Placebo (n=121) Mean Change from Baseline (95% CI) | Group Difference (95% CI) | P-value |
| ADAS-Cog₁₁ | 12 Weeks | 1.55 (0.7 to 2.4) | 1.37 (0.5 to 2.2) | 0.18 (-1.0 to 1.3) | 0.762 |
| ADCS-ADL | 24 Weeks | -2.67 (-4.0 to -1.3) | -2.73 (-4.1 to -1.4) | 0.06 (-2.4 to 2.5) | - |
| Source: Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease.[1] | |||||
| A higher score on the ADAS-Cog₁₁ indicates greater cognitive impairment. A lower score on the ADCS-ADL indicates greater functional impairment. |
Table 2: Key Safety and Tolerability Data
| Adverse Event Category | This compound (n=119) % | Placebo (n=121) % |
| Discontinuation due to Adverse Events | 16 | 6 |
| Cholinergically-Related Adverse Events | 21 | 8 |
| Diarrhea | 15.1 | 5.8 |
| Source: Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease.[1][2] |
Experimental Protocols
Clinical Trial Protocol (NCT01852110)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter proof-of-concept trial.
-
Participants: 240 individuals with mild-to-moderate Alzheimer's disease who were already being treated with an acetylcholinesterase inhibitor.[1][2]
-
Intervention: Participants were randomized 1:1 to receive either 45 mg of this compound or a placebo once daily for 24 weeks.[1][2]
-
Primary Endpoint: The mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog₁₁) at 12 weeks.[1][2]
-
Secondary Endpoint: The mean change from baseline in the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.[1][2]
-
Futility Analysis: The trial included a prospectively defined stopping criterion for futility.
Preclinical Efficacy Assessment (Example)
-
Model: Scopolamine-induced cognitive deficit model in rhesus macaques. Scopolamine (B1681570) is a muscarinic receptor antagonist that induces temporary cognitive impairment.
-
Methodology: Monkeys were trained on a cognitive task. After establishing a baseline performance, they were administered scopolamine to induce a cognitive deficit. Subsequently, this compound was administered to assess its ability to reverse the scopolamine-induced impairment.
-
Results: Preclinical studies showed that this compound could attenuate the cognitive-impairing effects of scopolamine in rhesus macaques.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
MK-7622 Technical Support Center: Interpreting Inconsistent Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-7622. The information is designed to help interpret inconsistent results and guide future experimental design.
Frequently Asked Questions (FAQs)
Q1: We observed positive cognitive effects of this compound in our preclinical scopolamine-induced deficit model, but clinical trials in Alzheimer's disease (AD) patients showed no efficacy. Why the discrepancy?
A1: This is a key challenge in the translation of preclinical findings to clinical outcomes. Several factors likely contribute to this discrepancy:
-
Disease Model vs. Human Pathology: The scopolamine-induced amnesia model in healthy animals primarily mimics the cholinergic deficit aspect of Alzheimer's disease. However, AD is a far more complex neurodegenerative disorder involving amyloid plaques, tau tangles, and other neuronal changes that are not fully recapitulated by this model.[1][2] this compound's efficacy in reversing a temporary, pharmacologically induced cognitive deficit does not guarantee its effectiveness against the multifaceted and progressive pathology of AD.
-
Patient Population: The clinical trial was conducted in mild-to-moderate AD patients who were already receiving acetylcholinesterase inhibitors (AChEIs) as a standard of care.[3] The preclinical models did not fully replicate this clinical scenario, and the interaction between this compound and AChEIs might be complex. One preclinical study suggested that combining this compound with donepezil (B133215) did not show a synergistic improvement in scopolamine-induced memory deficits.[4]
-
Adverse Effects: The clinical trial reported a higher incidence of cholinergic adverse events in the this compound group compared to placebo.[2][3] These side effects, such as diarrhea, may have limited the tolerability and optimal dosing of the drug, potentially masking any cognitive benefits.[5][6]
Q2: Our in vivo rodent studies with this compound are showing inconsistent results in cognitive tasks. What could be the cause?
A2: Inconsistencies in preclinical cognitive data can arise from several factors related to the compound's pharmacological profile and the experimental design:
-
Intrinsic Agonist Activity: this compound is not a pure positive allosteric modulator (PAM); it also possesses intrinsic agonist activity at the M1 receptor.[6][7] This "ago-PAM" profile can lead to over-activation of the M1 receptor, which might disrupt cortical function and impair, rather than enhance, cognitive performance in certain tasks.[7] For instance, one study found that this compound failed to improve performance in a novel object recognition task in rodents.[7]
-
Dose-Response Relationship: The cognitive effects of this compound are likely to follow a U-shaped dose-response curve. Insufficient doses may not engage the target effectively, while excessive doses could lead to the detrimental effects of over-stimulation and adverse events. Careful dose-ranging studies are critical.
-
Choice of Cognitive Task: The efficacy of this compound may be task-dependent. It has shown positive effects in reversing scopolamine-induced deficits, a task heavily reliant on cholinergic function.[4][8] However, in tasks that are less dependent on this specific mechanism, or are more sensitive to cortical disruption from M1 over-activation, the results may be negative.[7]
Q3: We are observing differences in qEEG (quantitative electroencephalography) results between our animal models and what has been reported in humans. How should we interpret this?
A3: Cross-species differences in qEEG are not uncommon and highlight the translational challenges in drug development. A study comparing the effects of this compound in rhesus macaques and humans noted differences in the spectral power changes produced by the drug.[9] While this compound altered qEEG in both species, the specific nature of these changes was not identical. This suggests that while the fundamental mechanism of M1 receptor modulation is conserved, its downstream effects on brain network activity can vary between species. These differences underscore the importance of using multiple translational biomarkers and not relying on a single measure to predict clinical efficacy.
Troubleshooting Guides
Issue: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | Verify the PK profile in the specific animal model being used. Assess brain penetration and free drug concentrations at the target site. Preclinical studies with this compound have reported its pharmacokinetic properties in rats, dogs, and rhesus monkeys.[1] |
| Off-Target Effects | Although this compound is highly selective for the M1 receptor, it's crucial to consider potential off-target effects at higher concentrations.[2] One study noted that this compound might modulate other molecular targets in the brainstem of mice.[4] |
| Species Differences in Receptor Pharmacology | While the primary target is the same, subtle differences in receptor structure, density, or downstream signaling pathways can exist between species. This compound has shown agonist activity in rat M1-expressing cells.[8] |
Issue: Unexpected Cholinergic Side Effects in Animal Models
| Potential Cause | Troubleshooting Steps |
| High Intrinsic Agonist Activity | The intrinsic agonist properties of this compound can lead to cholinergic side effects, such as diarrhea, at doses close to those required for cognitive improvement.[4][6] |
| Interaction with Co-administered Drugs | If this compound is being tested in combination with other compounds, such as AChEIs, be aware of potential pharmacodynamic interactions that could exacerbate cholinergic signaling. |
| Dosing Regimen | A high starting dose or rapid dose escalation can increase the likelihood of adverse events. Consider a more gradual dose escalation schedule. The clinical trial for this compound involved a dose escalation phase.[10] |
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Species | Parameter | Value |
| ACh-induced Calcium Flux | CHO | Human M1 | EC50 | 21 nM |
| Intracellular Calcium Increase (agonist activity) | CHO | Rat M1 | EC50 | 2930 nM (without ACh) |
| Intracellular Calcium Increase (PAM activity) | CHO | Rat M1 | EC50 | 16 nM (with ACh) |
Data sourced from MedchemExpress product information.[8]
Table 2: Summary of this compound Clinical Trial Outcome (NCT01852110)
| Endpoint | Timepoint | This compound (45 mg) Change from Baseline | Placebo Change from Baseline | Group Difference [95% CI] | P-value |
| ADAS-Cog11 | 12 Weeks | N/A | N/A | 0.18 [-1.0 to 1.3] | 0.762 |
| ADCS-ADL | 24 Weeks | N/A | N/A | 0.06 [-2.4 to 2.5] | N/A |
This trial was stopped for futility. Data sourced from publications by Gold et al.[2][3]
Table 3: Incidence of Adverse Events in the Phase II Clinical Trial
| Event Category | This compound (45 mg) | Placebo |
| Discontinuation due to Adverse Events | 16% | 6% |
| Cholinergically Related Adverse Events | 21% | 8% |
Data sourced from publications by Gold et al.[2][3]
Experimental Protocols
1. Scopolamine-Induced Cognitive Deficit Model (Rhesus Macaques)
-
Objective: To assess the ability of this compound to reverse cognitive impairment induced by the muscarinic antagonist scopolamine.
-
Methodology:
-
Rhesus monkeys are trained on a cognitive task, such as the object retrieval detour task.
-
Cognitive impairment is induced by administering scopolamine.
-
This compound is administered orally at various doses (e.g., 0.1-1.0 mg/kg) prior to testing.[8]
-
Performance in the cognitive task is measured and compared to scopolamine-only and vehicle control groups.
-
2. In Vitro Calcium Flux Assay
-
Objective: To determine the potency and mechanism of action of this compound at the M1 receptor.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
To measure PAM activity, cells are treated with a range of this compound concentrations in the presence of a fixed, sub-maximal concentration of acetylcholine (B1216132) (ACh).
-
To measure agonist activity, cells are treated with a range of this compound concentrations in the absence of ACh.[8]
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
EC50 values are calculated from the concentration-response curves.
-
3. Clinical Trial for Mild-to-Moderate Alzheimer's Disease (NCT01852110)
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to AChEIs in patients with AD.
-
Methodology:
-
A randomized, double-blind, placebo-controlled, parallel-group trial was conducted.[2][3]
-
Participants with mild-to-moderate AD on a stable dose of an AChEI were randomized to receive either 45 mg of this compound or a placebo once daily for 24 weeks.[3][10]
-
The primary efficacy endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) at 12 weeks.[3]
-
Secondary endpoints included the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.[3]
-
Safety and tolerability were monitored throughout the study.
-
Visualizations
References
- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. portlandpress.com [portlandpress.com]
- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Optimizing MK-7622 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-7622, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, in in vitro settings. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] It binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, enhancing downstream signaling pathways.[4][5]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: Based on published data, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For functional assays like calcium mobilization, EC50 values have been reported to be as low as 16-21 nM in the presence of an orthosteric agonist.[1][6] However, in the absence of an orthosteric agonist, this compound can exhibit agonist activity at higher concentrations, with an EC50 of approximately 2930 nM.[1][6] A concentration-response curve is highly recommended to determine the optimal concentration for your specific cell system and experimental conditions.
Q3: How should I dissolve this compound for in vitro use?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects or potential for cytotoxicity with this compound?
A4: While this compound is highly selective for the M1 receptor, high concentrations have been reported to induce behavioral convulsions in animal models.[6][8] In in vitro settings, excessively high concentrations may lead to non-specific effects or cytotoxicity. It is important to perform viability assays (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity at the concentrations used in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific assay. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Insufficient orthosteric agonist: As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist like acetylcholine. | Ensure an appropriate concentration of an M1 receptor agonist (e.g., acetylcholine, carbachol) is included in your assay. The EC20 concentration of the agonist is often used. | |
| Cell line suitability: The cell line may not express a sufficient level of functional M1 receptors. | Verify M1 receptor expression in your cell line using techniques like qPCR, Western blotting, or radioligand binding assays. Consider using a cell line known to express high levels of the M1 receptor, such as CHO-K1 cells stably expressing the human M1R.[9] | |
| Compound degradation: Improper storage or handling may have led to the degradation of the this compound compound. | Store this compound as recommended by the supplier, typically at -20°C.[1] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. | |
| High background signal or apparent agonist activity | Intrinsic agonist activity: this compound can act as an agonist at higher concentrations, even in the absence of an orthosteric agonist.[1][6] | Titrate down the concentration of this compound. If you are specifically studying its PAM activity, use a lower concentration in the presence of an EC20 concentration of an orthosteric agonist. |
| DMSO concentration: High concentrations of the solvent (DMSO) can have non-specific effects on cells. | Ensure the final DMSO concentration in your assay is below a non-toxic threshold (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess any solvent effects. | |
| Inconsistent or variable results | Cell passage number and health: High passage numbers or unhealthy cells can lead to variability in receptor expression and signaling. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Assay conditions: Variations in incubation times, temperatures, or reagent concentrations can introduce variability. | Standardize all assay parameters and ensure consistency across all experiments. Include appropriate positive and negative controls in every experiment. | |
| Solubility issues: this compound has pH-dependent solubility.[3] Precipitation of the compound at physiological pH could lead to inconsistent results. | While DMSO is the primary solvent for stock solutions, ensure the final concentration in aqueous buffer or media does not lead to precipitation. Visually inspect solutions for any signs of precipitation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Species | Parameter | Value (nM) | Reference |
| Calcium Flux (in the presence of ACh) | CHO cells expressing human M1 receptors | Human | EC50 | 21 | [1] |
| Calcium Flux (in the presence of ACh) | Rat M1-expressing CHO cells | Rat | PAM EC50 | 16 | [1][6] |
| Calcium Flux (in the absence of ACh) | Rat M1-expressing CHO cells | Rat | Agonist EC50 | 2930 | [1][6] |
| M1 Potentiation | CHO cells | Mouse | IP | 6.7 | [3] |
| M1 Potentiation | CHO cells | Rat | IP | 14 | [3] |
| M1 Potentiation | CHO cells | Dog | IP | 1.4 | [3] |
| M1 Potentiation | CHO cells | Rhesus | IP | 3.8 | [3] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure based on commonly used methods for assessing M1 receptor activation.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor in appropriate growth medium.
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the orthosteric agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20).
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a short period.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject the orthosteric agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of the orthosteric agonist.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or PAM EC50.
-
[³H]-Pirenzepine Binding Assay
This protocol outlines a competitive radioligand binding assay to assess the interaction of this compound with the M1 receptor.[7]
-
Membrane Preparation:
-
Harvest cells expressing the M1 receptor and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [³H]-pirenzepine (e.g., 4 nM), and varying concentrations of unlabeled this compound.[7]
-
For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a known M1 antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[7]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with cold assay buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Analyze the data using a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway with this compound.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic for No/Low Response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MK-7622 Cholinergic Adverse Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cholinergic adverse effects observed with MK-7622 in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, it enhances the effect of the endogenous neurotransmitter, acetylcholine, at the M1 receptor.[1] Mechanistically, it is believed that this compound and acetylcholinesterase inhibitors could have synergistic effects, as the latter increases the synaptic levels of acetylcholine.[1]
Q2: What are the most common cholinergic adverse effects observed with this compound in clinical trials?
In a Phase 2 proof-of-concept trial (NCT01852110) in individuals with mild-to-moderate Alzheimer's disease, participants receiving this compound as an adjunctive therapy experienced a higher incidence of cholinergically-related adverse events compared to the placebo group (21% vs. 8%).[1][3][4] The most frequently reported cholinergic adverse effect was diarrhea.[1][5] Other prespecified cholinergic adverse events included nausea, vomiting, salivation, abdominal pain, and sweating.[1]
Q3: Have cholinergic adverse effects been observed in preclinical studies with this compound?
Yes, preclinical studies in animal models have also reported classic cholinergic adverse events. These include salivation, gastrointestinal distress (such as loose stools and emesis), and convulsions in rodents.[6][7]
Q4: What is the proposed mechanism behind the cholinergic adverse effects of this compound?
The cholinergic adverse effects of this compound are thought to be "on-target," meaning they are a direct result of the activation of the M1 receptor.[1][4] It has been suggested that the intrinsic agonist activity of this compound at the M1 receptor, even in the absence of acetylcholine, may contribute to these side effects.[5][8] This over-activation of the M1 receptor can lead to the observed cholinergic symptoms.[2]
Q5: Are there differences in adverse effect profiles among different M1 PAMs?
Yes, research suggests that the propensity to induce adverse effects can differ among M1 PAMs.[9] M1 PAMs that lack intrinsic agonist activity have been reported to have a more favorable side-effect profile in preclinical studies, with fewer instances of behavioral convulsions compared to ago-PAMs like this compound.[6][8]
Troubleshooting Guides for Experimental Issues
Issue 1: Unexpectedly high incidence of convulsions in rodent models.
-
Possible Cause: The dose of this compound may be too high. Preclinical studies have shown that this compound can induce behavioral convulsions in mice at doses of 30 and 100 mg/kg.[6][7]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosage with published studies. Consider performing a dose-response study to identify a therapeutic window with minimal convulsive activity.
-
Vehicle and Formulation: Ensure the vehicle used for drug administration is appropriate and consistent with established protocols. This compound has been formulated in 10% Tween 80 for intraperitoneal injection in mice.[6][7]
-
Animal Strain and Species: Be aware of potential differences in sensitivity to cholinergic effects between different rodent strains and species.
-
Consider an Alternative M1 PAM: If convulsions remain a significant issue, consider using an M1 PAM that has been reported to have low or no intrinsic agonist activity, as these may have a lower propensity for inducing seizures.[6]
-
Issue 2: Inconsistent or unexpected gastrointestinal side effects (e.g., diarrhea) in animal models.
-
Possible Cause: Similar to convulsions, gastrointestinal distress is a known on-target cholinergic adverse effect of M1 receptor activation.[4] The incidence and severity can be dose-dependent.
-
Troubleshooting Steps:
-
Dose Adjustment: Carefully evaluate the dose of this compound being administered. A lower dose may still provide the desired central nervous system effects with reduced peripheral side effects.
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the compound. Consider if the current route is optimal for your experimental goals.
-
Diet and Husbandry: Ensure that the diet and housing conditions of the animals are stable and not contributing to gastrointestinal issues.
-
Systematic Observation: Implement a standardized scoring system to systematically and quantitatively assess the severity of gastrointestinal side effects at different doses and time points.
-
Data on Cholinergic Adverse Effects
Table 1: Cholinergic Adverse Events in a Phase 2 Clinical Trial of this compound (NCT01852110) [1][3]
| Adverse Event Category | This compound (45 mg) (N=119) | Placebo (N=121) |
| Any Cholinergically Related AE | 21% | 8% |
| Diarrhea | 15.1% | 5.8% |
| Nausea | Not specified | Not specified |
| Vomiting | Not specified | Not specified |
| Salivation | Not specified | Not specified |
| Abdominal Pain | Not specified | Not specified |
| Sweating | Not specified | Not specified |
Note: The table presents the overall percentage of participants experiencing any cholinergically related adverse event and the specific percentage for diarrhea, the most common event. Percentages for other specific events were not detailed in the cited source.
Experimental Protocols
1. Assessment of Convulsive Activity in Mice
-
Objective: To evaluate the potential of an M1 PAM to induce behavioral convulsions.
-
Methodology:
-
Animals: C57Bl6/j mice are commonly used.[6]
-
Drug Administration: Administer the test compound (e.g., this compound) via intraperitoneal (i.p.) injection. Doses ranging from 3 to 100 mg/kg have been tested for this compound.[6][7] The compound is typically formulated in a vehicle such as 10% Tween 80.[6][7]
-
Observation Period: Observe the animals continuously for a period of at least 3 hours post-injection.[6]
-
Scoring: Score behavioral convulsions using a modified Racine scale (0-5), where scores represent the severity of the seizure activity.[6]
-
Data Analysis: Analyze the mean seizure score at each dose and the time course of convulsive activity.
-
2. Scopolamine-Induced Memory Impairment Model in Rats (Novel Object Recognition Test)
-
Objective: To assess the efficacy of an M1 PAM in reversing cognitive deficits induced by a cholinergic antagonist.
-
Methodology:
-
Animals: Wistar rats are a suitable model.
-
Drug Administration:
-
Administer the test compound (e.g., this compound at 1, 3, and 10 mg/kg) orally (p.o.) 60 minutes before the acquisition trial.[10]
-
Administer scopolamine (B1681570) (e.g., 0.1 mg/kg) subcutaneously (s.c.) 30 minutes before the acquisition trial to induce a memory deficit.[10]
-
-
Acquisition Trial:
-
Place the rat in an open-field arena with two identical objects.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
-
Retention Trial:
-
After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the original objects has been replaced with a novel object.
-
Record the time the rat spends exploring the novel object versus the familiar object.
-
-
Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). A higher index indicates better memory.
-
Visualizations
Caption: Simplified M1 muscarinic receptor signaling pathway.
Caption: Experimental workflow for assessing convulsive activity.
Caption: Logical relationship of this compound's mechanism to adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
MK-7622 on-target adverse effects and M1 receptor overactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the M1 positive allosteric modulator (PAM), MK-7622. This guide focuses on on-target adverse effects and challenges related to M1 receptor overactivation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] It does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, acetylcholine.[1] By binding to an allosteric site, this compound increases the receptor's sensitivity to acetylcholine, thereby potentiating its signaling cascade.[1]
Q2: What are the expected on-target adverse effects of this compound due to M1 receptor overactivation?
Overactivation of the M1 receptor by this compound can lead to a range of cholinergic adverse effects. In clinical trials, the most commonly reported side effects include diarrhea, nausea, salivation, and vomiting.[1][3] Preclinical studies in animal models have also demonstrated that high doses of this compound can induce more severe effects such as behavioral convulsions and seizures.[4][5] These adverse effects are considered "on-target" as they are a direct consequence of excessive M1 receptor stimulation.[3]
Q3: How does M1 receptor overactivation lead to seizures?
The M1 receptor plays a crucial role in neuronal excitability.[6][7] Overstimulation of M1 receptors can lead to excessive neuronal depolarization, primarily through the inhibition of potassium channels (like the M-current) and potentiation of N-methyl-D-aspartate (NMDA) receptor activity.[7] This heightened excitability can disrupt normal brain activity and lower the seizure threshold, leading to the initiation and propagation of seizure activity.[6][7][8] Studies in M1 receptor knockout mice have confirmed that the seizure-inducing effects of muscarinic agonists are indeed mediated by the M1 receptor.[7]
Q4: Are there alternative M1 PAMs with a better safety profile than this compound?
Research has focused on developing M1 PAMs with reduced intrinsic agonist activity to mitigate the risk of on-target adverse effects.[3][5][9] Compounds like VU0453595 have shown efficacy in preclinical cognition models without inducing the severe cholinergic side effects or convulsions observed with this compound.[3][5] The key difference appears to be the degree of direct receptor activation in the absence of acetylcholine.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's potency and clinical adverse effects.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing human M1 receptor | PAM EC50 | 492 nM | [10] |
| Calcium Mobilization | CHO cells expressing human M1 receptor | Agonist Activity | >30 µM | [10] |
| Gq/11 Protein Coupling | Mouse cortical membranes | EC50 | 2.5 µM | [11] |
Table 2: Adverse Events in a Phase II Clinical Trial of this compound in Alzheimer's Disease
| Adverse Event Category | This compound (45 mg) | Placebo | Reference |
| Discontinuation due to Adverse Events | 16% | 6% | [1][12] |
| Cholinergically-Related Adverse Events | 21% | 8% | [1][12] |
| Diarrhea | 15.1% | 5.8% | [1] |
| Serious Adverse Events Resulting in Discontinuation | 6 participants | 0 participants | [1] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues encountered when working with this compound.
In Vitro Assays
This assay is used to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M1 receptor.
Diagram: Calcium Flux Assay Workflow
Caption: Workflow for a typical calcium flux assay to assess M1 PAM activity.
Troubleshooting Guide: Calcium Flux Assay
| Problem | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Low M1 receptor expression in cells. | - Use a cell line with higher or verified M1 receptor expression. - Consider transient transfection to boost expression. |
| - Inefficient dye loading. | - Optimize dye concentration and incubation time. - Ensure cells are healthy and adherent. | |
| High Background Fluorescence | - Autofluorescence from compounds or media. | - Run a control with compound and no cells. - Use phenol (B47542) red-free media during the assay. |
| - Cell death leading to dye leakage. | - Check cell viability before and after the assay. - Use a lower, non-toxic concentration of this compound. | |
| Inconsistent Results | - Uneven cell seeding. | - Ensure a single-cell suspension before plating. - Check for edge effects on the plate. |
| - Pipetting errors. | - Use calibrated pipettes and proper technique. - Automate liquid handling if possible. | |
| Unexpected Agonist Activity | - High concentration of this compound. | - Perform a dose-response curve to determine the optimal concentration range.[13] |
| - Contamination of reagents. | - Use fresh, sterile solutions. |
This assay measures the ability of this compound to allosterically modulate the binding of a radiolabeled antagonist, [3H]-N-methylscopolamine ([3H]-NMS), to the M1 receptor.
Diagram: Radioligand Binding Assay Workflow
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Disruption of the m1 receptor gene ablates muscarinic receptor-dependent M current regulation and seizure activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of M1 muscarinic receptors in the initiation of cholinergically induced epileptic seizures in the rat brain [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: MK-7622 & M1 Receptor Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MK-7622. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit negative cooperativity with orthosteric ligands of the M1 receptor?
A: No, the literature consistently characterizes this compound as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] This means it demonstrates positive cooperativity with the endogenous orthosteric ligand, acetylcholine (ACh).[4] In the presence of this compound, the binding affinity and/or signaling efficacy of ACh at the M1 receptor is enhanced.[5] One study quantifies this high level of positive cooperativity with an alpha (α) value of 338.[4]
Q2: What is the primary mechanism of action for this compound?
A: this compound binds to a topographically distinct allosteric site on the M1 receptor, separate from the orthosteric site where acetylcholine (ACh) binds.[6] This binding induces a conformational change in the receptor that enhances the response to the endogenous agonist, ACh.[5] As a PAM, this compound selectively amplifies the endogenous cholinergic signal with minimal intrinsic activity in the absence of ACh.[2][4] However, at higher concentrations, this compound can exhibit robust intrinsic agonist activity, a characteristic often referred to as an "ago-PAM".[7][8]
Q3: How selective is this compound for the M1 receptor over other muscarinic subtypes?
A: this compound is highly selective for the M1 receptor. In studies using Chinese Hamster Ovary (CHO) cells overexpressing human muscarinic receptor subtypes, this compound demonstrated potentiation of the M1 receptor without showing agonism or potentiation at M2, M3, or M4 receptors.[4]
Q4: What are the known liabilities or adverse effects associated with this compound?
A: The robust agonist activity of this compound at higher doses has been linked to on-target cholinergic adverse effects.[5][8] In preclinical rodent studies, high doses of this compound induced behavioral convulsions and seizures.[7][9] In a Phase II clinical trial, adjunctive therapy with this compound was associated with a higher incidence of cholinergic side effects, such as diarrhea, compared to placebo.[5][8][10]
Troubleshooting Guides
Issue 1: High variability in Ca2+ flux assay results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure a consistent cell culture protocol. Use cells within a defined, low passage number range for all experiments. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Variability in agonist (ACh) or PAM (this compound) concentrations.
-
Solution: Prepare fresh dilutions of ACh and this compound for each experiment from a validated stock solution. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause: Fluctuation in assay temperature or incubation times.
-
Solution: Use a temperature-controlled plate reader. Standardize all incubation steps precisely. Ensure dye loading and compound addition times are consistent across all plates.
-
Issue 2: Observing significant M1 receptor activation with this compound alone.
-
Possible Cause: This is an expected characteristic of this compound, which is known to have intrinsic agonist activity (ago-PAM).[7][8]
-
Possible Cause: The concentration of this compound used is too high.
-
Solution: Conduct a dose-escalation study starting from low nanomolar concentrations to identify the optimal range for observing potentiation without overwhelming agonist effects.
-
Issue 3: Difficulty reproducing published cooperativity values.
-
Possible Cause: Differences in the mathematical model used for data analysis.
-
Solution: Ensure you are using an appropriate allosteric model (e.g., the operational model of allosterism) to fit your data. The calculation of the cooperativity factor (α) is highly dependent on the model chosen.
-
-
Possible Cause: Sub-optimal concentration of the orthosteric agonist (ACh).
-
Solution: The potentiation effect of a PAM is most accurately measured at a concentration of the orthosteric agonist that produces a submaximal response (e.g., EC10-EC20). Using saturating concentrations of ACh will mask the potentiating effect of this compound.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Cooperativity of this compound
| Parameter | Species/System | Value | Reference |
| M1 Potentiation (IP) | Human (CHO cells) | ~1.4 - 3.8 nM | [4] |
| Rat (CHO cells) | 14 nM | [4] | |
| Mouse (CHO cells) | 6.7 nM | [4] | |
| Dog (CHO cells) | 1.4 nM | [4] | |
| Rhesus (CHO cells) | 3.8 nM | [4] | |
| PAM EC50 (with ACh) | Rat M1-CHO cells | 16 nM | [11] |
| Agonist EC50 (no ACh) | Rat M1-CHO cells | 2930 nM | [11] |
| Cooperativity (α) | Human M1-CHO cells | 338 | [4] |
| Affinity for Unbound Receptor (KB) | Human M1-CHO cells | 0.948 µM | [4] |
IP = Inflection Point of the potentiation curve.
Experimental Protocols
Protocol: In Vitro Calcium (Ca2+) Mobilization Assay for M1 PAM Activity
This protocol outlines the general steps for assessing the activity of this compound as a positive allosteric modulator at the M1 receptor.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (hM1-CHO) in appropriate media (e.g., F-12K with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Plate cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of the orthosteric agonist, acetylcholine (ACh), in assay buffer. To assess PAM activity, also prepare a solution of ACh at a fixed sub-maximal concentration (e.g., EC20).
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Wash the cells with assay buffer to remove excess dye.
-
To measure agonist activity: Add the this compound dilutions to the cells and measure the fluorescence signal over time (typically 2-3 minutes) to detect intracellular calcium release.
-
To measure PAM activity: Pre-incubate the cells with the this compound dilutions for a defined period (e.g., 5-15 minutes). Then, add the fixed EC20 concentration of ACh to all wells and measure the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Normalize the data, setting the response to buffer as 0% and the response to a saturating concentration of ACh as 100%.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonist activity) or IP/EC50 (for PAM activity).
-
To determine the cooperativity factor (α), perform a full dose-response of ACh in the presence of multiple fixed concentrations of this compound and fit the data to an allosteric operational model.
-
Visualizations
Caption: M1 receptor signaling pathway with a positive allosteric modulator (PAM).
References
- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Navigating the Translational Gap: A Technical Support Center for MK-7622 Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered when translating preclinical data of the M1 positive allosteric modulator, MK-7622, to human studies. The information is designed to assist researchers in designing and interpreting experiments related to M1 receptor modulation.
Frequently Asked Questions (FAQs)
Q1: this compound showed promising results in preclinical cognitive models. Why did it fail to demonstrate efficacy in human clinical trials for Alzheimer's disease?
A1: The transition from promising preclinical data to a lack of efficacy in human trials for this compound is a significant challenge.[1][2] Preclinical studies in animal models, such as rodents and rhesus macaques, demonstrated that this compound could reverse cognitive deficits induced by scopolamine (B1681570), a muscarinic receptor antagonist.[3][4][5] However, a Phase II proof-of-concept trial in patients with mild-to-moderate Alzheimer's disease (AD) was terminated for futility as this compound did not improve cognition or daily functioning.[1][2]
Several factors may contribute to this discrepancy:
-
Disease Model Limitations: Preclinical models often use acute, chemically-induced cognitive deficits (e.g., scopolamine challenge) which may not fully replicate the complex and chronic neurodegenerative pathology of Alzheimer's disease.[6]
-
Species Differences: While effective exposures for scopolamine reversal were similar between rhesus macaques and humans, there were noted differences in the spectral power changes observed in quantitative electroencephalography (qEEG) between the species.[4]
-
Intrinsic Agonist Activity: this compound exhibits robust intrinsic agonist activity at the M1 receptor.[5][7] This strong, continuous activation, even in the absence of acetylcholine (B1216132), might not be optimal for treating the nuanced cholinergic dysregulation in AD and could contribute to on-target adverse effects.[5][7]
Q2: What were the key adverse events observed in the human clinical trial of this compound, and how did they compare to preclinical findings?
A2: The Phase II clinical trial for this compound in Alzheimer's disease patients revealed a higher incidence of cholinergic adverse events compared to placebo.[1][2][7] Participants receiving this compound experienced more side effects such as diarrhea.[5][7] Notably, a higher percentage of participants on this compound discontinued (B1498344) the study due to adverse events (16%) compared to the placebo group (6%).[1][2]
In preclinical studies, it was noted that the doses of this compound required to produce cognitive-enhancing effects did not cause overt peripheral cholinergic stimulation.[1] However, other research suggests that M1 positive allosteric modulators (PAMs) with high intrinsic agonist activity, like this compound, can induce behavioral convulsions and seizures in mice, an effect not seen in M1-knockout mice, confirming it as an on-target effect.[5][7][8] This suggests a narrow therapeutic window where the doses required for efficacy in humans may also produce significant side effects.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][3][9][10][11] As a PAM, it does not directly activate the M1 receptor on its own but enhances the effect of the endogenous neurotransmitter, acetylcholine (ACh).[1] It binds to a site on the receptor distinct from the acetylcholine binding site, causing a conformational change that increases the receptor's affinity for ACh and/or enhances the signaling response upon ACh binding. The intended therapeutic effect in Alzheimer's disease was to potentiate the action of acetylcholine at M1 receptors, which are highly expressed in brain regions crucial for memory and cognition, thereby compensating for the cholinergic deficit seen in the disease.[1][9]
Troubleshooting Experimental Discrepancies
Issue: My in vivo animal model shows significant cognitive enhancement with an M1 PAM, but this may not translate to human efficacy.
Troubleshooting Steps:
-
Evaluate the Disease Model:
-
Acute vs. Chronic Models: Be cautious when interpreting data from acute models (e.g., scopolamine challenge). Consider using aged animals or transgenic models that more closely mimic the progressive nature of the human disease being studied.
-
Species-Specific Metabolism: Investigate potential differences in the metabolism and pharmacokinetics of your compound between the preclinical species and humans.
-
-
Characterize the Agonist Activity:
-
Intrinsic Agonism: Quantify the intrinsic agonist activity of your M1 PAM. High intrinsic agonism may lead to a narrow therapeutic window and on-target adverse effects.[5][7]
-
Cooperativity: Investigate the cooperativity of your PAM with acetylcholine. A lower degree of cooperativity might offer a better safety profile when combined with acetylcholinesterase inhibitors.[12]
-
-
Incorporate Translational Biomarkers:
-
qEEG: Utilize quantitative electroencephalography (qEEG) as a translational biomarker. While species differences exist, qEEG can provide evidence of central nervous system target engagement.[4]
-
Cerebrospinal Fluid (CSF) Analysis: If feasible, analyze CSF for biomarkers of target engagement and downstream signaling.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Species | Model | Compound | Dose | Outcome |
| Rhesus Macaques | Scopolamine-induced cognitive deficit | This compound | 0.1-1.0 mg/kg, p.o. | Significantly attenuated scopolamine-induced impairment.[3] |
| Mice | Contextual Fear Conditioning (Scopolamine-induced deficit) | This compound | 3 mg/kg, i.p. | Significant reversal of scopolamine-induced deficit.[9] |
Table 2: Clinical Trial Outcome of this compound in Alzheimer's Disease
| Parameter | This compound (45 mg) | Placebo |
| Change in ADAS-Cog₁₁ at 12 weeks | No significant improvement | No significant improvement |
| Group Difference (95% CI) | 0.18 (-1.0 to 1.3)[1][2] | |
| Change in ADCS-ADL at 24 weeks | No significant improvement | No significant improvement |
| Group Difference (95% CI) | 0.06 (-2.4 to 2.5)[1][2] | |
| Discontinuation due to Adverse Events | 16%[1][2][7] | 6%[1][2][7] |
| Cholinergically-related Adverse Events | 21%[1] | 8%[1] |
Experimental Protocols
Protocol 1: Scopolamine-Induced Cognitive Deficit Model in Rhesus Macaques (Summarized)
This protocol is based on the general principles of cognitive testing in non-human primates.
-
Acclimatization and Training: Animals are trained on a cognitive task, such as an object retrieval detour task, to a stable baseline performance.
-
Drug Administration:
-
Cognitive Testing: The animal's performance on the cognitive task is assessed.
-
Data Analysis: The performance of the this compound treated group is compared to the vehicle and scopolamine-only groups to determine if the compound can reverse the induced deficit.
Protocol 2: Phase II Clinical Trial Design for this compound in Alzheimer's Disease (Summarized)
This protocol is a simplified representation of the described clinical trial.[1][2]
-
Patient Population: Participants with mild-to-moderate Alzheimer's disease currently being treated with an acetylcholinesterase inhibitor.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Treatment Arms:
-
This compound (45 mg) administered daily.
-
Placebo administered daily.
-
-
Duration: 24 weeks.
-
Primary Efficacy Endpoints:
-
Mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog₁₁) at 12 weeks.
-
Mean change from baseline in the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.
-
-
Safety Monitoring: Collection of all adverse event data throughout the study.
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the M1 receptor.
Caption: Workflow illustrating the translational challenges from preclinical to clinical phases for this compound.
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Navigating the Challenges of MK-7622's High Plasma Protein Binding: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with MK-7622, a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. A critical experimental consideration for this and similar compounds is its high affinity for plasma proteins. This characteristic significantly influences its free, pharmacologically active concentration in in vitro and in vivo systems. This guide offers troubleshooting advice and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with highly plasma protein-bound compounds like this compound.
Issue 1: Inconsistent or lower-than-expected potency in in vitro assays containing serum.
-
Question: Why is the observed potency (EC₅₀ or IC₅₀) of this compound significantly lower in my cell-based assay when I use media supplemented with fetal bovine serum (FBS) compared to serum-free conditions?
-
Answer: This discrepancy is likely due to the high plasma protein binding of this compound. In the presence of serum proteins, a significant fraction of the compound binds to proteins like albumin, reducing the unbound concentration of this compound that is free to interact with the M1 receptor on your cells. The free drug hypothesis posits that only the unbound drug is pharmacologically active.[1][2]
-
Troubleshooting Steps:
-
Quantify the Fraction Unbound (f_u): The most critical step is to determine the fraction of this compound that is not bound to proteins in your specific assay medium. The gold-standard method for this is Equilibrium Dialysis .
-
Adjust Nominal Concentrations: Once the f_u is known, you can calculate the unbound concentration of this compound at each tested nominal concentration. Your dose-response curves should be plotted against the calculated unbound concentrations to reflect the true potency of the compound.
-
Consider Using Serum-Free or Low-Protein Medium: If experimentally feasible, conducting initial characterization in serum-free or low-protein medium can provide a baseline potency. However, for physiological relevance, assays in the presence of serum are often necessary, making the f_u determination crucial.
-
Issue 2: Low recovery or poor reproducibility in equilibrium dialysis experiments.
-
Question: I am performing equilibrium dialysis to determine the f_u of this compound, but I am experiencing low overall recovery of the compound and my replicate values are inconsistent. What could be the cause?
-
Answer: These issues are common when working with lipophilic and highly protein-bound compounds. The primary culprits are often non-specific binding to the dialysis apparatus and extended time required to reach equilibrium.[3][4]
-
Troubleshooting Steps:
-
Address Non-Specific Binding (NSB):
-
Pre-saturation: Before adding your plasma sample containing this compound, pre-incubate the dialysis device with a solution of this compound at the same concentration to saturate non-specific binding sites.[3]
-
Use of Additives: Consider the inclusion of a small percentage (e.g., 0.01% v/v) of a non-ionic surfactant like Solutol® in the dialysis buffer to mitigate non-specific binding of lipophilic compounds.[5][6][7]
-
-
Ensure Equilibrium is Reached:
-
Extended Incubation Time: Highly bound compounds diffuse more slowly across the dialysis membrane. Extend the dialysis time (e.g., to 24 hours) to ensure true equilibrium is achieved. It is advisable to perform a time-course experiment (e.g., sampling at 6, 12, and 24 hours) to determine the optimal incubation time for this compound in your system.[3][8]
-
-
Optimize Analytical Methods:
-
High-Sensitivity Quantification: The concentration of unbound drug in the buffer chamber will be very low. Utilize a highly sensitive analytical method, such as microflow liquid chromatography-tandem mass spectrometry (μF-LC-MS/MS), for accurate quantification.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the plasma protein binding of this compound?
A1: While a specific value for human plasma is not publicly available in the primary literature, preclinical data for this compound indicates high plasma protein binding across multiple species. It is crucial for researchers to experimentally determine the fraction unbound (f_u) in the specific plasma (human, rat, mouse, etc.) being used in their experiments.
| Species | Fraction Unbound (f_u) in Plasma |
| Rat | Data not explicitly provided, but high binding is inferred |
| Dog | Data not explicitly provided, but high binding is inferred |
| Rhesus Monkey | Data not explicitly provided, but high binding is inferred |
| (Based on inferences from preclinical pharmacokinetic data. Researchers should determine this experimentally.) |
Q2: How do I calculate the unbound concentration of this compound in my experiment?
A2: The unbound concentration can be calculated using the following formula:[1][4]
Unbound Concentration = Total Concentration × Fraction Unbound (f_u)
For example, if the total concentration of this compound in your assay is 10 µM and the experimentally determined f_u is 0.01 (or 1% unbound), the unbound concentration is:
10 µM × 0.01 = 0.1 µM
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. This leads to potentiation of cholinergic signaling in brain regions associated with cognition.[9]
Q4: Are there alternatives to equilibrium dialysis for determining plasma protein binding?
A4: Yes, other methods such as ultrafiltration and ultracentrifugation are available.[10] However, equilibrium dialysis is widely considered the gold standard as it is less prone to experimental artifacts like non-specific binding to the filter membrane that can occur with ultrafiltration, especially for lipophilic compounds.[11]
Experimental Protocols
Key Experiment: Determination of Fraction Unbound (f_u) by Equilibrium Dialysis
This protocol provides a general framework. Optimization of incubation time and analytical methods for this compound is recommended.
-
Preparation of Dialysis Unit:
-
Hydrate the dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.
-
Assemble the 96-well equilibrium dialysis apparatus.
-
-
Sample Preparation:
-
Spike plasma (e.g., human, rat) with this compound to the desired concentration.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Dialysis:
-
Add the plasma sample containing this compound to one chamber of the dialysis unit.
-
Add an equal volume of dialysis buffer to the adjacent chamber.
-
Seal the unit and incubate at 37°C with gentle shaking for an optimized duration (e.g., 24 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both aliquots using a validated, high-sensitivity analytical method like LC-MS/MS.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration.
-
Calculate the fraction unbound (f_u) as: f_u = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for Adjusting for Plasma Protein Binding.
Caption: Relationship Between Total and Unbound Drug Concentration.
References
- 1. youtube.com [youtube.com]
- 2. Plasma Protein and Lipoprotein Binding of Cis- and Trans-Permethrin and Deltamethrin in Adult Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enabling direct and definitive free fraction determination for highly-bound compounds in protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel method for preventing non-specific binding in equilibrium dialysis assays using Solutol® as an additive. | Semantic Scholar [semanticscholar.org]
- 8. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 9. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and analysis of unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: MK-7622 and M1 Receptor Studies
Welcome to the technical support center for researchers working with MK-7622 and M1 muscarinic acetylcholine (B1216132) receptors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to M1 receptor desensitization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1R).[1][2][3] As a PAM, it binds to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to ACh.[1] Notably, this compound also exhibits intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of ACh.[3][4][5][6] This dual activity can lead to robust receptor activation but also contributes to on-target adverse effects and receptor desensitization.[4][5]
Q2: What is M1 receptor desensitization?
A2: M1 receptor desensitization is a process where prolonged or repeated exposure to an agonist, such as acetylcholine or a compound like this compound, leads to a diminished response from the receptor. This is a cellular protective mechanism to prevent overstimulation.[7] The process involves several key steps, including receptor phosphorylation by G protein-coupled receptor kinases (GRKs), the binding of β-arrestins, uncoupling from G proteins, and receptor internalization.[7][8][9][10][11][12][13]
Q3: We are observing a progressive loss of response to this compound in our cell-based assays. What could be the cause?
A3: This is a classic sign of receptor desensitization. The potent agonist activity of this compound can lead to rapid and pronounced M1 receptor desensitization.[4][14] Factors contributing to this include the concentration of this compound used and the duration of exposure. Consider the troubleshooting guide below for strategies to mitigate this issue.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be highly selective for the M1 receptor, with no significant activity on M2, M3, or M4 receptors up to 100 μM.[2] However, its potent on-target M1 agonism has been linked to cholinergic side effects and convulsions in preclinical models.[4][5][6][15]
Q5: What are the key signaling pathways activated by the M1 receptor?
A5: The M1 receptor primarily couples to Gq/11 G-proteins.[8][16] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[17][18] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[17][18]
Troubleshooting Guide: this compound Induced M1 Receptor Desensitization
This guide addresses common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid decline in signal (e.g., calcium flux, IP3 accumulation) upon repeated application of this compound. | M1 receptor desensitization due to prolonged or high-concentration agonist exposure. | - Reduce the concentration of this compound to the lowest effective level.- Decrease the incubation time.- Incorporate washout steps between agonist applications to allow for receptor re-sensitization.[10] |
| High basal signaling in the absence of an orthosteric agonist. | Intrinsic agonist activity of this compound.[4][6] | - Acknowledge and quantify this basal activity in your experimental design.- If studying potentiation of an orthosteric agonist, use a concentration of this compound that provides minimal direct activation but still potentiates the orthosteric ligand. |
| Variability in experimental results between batches of cells. | - Differences in M1 receptor expression levels.- Inconsistent cell health or passage number. | - Use a stable cell line with consistent M1 receptor expression.- Standardize cell culture conditions, including passage number and seeding density.- Regularly perform quality control checks, such as receptor binding assays, to confirm expression levels. |
| Unexpected cellular toxicity or changes in cell morphology. | Over-activation of M1 receptor signaling pathways leading to excitotoxicity.[19] | - Lower the concentration of this compound.- Reduce the duration of the experiment.- Monitor cell viability using assays like MTT or LDH release. |
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 (PAM activity) | CHO-K1 (human M1R) | ACh-induced Calcium Flux | 21 nM | [3] |
| EC50 (Agonist activity) | CHO-K1 (rat M1R) | Calcium Flux (no ACh) | 2930 nM | [3] |
| Cooperativity (α) | CHO (human M1) | Calcium Flux | 338 | [1] |
| Affinity for unbound receptor (KB) | CHO (human M1) | Calcium Flux | 0.948 µM | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess M1 Receptor Activation and Desensitization
This protocol measures changes in intracellular calcium concentration, a downstream effect of M1 receptor activation.
-
Cell Preparation:
-
Seed HEK293 or CHO cells stably expressing the human M1 receptor into a black, clear-bottom 96-well plate.
-
Culture for 16-24 hours at 37°C in a CO2 incubator.[20]
-
-
Dye Loading:
-
Measurement of Activation:
-
Remove extracellular dye by washing the cells.
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescent plate reader to measure baseline fluorescence.
-
Add varying concentrations of this compound to measure its intrinsic agonist activity.
-
To measure PAM activity, add a sub-maximal concentration (e.g., EC20) of acetylcholine followed by varying concentrations of this compound.
-
-
Measurement of Desensitization:
-
Apply an initial EC50 concentration of this compound for a defined period (R1).[10]
-
Wash out the compound and allow for a recovery period.[10]
-
Apply a maximal concentration of this compound to induce desensitization.[10]
-
After a washout and recovery period, re-apply the initial EC50 concentration of this compound (R2).[10]
-
The degree of desensitization is calculated as the percentage reduction of the R2 response relative to the R1 response.
-
Protocol 2: Radioligand Binding Assay for M1 Receptor Occupancy
This protocol quantifies the binding of a radiolabeled ligand to the M1 receptor, which can be used to determine receptor density.
-
Membrane Preparation:
-
Harvest cells expressing the M1 receptor and homogenize in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a radiolabeled M1-selective antagonist (e.g., [3H]-pirenzepine).[15][21]
-
For competition binding assays, add varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled antagonist (e.g., atropine).[15]
-
Incubate at room temperature.
-
-
Detection:
Visualizations
References
- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of diacylglycerol degradation to M1 muscarinic receptors by beta-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential role of beta-arrestin ubiquitination in agonist-promoted down-regulation of M1 vs M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of beta-arrestin in mediating agonist-promoted G protein-coupled receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. innoprot.com [innoprot.com]
- 18. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G protein-coupled receptor kinase-mediated desensitization of metabotropic glutamate receptor 1A protects against cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling | Springer Nature Experiments [experiments.springernature.com]
How to control for MK-7622's off-target activities
Welcome to the technical support center for MK-7622. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and controlling for its intrinsic agonist activity.
Troubleshooting Guides and FAQs
Q1: My experimental animals are exhibiting cholinergic side effects like diarrhea and salivation. Is this expected with this compound?
A1: Yes, such cholinergic adverse effects are known to be associated with this compound.[1][2][3][4] In a phase II clinical trial, participants receiving this compound experienced a higher incidence of cholinergically related adverse events, with diarrhea being the most common.[2][3] These on-target effects are attributed to the compound's potent activation of the M1 muscarinic acetylcholine (B1216132) receptor.[1][4] One preclinical study in rats noted that the dose of this compound that improved memory was the same dose that induced diarrhea.[5]
Q2: We observed convulsions and seizures in our animal models at higher doses of this compound. Is this an off-target effect?
A2: These seizures are considered an "on-target" effect, not a traditional off-target one. Studies have shown that this compound can induce behavioral convulsions in wild-type mice, an effect that is absent in M1 receptor knockout mice.[1][4][6] This indicates that the seizures are a direct result of excessive M1 receptor activation.[1][4] This phenomenon is linked to this compound's classification as an "ago-PAM," meaning it possesses intrinsic agonist activity.[6][7]
Q3: What is the difference between an "ago-PAM" like this compound and a "pure PAM"?
A3: A "pure" Positive Allosteric Modulator (PAM) enhances the receptor's response to its natural ligand (acetylcholine for the M1 receptor) but has no activity on its own. In contrast, an "ago-PAM" or "PAM-agonist" like this compound not only potentiates the effect of the endogenous ligand but also directly activates the receptor, even in the absence of the ligand.[6][7][8] This intrinsic agonist activity is believed to be the primary driver of the adverse effects seen with this compound, as it can lead to over-activation of M1 signaling pathways.[1][4][6][7]
Q4: My in vitro results with this compound are not translating to in vivo efficacy in cognitive models. Why might this be?
A4: This is a documented challenge with this compound.[6][7] While it is a potent M1 modulator in vitro, its robust intrinsic agonist activity can be problematic in vivo.[1][6][9] The over-activation of M1 receptors may disrupt normal cortical function, potentially counteracting any cognitive-enhancing effects.[6] Preclinical studies have shown that unlike "pure PAMs" (e.g., VU0453595), this compound failed to improve performance in a novel object recognition task in rodents.[6][7] Furthermore, a Phase II clinical trial in Alzheimer's disease patients was stopped for futility as it did not improve cognition or function.[2][3][10]
Q5: How can I design my experiments to control for the on-target adverse effects of this compound?
A5: To rigorously control for the effects of this compound's intrinsic agonism, consider the following experimental designs:
-
Comparative Studies: Include a "pure" M1 PAM (one without intrinsic agonist activity, such as VU0453595) as a comparator compound. This will help differentiate between the effects of allosteric modulation and those of direct agonism.[6][7]
-
M1 Receptor Knockout Models: To confirm that an observed effect is M1-mediated (whether desired or adverse), conduct studies in parallel with M1 receptor knockout animals. An effect that is present in wild-type animals but absent in knockouts can be confidently attributed to M1 receptor activity.[1][4][6]
-
Dose-Response Analysis: Conduct careful dose-escalation studies to identify a potential therapeutic window where cognitive-enhancing effects might be observed without significant adverse events.[5] Note that for this compound, this window may be very narrow or non-existent.[5]
-
Behavioral Monitoring: Implement a comprehensive behavioral monitoring protocol to systematically score both pro-cognitive effects and adverse cholinergic or convulsive events.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Activity | Potency/Selectivity | Reference |
| Primary Target | |||
| M1 Muscarinic Receptor | Positive Allosteric Modulator (PAM) with agonist activity | EC50 = 21 nM (human, potentiation) | [9] |
| Selectivity Panel | |||
| M2, M3, M4 Receptors | No potentiation or agonism observed | No effect up to 100 µM | [2][11] |
| Ancillary Pharmacology Screen (140 targets) | Generally inactive | > 5 µM for most targets | [11] |
| 5-Lipoxygenase | Inhibition | IC50 = 4.4 µM | [11] |
| Phosphodiesterase PDE4 | Inhibition | IC50 = 2.1 µM | [11] |
Table 2: In Vivo Adverse Effect Profile Comparison
| Compound | Mechanism of Action | Key Adverse Events Observed | Reference |
| This compound | M1 Ago-PAM | Cholinergic effects (diarrhea), convulsions/seizures at higher doses. | [1][2][4][5][6] |
| VU0453595 | M1 "Pure" PAM | No behavioral convulsions observed at doses well above those for maximal efficacy. | [6][7] |
| Placebo | Inert | Lower incidence of cholinergic effects compared to this compound in clinical trials. | [2][3] |
Experimental Protocols
Protocol 1: Comparative In Vivo Efficacy and Safety Assessment
Objective: To differentiate the cognitive and adverse effects of an M1 ago-PAM (this compound) from a pure M1 PAM.
Materials:
-
This compound
-
A pure M1 PAM (e.g., VU0453595)
-
Vehicle control (e.g., 10% Tween 80)
-
Wild-type rodents (rats or mice)
-
M1 receptor knockout mice (optional, for mechanism confirmation)
-
Apparatus for cognitive testing (e.g., Novel Object Recognition arena)
-
System for behavioral observation and scoring (e.g., modified Racine scale for seizures).
Methodology:
-
Animal Groups: Randomly assign animals to treatment groups: Vehicle, this compound (multiple doses, e.g., 1, 3, 10 mg/kg), and Pure PAM (multiple doses).
-
Dosing: Administer compounds via the appropriate route (e.g., intraperitoneally or orally) at a set time before testing.
-
Adverse Effect Monitoring: For 2-3 hours post-dosing, continuously observe animals for any signs of cholinergic hyperactivity (salivation, diarrhea) or convulsive behaviors. Score seizure activity using a standardized scale (e.g., modified Racine scale).
-
Cognitive Testing: At the appropriate time point post-dosing (e.g., 90 minutes), conduct the cognitive task (e.g., Novel Object Recognition).
-
Familiarization Phase: Allow the animal to explore two identical objects.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel one. Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a recognition index for the cognitive task.
-
Compare the incidence and severity of adverse effects across groups.
-
Analyze the dose-response relationship for both efficacy and adverse events for each compound.
-
Visualizations
Caption: M1 receptor signaling pathway activated by Acetylcholine and the ago-PAM this compound.
Caption: Workflow for comparing in vivo efficacy and safety of M1 PAMs.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
MK-7622 Technical Support Center: Troubleshooting in Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MK-7622 in patch-clamp experiments. The information is tailored for researchers, scientists, and drug development professionals working in electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] It is designed to selectively enhance the effect of acetylcholine (ACh) at the M1 receptor.[2][3] However, it's important to note that this compound also exhibits significant intrinsic agonist activity, meaning it can directly activate the M1 receptor even in the absence of an orthosteric agonist like ACh.[1] This dual activity has led to it being termed an "ago-PAM".[1]
Q2: What are the known off-target effects of this compound?
While developed as a selective M1 PAM, potential off-target effects should always be considered. Available data suggests good selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4).[2] However, at higher concentrations, the possibility of non-specific effects cannot be entirely ruled out. Researchers should perform appropriate controls to validate that the observed effects are mediated by M1 receptor activation.
Q3: What is the recommended solvent for this compound in patch-clamp experiments?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤0.1%) to avoid solvent effects on the cells and ion channels.
Troubleshooting Guide
Issue 1: No observable effect of this compound on neuronal activity.
Possible Cause 1: Compound Degradation or Precipitation.
-
Recommendation: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Before use, allow the stock solution to thaw completely and vortex gently. Visually inspect the final recording solution for any signs of precipitation. Due to its physicochemical properties, this compound may have limited solubility in aqueous solutions.[5]
Possible Cause 2: Low M1 Receptor Expression in the Target Cells.
-
Recommendation: Verify the expression of M1 receptors in your specific cell type or brain region of interest. This can be done through techniques like immunohistochemistry, Western blotting, or single-cell RNA sequencing.
Possible Cause 3: Inadequate Concentration.
-
Recommendation: The effective concentration of this compound can vary between cell types and experimental conditions. A dose-response curve should be generated to determine the optimal concentration for your preparation. In patch-clamp studies on mouse prefrontal cortex slices, a concentration of 1 µM this compound was shown to increase sEPSC frequency.[1]
Issue 2: Unexpected or Over-activation of Neurons.
Possible Cause 1: Intrinsic Agonist Activity of this compound.
-
Recommendation: Remember that this compound is an "ago-PAM" and can directly activate M1 receptors.[1] This can lead to significant changes in neuronal excitability, such as increased firing frequency or membrane depolarization, even without the addition of an M1 agonist. In mouse prefrontal cortex neurons, 1 µM this compound alone increased spontaneous excitatory postsynaptic current (sEPSC) frequency.[1]
Possible Cause 2: Seizure-like Activity.
-
Recommendation: High concentrations of this compound have been shown to induce convulsions in vivo.[1][6] In slice preparations, this may manifest as epileptiform activity. If you observe such activity, consider reducing the concentration of this compound.
Issue 3: Difficulty Obtaining Stable Recordings.
Possible Cause 1: Poor Seal Formation.
-
Recommendation: While not specific to this compound, difficulties in obtaining a high-resistance (GΩ) seal are a common issue in patch-clamping. Ensure your pipette solution and artificial cerebrospinal fluid (aCSF) are properly filtered and have the correct osmolarity.[7] The pipette tip should be clean, and positive pressure should be applied as you approach the cell.[8]
Possible Cause 2: Cell Health.
-
Recommendation: Ensure that the brain slices or cultured cells are healthy and viable. Proper slicing and incubation conditions are critical. The aCSF should be continuously bubbled with 95% O2/5% CO2.[9]
Data Summary
The following table summarizes the key in vitro and in vivo electrophysiological effects of this compound.
| Parameter | Cell Type/Model | Concentration/Dose | Observed Effect | Reference |
| sEPSC Frequency | Layer V mPFC pyramidal neurons (mouse) | 1 µM | Increased | [1] |
| Calcium Mobilization (in vitro) | CHO cells expressing M1 receptor | - | Robust increase in the absence of an orthosteric agonist | [1] |
| Behavioral Convulsions | Mice | 30 and 100 mg/kg (i.p.) | Induced robust convulsions | [1][6] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is a general guideline based on standard practices and information from related studies.[1][7][8][9]
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) of the region of interest (e.g., medial prefrontal cortex) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10-25 glucose. Continuously bubble with 95% O2/5% CO2.
-
Intracellular Solution (in mM): 125 K-gluconate, 4 NaCl, 10 HEPES, 4 MgATP, 0.3 NaGTP, and 10 Tris-phosphocreatine. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.[1]
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[8]
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.[1]
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline activity before applying this compound.
-
Bath-apply this compound at the desired concentration and record the changes in neuronal activity.
-
Visualizations
Caption: Signaling pathway of the M1 receptor activated by ACh and modulated by this compound.
Caption: A logical workflow for troubleshooting common issues in patch-clamp experiments with this compound.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp Protocol [labome.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
Improving the therapeutic window of M1 PAMs beyond MK-7622
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic window of M1 positive allosteric modulators (PAMs) beyond the challenges observed with molecules like MK-7622.
Frequently Asked Questions (FAQs)
Q1: Why did the M1 PAM this compound fail in clinical trials despite promising preclinical data?
A1: The Phase II clinical trial for this compound as an adjunctive therapy for mild-to-moderate Alzheimer's disease was stopped for futility.[1][2] The trial showed no significant improvement in cognition or daily living activities.[1][2] Furthermore, a higher percentage of participants receiving this compound experienced cholinergic-related adverse events, such as diarrhea, compared to the placebo group.[1] These on-target cholinergic side effects are believed to be a key reason for its failure.[3]
Q2: What is the leading hypothesis for the narrow therapeutic window of M1 PAMs like this compound?
A2: The prevailing hypothesis is that M1 PAMs with substantial intrinsic agonist activity, often termed "ago-PAMs," can lead to excessive or over-activation of the M1 receptor.[4][5] This overstimulation can disrupt normal physiological signaling, leading to on-target adverse effects like behavioral convulsions and even cognitive impairment at higher doses, thereby narrowing the therapeutic window.[4][5] this compound is considered a robust ago-PAM.[4][6]
Q3: What is the current strategy to develop M1 PAMs with a wider therapeutic window?
A3: The current strategy focuses on designing M1 PAMs with minimal or no intrinsic agonist activity, often referred to as "pure PAMs".[5] These compounds enhance the receptor's response only in the presence of the endogenous ligand, acetylcholine (B1216132), without activating the receptor on their own. This approach aims to maintain the natural spatial and temporal dynamics of cholinergic signaling, potentially avoiding the overstimulation seen with ago-PAMs.[5] Compounds like VU0453595 and VU0486846 have been developed with this strategy in mind, showing promising preclinical results with robust efficacy in cognitive models without the adverse effects associated with ago-PAMs.[4][5]
Q4: What are the key signaling pathways for the M1 muscarinic receptor?
A4: The M1 muscarinic acetylcholine receptor (M1-mAChR) is a G protein-coupled receptor (GPCR). Its primary signaling pathway involves coupling to the Gq/11 family of G proteins.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[6] The M1 receptor can also couple to other G proteins, such as Gs and Gi, and transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[8][9]
Troubleshooting Experimental Issues
Problem 1: High background signal or apparent "agonist" activity in my M1 PAM calcium mobilization assay.
-
Possible Cause 1: Cell line has high receptor reserve. Cell lines overexpressing the M1 receptor can have a high receptor density, which can amplify any small intrinsic agonist activity of a PAM, making it appear as a strong agonist.[4]
-
Troubleshooting Tip: Test your compound in a cell line with lower or inducible M1 receptor expression. If the apparent agonist activity is significantly reduced or absent, high receptor reserve was likely the issue.
-
-
Possible Cause 2: Your compound is a true "ago-PAM". The compound may genuinely possess intrinsic agonist activity.
-
Troubleshooting Tip: Compare your compound's activity to known "pure PAMs" (e.g., VU0453595) and "ago-PAMs" (e.g., this compound) in the same assay. This will help you benchmark the level of intrinsic agonism.
-
Problem 2: My M1 PAM shows good in vitro potency but fails to demonstrate pro-cognitive efficacy in vivo.
-
Possible Cause 1: Poor pharmacokinetic (PK) properties. The compound may not be achieving sufficient brain exposure.
-
Troubleshooting Tip: Conduct PK studies to determine the brain-to-plasma ratio (Kp) and the unbound brain concentration (Kp,uu). Ensure that the unbound brain concentrations at the tested doses exceed the in vitro EC50.
-
-
Possible Cause 2: Intrinsic agonist activity causing cognitive impairment. As seen with some ago-PAMs, excessive M1 activation in brain regions like the prefrontal cortex (PFC) can disrupt function and impair cognition, masking potential benefits.[4][5]
-
Troubleshooting Tip: Perform electrophysiology studies in PFC slices to see if your compound increases spontaneous excitatory postsynaptic currents (sEPSCs) in the absence of an orthosteric agonist. An increase suggests intrinsic agonist activity in a native system. Also, run a dose-response in your cognitive assay; ago-PAMs may show a very narrow or bell-shaped dose-response curve.
-
-
Possible Cause 3: The cognitive model is not suitable. The choice of cognitive model can influence the outcome.
-
Troubleshooting Tip: Test the compound in multiple behavioral paradigms that assess different cognitive domains (e.g., novel object recognition for recognition memory, T-maze for working memory). Some PAMs that fail in one assay may show efficacy in another.[5]
-
Problem 3: My M1 PAM is causing seizures or other cholinergic side effects in animal models.
-
Possible Cause: The compound is a potent ago-PAM. This is a classic sign of M1 receptor over-activation.[5][10]
-
Troubleshooting Tip: The primary solution is medicinal chemistry-driven optimization to reduce or eliminate intrinsic agonist activity. Screen new analogs in a mouse behavioral convulsion model (e.g., modified Racine scale) at high doses to flag this liability early.[10] Compounds with a better safety profile, like VU0453595, do not induce these effects even at high doses.[5]
-
Data Presentation: Comparison of M1 PAMs
| Compound | Type | In Vitro Potency (EC50) | Intrinsic Agonism | In Vivo Seizure Liability | Pro-Cognitive Efficacy (NOR*) | Reference |
| This compound | Ago-PAM | ~6.7-14 nM | High | Yes (in mice) | No | [5][11] |
| PF-06764427 | Ago-PAM | N/A | High | Yes (in mice) | No | [4][5] |
| VU0453595 | Pure PAM | N/A | Low/None | No | Yes | [5][6] |
| VU0486846 | Pure PAM | ~308 nM (human) | Low/None | No | Yes | [4] |
Experimental Protocols
In Vitro Calcium Mobilization Assay for M1 PAM Activity
Objective: To determine the potency (EC50) and intrinsic agonist activity of a test compound at the human M1 receptor.
Methodology:
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing the human M1-mAChR. Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Wash cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also prepare a full concentration-response curve of a standard agonist (e.g., Acetylcholine or Carbachol).
-
Assay Procedure:
-
Agonist Mode: To measure intrinsic activity, add the serially diluted test compound directly to the cells and measure the fluorescence response over time using a plate reader (e.g., FLIPR or FlexStation).
-
PAM Mode: To measure potentiation, add the serially diluted test compound to the cells and incubate for a short period (e.g., 2-15 minutes). Then, add a sub-maximal (EC20) concentration of acetylcholine and measure the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
For agonist activity, plot ΔF against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.
-
For PAM activity, plot the potentiated response against the log of the compound concentration to determine the EC50 for potentiation.
-
In Vivo Seizure Liability Assessment
Objective: To assess whether an M1 PAM induces behavioral convulsions, indicative of excessive M1 activation.
Methodology:
-
Animals: Use adult male C57BL/6J mice.
-
Compound Administration: Formulate the test compound in a suitable vehicle (e.g., 10% Tween 80 in saline). Administer the compound via intraperitoneal (i.p.) injection at a range of doses, including a high dose (e.g., 100 mg/kg).[10] Include a vehicle control group.
-
Behavioral Observation: Observe the mice continuously for at least 3 hours post-injection.
-
Scoring: Score the severity of any convulsive behavior using a modified Racine scale:
-
0: No behavioral change.
-
1: Facial movements, chewing.
-
2: Head nodding.
-
3: Forelimb clonus.
-
4: Rearing with forelimb clonus.
-
5: Rearing and falling (loss of posture).
-
-
Data Analysis: Plot the maximum seizure score observed for each animal at each dose. Compare the scores of the compound-treated groups to the vehicle control.
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MK-7622 and Other M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive processes, has become a focal point for therapeutic intervention in neurological disorders like Alzheimer's disease and schizophrenia. The development of M1 positive allosteric modulators (PAMs) represents a sophisticated approach to enhance cholinergic signaling with greater subtype selectivity than traditional orthosteric agonists. This guide provides a detailed, objective comparison of MK-7622, a well-characterized M1 PAM, with other notable M1 PAMs, highlighting differences in their pharmacological profiles, preclinical efficacy, and clinical outcomes. A central theme of this comparison is the critical distinction between "ago-PAMs," which possess intrinsic agonist activity, and "pure PAMs," which strictly potentiate the effects of the endogenous ligand, acetylcholine.
In Vitro Pharmacological Profiles
The in vitro characteristics of M1 PAMs, particularly their potency in potentiating the M1 receptor response to acetylcholine (ACh) and their intrinsic agonist activity, are fundamental to understanding their potential therapeutic window. The following table summarizes key in vitro data for this compound and other selected M1 PAMs.
| Compound | Type | PAM EC50 (nM) | Agonist EC50 (nM) | Selectivity |
| This compound | Ago-PAM | 16 | 2930 | Highly selective for M1 over M2, M3, and M4 receptors. |
| VU0453595 | Pure PAM | 2140 | > 30,000 (devoid of agonist activity) | Highly selective for M1.[1] |
| PF-06764427 | Ago-PAM | 30 | 610 | Selective for M1.[2] |
| TAK-071 | Low Cooperativity PAM | 2.7 (inflection point) | Weak agonist activity | Highly selective for M1.[3] |
| VU0486846 | Pure PAM | 310 | > 10,000 (weak agonist activity in high expression systems) | Highly selective for M1.[4] |
Table 1: In Vitro Pharmacological Comparison of M1 PAMs. Data compiled from multiple sources.[1][2][3][4]
Preclinical Efficacy and Safety
Preclinical studies in rodent models are crucial for evaluating the potential of M1 PAMs to enhance cognition and for identifying potential adverse effects. A key differentiator that has emerged from these studies is the correlation between intrinsic agonist activity and the propensity for adverse effects, such as seizures.
| Compound | Cognitive Enhancement (Novel Object Recognition) | Seizure Liability in Rodents | Other Adverse Effects |
| This compound | Failed to improve performance in rats.[2] | Induces robust behavioral convulsions in mice.[2] | Diarrhea.[5] |
| VU0453595 | Robustly improved recognition memory in rats.[2] | Does not induce behavioral convulsions.[2] | No reported cholinergic adverse effects.[5] |
| PF-06764427 | Fails to improve performance.[2] | Induces robust convulsions.[2] | |
| TAK-071 | Ameliorated scopolamine-induced cognitive deficits in rats.[3] | Not reported to induce seizures at therapeutic doses. | Wider margin between cognitive improvement and diarrhea induction compared to high cooperativity PAMs.[3] |
| VU0486846 | Produces robust efficacy.[4] | Devoid of seizure liability at high brain exposures.[4] | No cholinergic adverse events.[4] |
Table 2: Preclinical in Vivo Comparison of M1 PAMs. Data compiled from multiple sources.[2][3][4][5]
Clinical Trial Outcomes
The translation of preclinical findings to clinical efficacy is the ultimate test for any therapeutic candidate. To date, this compound and TAK-071 have advanced to clinical trials, providing valuable insights into the therapeutic potential of M1 PAMs in human populations.
| Compound | Indication | Phase | Key Outcomes | Adverse Events |
| This compound | Alzheimer's Disease | Phase II | The trial was stopped for futility. This compound did not improve cognition (ADAS-Cog11) or function (ADCS-ADL) compared to placebo.[6][7] | Higher rate of discontinuation due to adverse events compared to placebo (16% vs. 6%); increased incidence of cholinergic-related adverse events (21% vs. 8%).[6][7] |
| TAK-071 | Parkinson's Disease with Cognitive Impairment | Phase II | Did not improve the primary outcome of gait variability. Showed a significant improvement in a cognitive composite score compared to placebo.[8][9] | Well-tolerated, with a similar incidence of adverse events to placebo. Some gastrointestinal side effects were reported.[8][9] |
Table 3: Clinical Trial Comparison of M1 PAMs. Data compiled from multiple sources.[6][7][8][9]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing cognitive enhancement.
Caption: M1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Novel Object Recognition.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the in vitro potency and efficacy of M1 PAMs.
Objective: To measure the ability of a compound to potentiate an acetylcholine-induced calcium response in cells expressing the M1 receptor, and to assess its intrinsic agonist activity.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (M1 PAMs) and acetylcholine (ACh).
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer to each well. Incubate the plate for 1 hour at 37°C to allow the cells to take up the dye.
-
Compound Addition and Baseline Reading: After incubation, transfer the plate to the FLIPR instrument. A baseline fluorescence reading is taken. The test compound (at various concentrations) is then added to the wells.
-
Agonist Addition and Measurement:
-
PAM Activity: After a short pre-incubation with the test compound, a sub-maximal concentration of acetylcholine (e.g., EC20) is added to the wells. The fluorescence intensity is measured over time to determine the potentiation of the calcium response.
-
Agonist Activity: In separate wells, the test compound is added without the subsequent addition of acetylcholine to measure any direct activation of the M1 receptor.
-
-
Data Analysis: The change in fluorescence is used to calculate the EC50 values for both PAM and agonist activities.
Novel Object Recognition (NOR) Task
This behavioral test is used to assess recognition memory in rodents.
Objective: To evaluate the effect of an M1 PAM on cognitive function, specifically recognition memory.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects and one set of novel objects. The objects should be of similar size but differ in shape and/or texture.
Procedure:
-
Habituation: On the first day, each animal is allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, the animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity to the object (e.g., 2 cm) and oriented towards it.
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours).
-
Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time the animal spends exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory. The DIs of the drug-treated group are compared to those of the vehicle-treated group.
Conclusion
The comparative analysis of this compound and other M1 positive allosteric modulators reveals a critical divergence in their pharmacological profiles that appears to dictate their in vivo and clinical outcomes. The presence of intrinsic agonist activity in "ago-PAMs" like this compound is associated with a lack of pro-cognitive efficacy in preclinical models and an increased risk of adverse effects, including seizures and cholinergic side effects, which culminated in the discontinuation of its clinical trial in Alzheimer's disease.[2][6][7] In contrast, "pure PAMs" such as VU0453595 and VU0486846, which lack significant agonist activity, demonstrate robust cognitive enhancement in preclinical models without inducing these adverse effects.[2][4] The clinical success of TAK-071, a PAM with low cooperativity, in improving cognitive function in Parkinson's disease patients further suggests that a more nuanced modulation of the M1 receptor, avoiding over-activation, is a more promising therapeutic strategy.[8][9] Future drug development efforts in this area should prioritize the characterization of intrinsic agonist activity and the therapeutic window in relevant preclinical models to identify M1 PAMs with the highest potential for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
A Tale of Two Modulators: MK-7622 and VU0453595 in the Quest for Cognitive Enhancement
A comparative analysis of two M1 positive allosteric modulators reveals critical differences in their pharmacological profiles and their potential for treating cognitive deficits associated with neurological and psychiatric disorders.
In the landscape of drug discovery for cognitive enhancement, the M1 muscarinic acetylcholine (B1216132) receptor has emerged as a promising target.[1][2][3][4] Activation of this receptor, which is highly expressed in brain regions crucial for memory and learning such as the hippocampus and cortex, is thought to ameliorate cognitive decline.[1] Two compounds that have been at the forefront of this research are MK-7622 and VU0453595. Both are positive allosteric modulators (PAMs) of the M1 receptor, meaning they bind to a site on the receptor distinct from the endogenous ligand acetylcholine (ACh) and enhance its effect. However, a deeper dive into their pharmacology reveals a key distinction that significantly impacts their therapeutic potential: the presence of intrinsic agonist activity in this compound, and the lack thereof in VU0453595.
Mechanism of Action: A Subtle but Significant Difference
Both this compound and VU0453595 are highly selective for the M1 muscarinic receptor.[1][5] Their primary mechanism involves potentiating the receptor's response to acetylcholine. However, this compound also exhibits "ago-PAM" activity, meaning it can directly activate the M1 receptor even in the absence of ACh.[6][7][8] In contrast, VU0453595 is described as a "pure" PAM, lacking this intrinsic agonist activity.[6][9] This difference is critical, as the agonist activity of this compound has been linked to a higher incidence of adverse cholinergic effects.[6][10]
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.
Caption: M1 Receptor Signaling Pathway.
Comparative Efficacy in Cognition Models
Both compounds have demonstrated efficacy in various preclinical models of cognition.
| Cognition Model | This compound | VU0453595 |
| Scopolamine-Induced Deficits | Reverses cognitive deficits in rodents and non-human primates.[6][11][12][13] | Not explicitly tested in available literature. |
| Phencyclidine (PCP)-Induced Deficits | Not explicitly tested in available literature. | Rescues cognitive and social interaction deficits in mice.[6][14][15] |
| Novel Object Recognition (NOR) | Failed to improve performance in rats.[7][8][16] | Robustly improves recognition memory in rats.[7][8][16] |
| Contextual Fear Conditioning | Reverses scopolamine-induced deficits in mice.[1] | Not explicitly tested in available literature. |
This compound has shown the ability to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570) in both rodents and rhesus macaques.[6][11][12] VU0453595, on the other hand, has demonstrated efficacy in a phencyclidine (PCP) mouse model of schizophrenia, where it reversed impairments in cognition and social interaction.[6][14][15] A key differentiator in preclinical models is the novel object recognition task, where VU0453595 robustly enhanced performance in rats, while this compound failed to show a significant effect.[7][8][16]
Clinical Trials and Adverse Effects
This compound advanced to Phase II clinical trials for Alzheimer's disease. However, the trial was stopped for futility as it did not improve cognition in patients.[6][10][12][17] Furthermore, a higher percentage of participants taking this compound experienced cholinergic-related adverse events, such as diarrhea, compared to the placebo group.[6][10][12] Preclinical studies also indicated that higher doses of this compound could induce convulsions and seizures in mice, an effect not observed with VU0453595.[6][7][8] The adverse effects of this compound are thought to be linked to its intrinsic agonist activity, leading to over-activation of the M1 receptor.[6][7][8][10] VU0453595, lacking this agonist activity, appears to have a more favorable safety profile in preclinical models.[6][7][8]
| Adverse Effect Profile | This compound | VU0453595 |
| Cholinergic Side Effects | Observed in human clinical trials (e.g., diarrhea).[6][10][12] | No significant adverse effects reported in preclinical studies.[6][7][8] |
| Seizure Liability | Induces behavioral convulsions in mice at higher doses.[6][7][8][16] | Does not induce convulsions in mice.[7][8] |
Experimental Protocols
Novel Object Recognition (NOR) Task in Rats
This behavioral assay is used to assess recognition memory. The protocol typically involves three phases:
-
Habituation: Rats are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the rat spends exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
Caption: Experimental Workflow for the Novel Object Recognition Task.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of compounds at the M1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound (this compound or VU0453595) is added to the cells at various concentrations, either alone (to test for agonist activity) or in the presence of a fixed concentration of acetylcholine (to test for PAM activity).
-
Fluorescence Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).
Conclusion: A Clearer Path Forward
The comparison between this compound and VU0453595 provides a compelling narrative for the development of M1 PAMs. While both compounds validate the M1 receptor as a target for cognitive enhancement, the distinct pharmacological profiles highlight the critical importance of avoiding intrinsic agonist activity. The clinical failure and adverse effect profile of this compound suggest that ago-PAMs may have a narrow therapeutic window. In contrast, the "pure" PAM profile of VU0453595, coupled with its robust efficacy in preclinical models and favorable safety profile, suggests that this class of M1 modulators may hold greater promise for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. Future research and development efforts in this area will likely focus on identifying and optimizing M1 PAMs that are devoid of agonist activity to maximize therapeutic benefit while minimizing the risk of adverse effects.
References
- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portlandpress.com [portlandpress.com]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 14. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-7622 and Acetylcholinesterase Inhibitors for Alzheimer's Disease
An objective comparison of the efficacy, mechanisms of action, and safety profiles of the M1 positive allosteric modulator MK-7622 and established acetylcholinesterase inhibitors in the context of Alzheimer's disease.
This guide provides a detailed comparison between the investigational drug this compound and the class of drugs known as acetylcholinesterase inhibitors (AChEIs), which are a cornerstone in the symptomatic treatment of Alzheimer's disease. The following sections present quantitative data from clinical trials, detailed experimental protocols for key assessments, and visualizations of the relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Efficacy in Clinical Trials
This compound was investigated as an adjunctive therapy for patients with mild-to-moderate Alzheimer's disease who were already being treated with an acetylcholinesterase inhibitor. The primary goal was to enhance cognitive function. However, a pivotal Phase 2 proof-of-concept trial was terminated for futility as it failed to show any significant improvement in cognition or function compared to placebo.[1][2]
In contrast, acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine have demonstrated modest but statistically significant efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease in numerous clinical trials.[3][4][5] These agents form the standard of care for symptomatic treatment of the disease.[5]
Quantitative Efficacy Data
The following tables summarize the key efficacy data from the this compound Phase 2 trial and pivotal trials of various acetylcholinesterase inhibitors. It is crucial to note that the this compound data represents its use as an adjunctive therapy, while the AChEI data is from trials where they were compared to placebo as monotherapies.
| Table 1: this compound Adjunctive Therapy Efficacy Data | |
| Drug | This compound (45 mg) + AChEI |
| Comparison | Placebo + AChEI |
| Primary Endpoint | Mean Change from Baseline in ADAS-Cog11 at 12 Weeks |
| Result | 0.18 (95% CI: -1.0 to 1.3)[1][2] |
| Secondary Endpoint | Mean Change from Baseline in ADCS-ADL at 24 Weeks |
| Result | 0.06 (95% CI: -2.4 to 2.5)[1][2] |
| Table 2: Acetylcholinesterase Inhibitors Monotherapy Efficacy Data | |||
| Drug | Donepezil | Rivastigmine | Galantamine |
| Dosage | 5-10 mg/day | 6-12 mg/day | 16-32 mg/day |
| Primary Endpoint | Mean Difference from Placebo in ADAS-Cog Score | Mean Difference from Placebo in ADAS-Cog Score | Mean Difference from Placebo in ADAS-Cog Score |
| Result | 2.5 to 3.1 point improvement[4] | Statistically significant improvement | 2.9 to 3.1 point improvement[6] |
Mechanism of Action
The fundamental difference between this compound and acetylcholinesterase inhibitors lies in their mechanism of action at the cholinergic synapse.
Acetylcholinesterase Inhibitors (AChEIs) work by blocking the action of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting this enzyme, AChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[7] This is a well-established approach to symptomatic treatment of Alzheimer's disease, aiming to compensate for the loss of cholinergic neurons.[7]
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] It does not directly activate the receptor but enhances its sensitivity to acetylcholine.[1] This means that in the presence of acetylcholine, this compound potentiates the downstream signaling of the M1 receptor.[1] The therapeutic hypothesis was that by specifically targeting the M1 receptor, which is involved in cognitive processes, it might offer a more targeted approach with potentially fewer side effects compared to the broad enhancement of cholinergic signaling by AChEIs.[1]
Caption: Comparative mechanisms of this compound and AChE inhibitors at the cholinergic synapse.
Experimental Protocols
The primary cognitive endpoint in the clinical trials for both this compound and acetylcholinesterase inhibitors was the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). Activities of daily living were often assessed using the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) inventory.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used to assess the severity of cognitive dysfunction in Alzheimer's disease. It consists of 11 tasks that evaluate memory, language, and praxis.
-
Administration: The test is administered by a trained rater. Instructions for each task are to be given verbatim. The test is not timed, and the subject's score is not dependent on the speed of completion. The word recall test is administered first, and the word recognition task is last to minimize confusion between the two memory tasks.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. A change of 4 points or more on the ADAS-Cog is generally considered clinically significant.
Caption: Simplified workflow for the administration and scoring of the ADAS-Cog.
Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL)
The ADCS-ADL is an inventory used to assess the ability of individuals with Alzheimer's disease to perform activities of daily living. The information is obtained from a caregiver or study partner.
-
Administration: A trained rater interviews the caregiver using a standardized questionnaire. The questions cover a range of activities, from basic self-care to more complex instrumental activities.
-
Scoring: The total score for the 23-item version ranges from 0 to 78, with lower scores indicating greater impairment.
Safety and Tolerability
This compound
In the Phase 2 trial, this compound was associated with a higher rate of adverse events compared to placebo, leading to more discontinuations from the study.[1][2]
-
Discontinuation due to Adverse Events: 16% in the this compound group versus 6% in the placebo group.[1][2]
-
Cholinergically-related Adverse Events: 21% in the this compound group versus 8% in the placebo group.[1][2] The most common of these was diarrhea.[1]
Acetylcholinesterase Inhibitors
The side effects of AChEIs are primarily cholinergic in nature and are generally mild to moderate in severity and often transient.[5]
-
Common Adverse Events: Nausea, vomiting, diarrhea, and dizziness.[5]
-
Dose-dependent Effects: The incidence and severity of adverse events are often related to the dose of the AChEI.
| Table 3: Adverse Event Profile | ||
| Drug Class | This compound (as adjunctive therapy) | Acetylcholinesterase Inhibitors |
| Common Adverse Events | Diarrhea, nausea, vomiting[1] | Nausea, vomiting, diarrhea, dizziness[5] |
| Discontinuation Rate due to AEs | Higher than placebo (16% vs 6%)[1][2] | Varies by drug and dose, but generally considered tolerable |
Conclusion
The clinical development of this compound as an adjunctive therapy for Alzheimer's disease was halted due to a lack of efficacy. The Phase 2 trial did not demonstrate any cognitive or functional benefits over and above treatment with an acetylcholinesterase inhibitor alone.[1][2] In contrast, acetylcholinesterase inhibitors have a well-established, albeit modest, efficacy in the symptomatic treatment of mild-to-moderate Alzheimer's disease and remain a standard of care.[3][4][5] The distinct mechanisms of action of these two approaches highlight different strategies for modulating the cholinergic system, with the broad enzymatic inhibition of AChEIs showing clinical utility where the more targeted allosteric modulation of the M1 receptor by this compound did not. Future research may explore other modulators of the muscarinic system or different therapeutic combinations.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Rivastigmine: a placebo controlled trial of twice daily and three times daily regimens in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine: additional benefits to patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to MK-7622 and Xanomeline: Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigative compounds, MK-7622 and xanomeline (B1663083), both of which target muscarinic acetylcholine (B1216132) receptors, key players in cognitive function and neuropsychiatric disorders. The following sections objectively present their distinct mechanisms of action, selectivity profiles, and the experimental data supporting these characteristics.
Overview and Core Mechanisms
This compound and xanomeline represent two different strategies for modulating the muscarinic system. This compound is a positive allosteric modulator (PAM) , a type of molecule that binds to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, acetylcholine (ACh). This binding enhances the receptor's response to ACh. In contrast, xanomeline is a direct agonist , meaning it binds to the same site as ACh and directly activates the receptor.
This compound is characterized by its high selectivity for the M1 muscarinic receptor . As a PAM, it offers a nuanced approach to receptor modulation, amplifying the natural, physiological patterns of ACh release.[1][2]
Xanomeline acts as an agonist with functional selectivity for the M1 and M4 muscarinic receptors .[3][4][5] While it binds to all five muscarinic receptor subtypes, its primary therapeutic effects are attributed to its agonist activity at M1 and M4.[3][4]
Quantitative Comparison of Receptor Selectivity and Potency
The selectivity and potency of this compound and xanomeline have been determined through various in vitro assays. The data presented below is crucial for understanding their potential therapeutic windows and off-target effects.
Table 1: Muscarinic Receptor Binding Affinity (Ki) of Xanomeline
| Receptor Subtype | Ki (nM) |
| M1 | 42 - 82 |
| M2 | 8.13 - 11.75 |
| M3 | Not Reported |
| M4 | Not Reported |
| M5 | Not Reported |
Data sourced from ChEMBL and IUPHAR/BPS Guide to PHARMACOLOGY.[6]
Table 2: Functional Potency of this compound at the M1 Receptor
| Parameter | EC50 (nM) |
| M1 Positive Allosteric Modulation | 16 - 21 |
| M1 Agonist Activity (in the absence of ACh) | 2930 |
Data from calcium mobilization assays in CHO cells expressing the human M1 receptor.[2]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and xanomeline lead to different downstream signaling events.
This compound: Positive Allosteric Modulation of the M1 Receptor
This compound binds to an allosteric site on the M1 receptor. This binding event is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine at the orthosteric site. The M1 receptor is coupled to the Gq/11 G-protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively.
Xanomeline: Agonism at M1 and M4 Receptors
Xanomeline directly binds to the orthosteric site of M1 and M4 receptors, mimicking the action of acetylcholine.
-
At the M1 receptor: Similar to the pathway described above, xanomeline binding activates the Gq/11 pathway, leading to increased intracellular calcium and PKC activation.
-
At the M4 receptor: The M4 receptor is coupled to the Gi/o G-protein. Xanomeline's agonism at M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays.
Radioligand Binding Assays (for determining Ki values)
These assays measure the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Protocol Details:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are commonly used.
-
Radioligands: A non-selective muscarinic antagonist such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB) is typically used.
-
Procedure: Cell membranes are incubated in a buffer solution with the radioligand and a range of concentrations of the unlabeled test compound (this compound or xanomeline).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7][8]
Functional Assays (for determining EC50 values)
Functional assays measure the biological response elicited by a compound upon binding to its target receptor.
Calcium Mobilization Assay (for Gq-coupled receptors like M1):
-
Principle: Activation of the M1 receptor leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
-
Procedure: CHO cells expressing the M1 receptor are loaded with a fluorescent calcium indicator. The cells are then exposed to varying concentrations of the test compound (either alone for agonist activity or in the presence of a fixed concentration of ACh for PAM activity).
-
Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Summary and Conclusion
This compound and xanomeline represent distinct approaches to modulating muscarinic receptors.
-
This compound is a highly selective M1 positive allosteric modulator . Its mechanism of action is dependent on the presence of endogenous acetylcholine, suggesting a more modulatory and potentially physiological effect. Its high selectivity for the M1 receptor may minimize off-target effects associated with broader muscarinic activation.
-
Xanomeline is a direct agonist with functional selectivity for M1 and M4 receptors . Its dual action on both Gq- and Gi-coupled receptors provides a different pharmacological profile. While it shows preference for M1 and M4, its binding to other muscarinic subtypes could contribute to its overall effects, including potential side effects.
The choice between a PAM like this compound and an agonist like xanomeline depends on the specific therapeutic goals and the desired level of receptor modulation. The detailed quantitative data and mechanistic understanding provided in this guide are intended to aid researchers in their evaluation and future development of novel therapeutics targeting the muscarinic system.
References
- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Validating M1 Receptor Selectivity of MK-7622 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro M1 receptor selectivity of MK-7622, a positive allosteric modulator (PAM), with other relevant compounds. The information presented is supported by experimental data from published studies, offering a comprehensive resource for researchers in neuropharmacology and drug discovery.
Introduction to this compound and M1 Receptor Selectivity
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, which has been investigated for its potential in treating cognitive deficits associated with neurological disorders like Alzheimer's disease.[1] As a PAM, this compound enhances the signaling of the endogenous neurotransmitter, acetylcholine (ACh), at the M1 receptor, rather than directly activating the receptor itself. This mechanism is thought to offer a more nuanced modulation of cholinergic signaling. A critical aspect of the pharmacological profile of any M1-targeting compound is its selectivity for the M1 receptor over the other four muscarinic receptor subtypes (M2-M5), which are distributed throughout the central and peripheral nervous systems and mediate a wide range of physiological functions. Off-target effects, particularly at M2 and M3 receptors, can lead to undesirable side effects.[2] This guide focuses on the in vitro experimental data that validates the M1 receptor selectivity of this compound.
Comparative In Vitro Data
The following tables summarize the quantitative data from in vitro studies, comparing the potency and selectivity of this compound with other M1 receptor modulators. The primary method for assessing the functional activity of these PAMs is the measurement of intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptors.
Table 1: Functional Potency and Agonist Activity of M1 PAMs at the Human M1 Receptor
| Compound | PAM EC50 (nM) | Agonist EC50 (nM) | Cell Line | Reference |
| This compound | 16 ± 4 | 2930 ± 95 | rM1-CHO | [3] |
| This compound | 21 | - | hM1-CHO | [4] |
| This compound | - | 407 | hM1-CHO | [5] |
| PF-06764427 | 30 ± 3 | 610 ± 14 | rM1-CHO | [3] |
| VU0453595 | - | >30,000 | rM1-CHO | [2] |
| T-495 | - | 649 | hM1-CHO | [5] |
PAM EC50 values represent the concentration of the compound required to produce 50% of the maximal potentiation of an EC20 concentration of acetylcholine. Agonist EC50 values represent the concentration of the compound required to produce 50% of its maximal response in the absence of acetylcholine.
Table 2: M1 Receptor Selectivity of this compound in a Calcium Mobilization Assay
| Muscarinic Receptor Subtype | This compound Potentiation of ACh Response (% of 10 µM ACh) |
| M1 | Potentiation Observed |
| M2 | No significant potentiation or agonism observed |
| M3 | No significant potentiation or agonism observed |
| M4 | No significant potentiation or agonism observed |
| M5 | No significant potentiation or agonism observed |
Data is based on graphical representation from a study by Mandai et al. (2020) where this compound was tested in CHO-K1 cells expressing human M1-M5 receptors.[6] Another study states that neither potentiation nor agonism of the M2–M4 receptors was observed.[7]
Signaling Pathways and Experimental Workflows
To understand the validation of this compound's selectivity, it is crucial to visualize the underlying biological processes and experimental procedures.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The binding of an agonist, such as acetylcholine, initiates a cascade of intracellular events leading to an increase in intracellular calcium concentration.
Caption: M1 receptor Gq signaling pathway leading to intracellular calcium release.
Experimental Workflow: Calcium Mobilization Assay
The in vitro selectivity of this compound is typically determined using a calcium mobilization assay with a fluorescence imaging plate reader (FLIPR). This workflow outlines the key steps of this experiment.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
Reproducibility of MK-7622 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for MK-7622, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). The initial promise of this compound in preclinical cognitive enhancement models did not translate to clinical efficacy, with a Phase II trial in Alzheimer's disease being halted for futility.[1][2][3] This guide examines the reproducibility of the initial preclinical results by comparing them with subsequent preclinical studies, including those of alternative M1 PAMs. The data suggests that the intrinsic agonist activity of this compound may be a key factor in its divergent preclinical outcomes and eventual clinical failure.
Executive Summary
Initial preclinical studies demonstrated that this compound could reverse cognitive deficits in scopolamine-challenged animal models.[4][5] However, subsequent research has raised questions about the reproducibility and translatability of these findings. Notably, in a different cognitive paradigm, the novel object recognition (NOR) task, this compound failed to show efficacy.[6][7] In contrast, M1 PAMs lacking intrinsic agonist activity, such as VU0453595, demonstrated robust cognitive enhancement in the NOR task without the adverse effects observed with this compound.[6][7] Furthermore, the intrinsic agonist activity of this compound has been linked to on-target adverse effects, such as convulsions in mice, an effect not seen with non-agonist M1 PAMs.[6][7] This guide presents the data from these key preclinical studies to provide a comprehensive overview of the scientific findings surrounding this compound and its comparators.
Comparative Data on M1 PAMs in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies comparing this compound with alternative M1 PAMs.
Table 1: Efficacy in Cognitive Models
| Compound | Model | Species | Dosing (mg/kg) | Outcome | Efficacy | Citation(s) |
| This compound | Scopolamine-induced deficit in Contextual Fear Conditioning | Mouse | 3 (i.p.) | Significant reversal of scopolamine-induced freezing deficit | Yes | [5] |
| This compound | Novel Object Recognition (NOR) | Rat | 1, 3, 10 (i.p.) | No significant improvement in discrimination index | No | [6] |
| VU0453595 | Novel Object Recognition (NOR) | Rat | 1, 3, 10 (i.p.) | Dose-dependent improvement in discrimination index | Yes | [6] |
| T-495 | Scopolamine-induced deficit in Novel Object Recognition (NOR) | Rat | 1, 3 (p.o.) | Significant reversal of scopolamine-induced deficit in Novel Discrimination Index (NDI) | Yes | [1] |
Table 2: Key Adverse Effects
| Compound | Model | Species | Dosing (mg/kg) | Outcome | Adverse Effect Observed | Citation(s) |
| This compound | Behavioral Convulsion Assessment | Mouse | 30, 100 (i.p.) | Induced robust convulsions (Stage 5 on modified Racine scale) | Yes | [2][6] |
| VU0453595 | Behavioral Convulsion Assessment | Mouse | Up to 100 (i.p.) | No overt adverse effects | No | [6] |
| This compound | Diarrhea Induction | Rat | 3, 10 (p.o.) | Diarrhea observed at doses that improved memory | Yes | [8] |
| T-495 | Diarrhea Induction | Rat | 30, 100 (p.o.) | Diarrhea observed at doses ~100-fold higher than those for memory improvement | Yes (at higher doses) | [8] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of acetylcholine (ACh), the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the ACh binding site and potentiate the effect of ACh. 'Ago-PAMs' like this compound not only potentiate the effect of ACh but also have intrinsic agonist activity, meaning they can activate the receptor even in the absence of ACh.
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow: Novel Object Recognition (NOR) Task
The NOR task is used to assess recognition memory in rodents. The workflow below illustrates the typical procedure used in the studies comparing this compound and VU0453595.
Caption: Workflow for the Novel Object Recognition task.
Logical Relationship: Intrinsic Agonism and Preclinical Outcomes
The preclinical data suggests a logical relationship where the degree of intrinsic agonist activity of an M1 PAM influences its efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of MK-7622 and PF-06764427: Agonist Activity at the M1 Muscarinic Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the agonist activity of two positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor: MK-7622 and PF-06764427. Both compounds have been investigated for their potential in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This analysis focuses on their performance in preclinical studies, presenting key quantitative data, experimental methodologies, and an overview of the relevant signaling pathway.
Quantitative Agonist and PAM Activity
Both this compound and PF-06764427 are classified as "ago-PAMs," meaning they not only potentiate the effect of the endogenous agonist acetylcholine (ACh) but also possess intrinsic agonist activity, capable of activating the M1 receptor in the absence of ACh.[1] The following table summarizes their in vitro activity from calcium mobilization assays conducted in Chinese Hamster Ovary (CHO) cells stably expressing the M1 receptor.
| Compound | Agonist Activity (Ago EC50) | PAM Activity (PAM EC50) in presence of ACh EC20 |
| This compound | 2930 nM ± 95 | 16 nM ± 4 |
| PF-06764427 | 610 nM ± 14 | 30 nM ± 3 |
| Data sourced from a study by Rook et al. (2018).[1][4] |
These data indicate that while both compounds are potent PAMs, PF-06764427 exhibits significantly stronger intrinsic agonist activity (a lower EC50 value) compared to this compound.[1][4]
Experimental Protocols
The quantitative data presented above were primarily generated using in vitro calcium mobilization assays. Below is a detailed methodology representative of these experiments.
In Vitro Calcium Mobilization Assay
Objective: To determine the agonist and positive allosteric modulator activity of test compounds at the M1 muscarinic acetylcholine receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
Materials:
-
Test compounds (this compound, PF-06764427)
-
Acetylcholine (ACh)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: CHO-M1 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.
-
Compound Addition:
-
For Agonist Activity: The dye solution is removed, and cells are washed with assay buffer. Varying concentrations of the test compound (this compound or PF-06764427) are added to the wells.
-
For PAM Activity: The dye solution is removed, and cells are washed. A fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration) is added along with varying concentrations of the test compound.
-
-
Fluorescence Measurement: The microplate is immediately placed in a plate reader, and changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each well. Concentration-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The diagrams below illustrate the signaling pathway and the general workflow of the calcium mobilization assay.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
In Vivo Effects and Clinical Implications
A critical point of comparison between these two ago-PAMs is their in vivo activity. Studies in mice have shown that both this compound and PF-06764427 can induce behavioral convulsions.[1][3][5] This effect is attributed to their intrinsic agonist activity leading to overactivation of the M1 receptor and is not observed with M1 PAMs that lack this agonist property.[1][3][6]
The robust intrinsic agonism of these compounds, while demonstrating target engagement, has been suggested to contribute to a narrower therapeutic window and potential on-target adverse effects.[1][6] In a Phase II clinical trial, this compound did not show improvement in cognition in patients with mild-to-moderate Alzheimer's disease and was associated with a higher incidence of cholinergic-related adverse events compared to placebo.[6][7][8] This outcome underscores the potential challenges of developing M1 ago-PAMs for therapeutic use and highlights the importance of carefully balancing PAM and agonist activity.[1][6]
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MK-7622 and BQCA for M1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor: MK-7622 and Benzyl quinolone carboxylic acid (BQCA). While direct head-to-head studies are limited, this document synthesizes available preclinical and clinical data to offer an objective evaluation of their performance, mechanisms, and experimental protocols.
Executive Summary
This compound and BQCA are both selective positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in neurodegenerative and psychiatric disorders. BQCA was a pioneering tool compound that established the therapeutic potential of M1 PAMs, but its progression was halted by unfavorable pharmacokinetic properties.[1] this compound was developed from the BQCA scaffold with the aim of improving these drug-like qualities.[2] However, a critical distinction emerged in their pharmacological profiles: this compound exhibits significant intrinsic agonist activity, classifying it as an "ago-PAM," a characteristic that has been linked to its eventual failure in clinical trials due to a lack of efficacy and cholinergic side effects.[3] This guide will delve into the quantitative data that differentiates these two compounds.
Comparative Data
The following tables summarize the key quantitative parameters for this compound and BQCA based on available literature. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Pharmacology
| Parameter | This compound | BQCA | Reference(s) |
| M1 PAM Potency (EC50 / IP) | EC50 = 21 nM (human) PAM EC50 = 16 nM (rat, with ACh) IP = 6.7 nM (mouse), 14 nM (rat), 1.4 nM (dog), 3.8 nM (rhesus) | EC50 = 267 ± 31 nM (rat) IP = 845 ± 27 nM (human) | [2][4][5] |
| M1 Agonist Activity (EC50) | EC50 = 2930 nM (rat, without ACh) | Minimal to no direct agonism reported at typical screening concentrations, but can act as an agonist at high concentrations (>10 µM) | [4] |
| Selectivity | No potentiation or agonism on M2, M3, or M4 receptors up to 100 µM | No potentiation, agonism, or antagonism on other mAChRs observed up to 100 µM | [2] |
Table 2: In Vivo Efficacy in Scopolamine-Induced Deficit Models
| Animal Model | Species | Task | This compound Dose | BQCA Dose | Outcome | Reference(s) |
| Object Retrieval Detour | Rhesus Macaque | Cognitive Function | 0.3 and 1.0 mg/kg (p.o.) | N/A | Significantly attenuated scopolamine-induced impairment. | [4] |
| Contextual Fear Conditioning | Mouse | Memory | 3 mg/kg (i.p.) | N/A | Significant reversal of scopolamine-induced deficit. | [2] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency of M1 PAMs and their intrinsic agonist activity.
Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium flux and to assess direct agonist effects.
General Procedure:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for approximately 1 hour at 37°C.
-
Compound Addition:
-
PAM Activity: A sub-maximal concentration of ACh (typically EC20) is added to the cells, followed by varying concentrations of the test compound (this compound or BQCA).
-
Agonist Activity: Varying concentrations of the test compound are added to the cells in the absence of ACh.
-
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). Data are typically collected for a set duration after compound addition.
-
Data Analysis: Dose-response curves are generated to calculate EC50 values for both PAM and agonist activity.
Diagram of Experimental Workflow:
Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds to the M1 receptor and to characterize their allosteric effects on agonist binding.
Objective: To measure the ability of this compound and BQCA to displace a radiolabeled antagonist from the M1 receptor and to assess their effect on the binding of the endogenous agonist, acetylcholine.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO) overexpressing the M1 receptor.
-
Binding Reaction: Membranes are incubated with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) in a binding buffer.
-
Competition Assay:
-
To determine direct binding, increasing concentrations of unlabeled test compound are added to compete with the radioligand.
-
To assess allosteric modulation, the displacement of the radioligand by acetylcholine is measured in the presence and absence of a fixed concentration of the PAM.
-
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed to determine the inhibitory constant (Ki) or the concentration that inhibits 50% of binding (IC50).
Scopolamine-Induced Cognitive Deficit Model (Contextual Fear Conditioning)
This in vivo model assesses the ability of a compound to reverse a chemically-induced memory impairment.
Objective: To evaluate the efficacy of this compound and BQCA in ameliorating scopolamine-induced deficits in learning and memory.
General Procedure:
-
Animal Subjects: Male C57BL/6 mice are commonly used.
-
Drug Administration: Mice are pre-treated with the test compound (this compound or BQCA) via the appropriate route (e.g., intraperitoneal or oral). After a set time, scopolamine (B1681570) (or vehicle) is administered to induce a cognitive deficit.
-
Training Phase: After another set time, mice are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Testing Phase: 24 hours later, the mice are returned to the same conditioning chamber (contextual memory test) or a novel chamber with the CS (cued memory test).
-
Data Collection and Analysis: Freezing behavior (a measure of fear memory) is recorded and analyzed. A significant increase in freezing time in the drug-treated scopolamine group compared to the scopolamine-only group indicates efficacy.[6][7]
Signaling Pathways and Mechanisms of Action
Both this compound and BQCA are positive allosteric modulators that bind to a site on the M1 receptor distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's response to acetylcholine. The canonical signaling pathway for the M1 receptor involves coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The key difference lies in the ago-PAM nature of this compound. While BQCA primarily enhances the effect of acetylcholine, this compound can directly activate the M1 receptor to a significant extent even in the absence of the endogenous ligand. This property is thought to contribute to the on-target adverse effects observed with this compound.
Diagram of M1 Receptor Signaling Pathway:
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The context preexposure facilitation effect in mice: a dose-response analysis of pretraining scopolamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
M1 PAMs Without Agonist Activity: A Superior Approach to MK-7622 for Cognitive Enhancement
For Immediate Release
A detailed comparison of M1 positive allosteric modulators (PAMs) reveals that compounds devoid of intrinsic agonist activity offer a significant advantage in safety and efficacy over ago-PAMs like MK-7622. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
The M1 muscarinic acetylcholine (B1216132) receptor is a prime target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) have emerged as a promising strategy. However, a critical distinction lies between "pure" PAMs, which only potentiate the effect of ACh, and "ago-PAMs," which also exhibit intrinsic agonist activity, activating the receptor even in the absence of ACh. This compound, a well-studied M1 PAM, falls into the latter category.[1][3][4] Emerging evidence strongly suggests that M1 PAMs without this inherent agonist activity are superior, primarily by avoiding the on-target adverse effects associated with excessive M1 receptor activation.[1][5][6]
The Critical Difference: Agonist Activity and Cholinergic Overdrive
The primary advantage of M1 PAMs lacking agonist activity is their ability to maintain the physiological pattern of M1 receptor activation. They amplify the natural, phasic signaling of ACh, rather than imposing a constant, tonic activation. This is crucial because excessive and non-physiological activation of M1 receptors is linked to a range of cholinergic adverse effects, including gastrointestinal disturbances, salivation, and, more critically, seizures.[1][7][8]
This compound, due to its intrinsic agonist properties, has been shown to induce such adverse effects.[1][3][4][9] In a phase II clinical trial for Alzheimer's disease, this compound did not demonstrate significant cognitive improvement and was associated with a higher incidence of cholinergic side effects compared to placebo.[10][11] Preclinical studies have corroborated these findings, with this compound inducing convulsions in mice, an effect not observed with M1 PAMs devoid of agonist activity.[1][3][4][12]
Comparative Efficacy and Safety: A Data-Driven Overview
The superiority of M1 PAMs without agonist activity is further illuminated by comparing their preclinical profiles with that of this compound.
| Compound | Type | M1 PAM Potency (EC50) | M1 Agonist Activity (EC50) | In Vivo Seizure Liability | Cognitive Efficacy Models |
| This compound | Ago-PAM | ~16 nM[1] | ~2930 nM[1] | Yes[1][3][4][12] | Failed to improve novel object recognition[1][3][4][12] |
| VU0453595 | Pure PAM | ~430 nM (at low ACh)[13] | None reported[1][12] | No[1][3][4][12] | Robust efficacy in novel object recognition[1][3][4][12] |
| VU0486846 | Pure PAM | ~310 nM[2][13] | Weak, partial agonist at high concentrations[2][13] | No[2][13] | Robust efficacy in novel object recognition[2][13] |
Signaling Pathways: Physiological Amplification vs. Chronic Activation
The differential effects of these two classes of M1 PAMs can be understood by examining their impact on the M1 receptor signaling pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
A pure PAM would only enhance the signal transduction initiated by ACh binding, whereas an ago-PAM like this compound can initiate this cascade independently, leading to sustained and potentially excessive downstream signaling.
Experimental Protocols
A clear distinction between these compounds relies on robust and well-defined experimental assays.
Calcium Mobilization Assay
This in vitro assay is fundamental for determining both the PAM and agonist activity of a compound.
Objective: To measure the potentiation of ACh-induced intracellular calcium increase (PAM activity) and the compound's ability to induce calcium mobilization alone (agonist activity).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The dye solution is removed and replaced with an assay buffer. Test compounds are added at various concentrations. For PAM activity assessment, a sub-maximal concentration (EC20) of acetylcholine is also added.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Concentration-response curves are generated to determine EC50 values for both PAM and agonist activities.
Caption: Calcium Mobilization Assay Workflow.
Brain Slice Electrophysiology
This ex vivo technique provides insights into how these compounds affect neuronal activity in a more physiologically relevant context.
Objective: To assess the effects of M1 PAMs on synaptic transmission and neuronal excitability in brain slices.
Methodology:
-
Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing a region of interest (e.g., prefrontal cortex or hippocampus) are prepared from rodents.
-
Recording: Slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp or field potential recordings are made from neurons.
-
Compound Application: The test compound is bath-applied to the slice.
-
Data Acquisition and Analysis: Changes in neuronal firing, synaptic currents (e.g., EPSCs), or field potentials are recorded and analyzed to determine the compound's effect on neuronal activity, both in the presence and absence of muscarinic agonists.
Conclusion: A Clear Path Forward for M1-Targeted Therapeutics
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Safety Analysis of MK-7622 and TAK-071: A Guide for Researchers
This guide provides a detailed comparison of the safety profiles of two M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), MK-7622 and TAK-071. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Introduction
This compound and TAK-071 are both positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease and Parkinson's disease.[1][2] While both compounds share a common therapeutic target, their distinct pharmacological properties appear to significantly influence their safety and tolerability profiles. This guide will delve into the safety data from clinical trials and preclinical studies, present it in a structured format, detail the experimental methodologies, and visualize the underlying mechanisms.
Mechanism of Action: A Key Differentiator
Both this compound and TAK-071 enhance the signal of acetylcholine at the M1 receptor.[3][4] However, a critical distinction lies in their intrinsic agonist activity. This compound has been reported to possess robust intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of acetylcholine.[5][6] In contrast, TAK-071 is designed to have low cooperativity with acetylcholine, aiming to reduce the potential for over-stimulation of the cholinergic system and thereby minimize side effects.[4][7] This fundamental difference in their interaction with the M1 receptor is believed to be a primary determinant of their varying safety profiles.
Figure 1: M1 Receptor Signaling Pathway and PAM Interaction.
Clinical Safety and Tolerability
Clinical trial data highlights a notable difference in the safety profiles of this compound and TAK-071, particularly concerning cholinergic adverse events.
This compound
A Phase II, randomized, double-blind, proof-of-concept trial evaluated this compound (45 mg) as an adjunctive therapy in patients with mild-to-moderate Alzheimer's disease who were already receiving an acetylcholinesterase inhibitor.[8][9] The trial was ultimately stopped for futility as it did not show efficacy.[8]
Key safety findings from this trial revealed a higher incidence of cholinergically-related adverse events and a greater number of discontinuations due to adverse events in the this compound group compared to the placebo group.[8][9] One serious adverse event, bipolar I disorder, was considered by the investigator to be related to the drug.[8]
| Adverse Event Profile of this compound (Phase II, Alzheimer's Disease) | This compound (45 mg) | Placebo |
| Cholinergically-related Adverse Events | 21% | 8% |
| Discontinuation due to Adverse Events | 16% | 6% |
| Most Common Cholinergic Adverse Event (Diarrhea) | 15.1% | 5.8% |
| Data sourced from a randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease.[8] |
TAK-071
TAK-071 has been evaluated in both healthy volunteers and patients with Parkinson's disease.
A first-in-human, randomized, double-blind, placebo-controlled study in healthy volunteers found TAK-071 to be safe and well-tolerated at single and multiple doses, both alone and in combination with donepezil.[7][10] No deaths or serious adverse events were reported.[7][10] When administered alone, TAK-071 was largely free of cholinergic adverse effects.[7][11]
In a Phase 2 randomized, double-blind, placebo-controlled, crossover trial in participants with Parkinson's disease, increased fall risk, and cognitive impairment, TAK-071 was also found to be generally safe and well-tolerated.[12][13][14] The rate of treatment-emergent adverse events (TEAEs) was similar between the TAK-071 and placebo groups.[12][13]
| Adverse Event Profile of TAK-071 (Phase II, Parkinson's Disease) | TAK-071 | Placebo |
| Treatment-Emergent Adverse Events (TEAEs) | 36% (19 of 53 participants) | 37% (18 of 49 participants) |
| Serious TEAEs (COVID-19, not drug-related) | 2 | 1 |
| TEAEs leading to drug interruption | 1 | 1 |
| Adverse events resulting in withdrawal | 7.5% - 8% (4 participants) | N/A |
| Gastrointestinal Adverse Events (mild) | 4 participants | N/A |
| Data sourced from a Phase 2 randomized clinical trial of TAK-071 in Parkinson's disease.[12][13][15] |
Preclinical Safety Findings
Preclinical studies further support the observed differences in the safety profiles of this compound and TAK-071.
This compound
Preclinical toxicology studies with this compound and other M1 PAMs with robust agonist activity have revealed classic cholinergic adverse events in rodents, including salivation, gastrointestinal distress, and convulsions.[16][17] Specifically, this compound was shown to induce robust behavioral convulsions in mice at doses of 30 and 100 mg/kg in an M1-dependent manner.[6] This convulsive activity is attributed to its strong intrinsic agonist properties.[6]
TAK-071
Preclinical studies with TAK-071 have demonstrated a wider safety margin between the doses required for cognitive improvement and those that induce cholinergic side effects, such as diarrhea, when compared to an M1 PAM with a higher cooperativity value.[4][18] In rats, TAK-071 improved scopolamine-induced cognitive deficits at a dose of 0.3 mg/kg, while diarrhea was induced at a much higher dose of 10 mg/kg.[18][19] This wider therapeutic window is consistent with its design as an M1 PAM with low cooperativity.[4]
Experimental Protocols
This compound Phase II Trial (NCT01852110)
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[8][20]
-
Participants: Individuals with mild-to-moderate Alzheimer's disease who were on a stable dose of an acetylcholinesterase inhibitor.[8][21]
-
Intervention: Participants were randomized to receive either 45 mg of this compound or a matching placebo once daily for 24 weeks.[8] The 45 mg dose was reached after a dose escalation period.[20]
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious AEs, and discontinuations due to AEs.[21] Vital signs, ECGs, and laboratory measures were also assessed.[8]
TAK-071 Phase II Trial (NCT04334317)
-
Design: A randomized, double-blind, placebo-controlled, crossover trial conducted at 19 sites in the US.[14][15]
-
Participants: Patients aged 40 to 85 years with a diagnosis of Parkinson's disease, a history of at least one fall in the prior 12 months, and cognitive impairment.[14][15] Participants were on stable anti-parkinsonian medications but not acetylcholinesterase inhibitors.[15]
-
Intervention: Participants were randomized 1:1 to receive either once-daily oral TAK-071 or a matched placebo for six weeks, followed by a washout period of at least three weeks, and then a six-week crossover treatment period.[15]
-
Safety Assessments: Evaluation of treatment-emergent adverse events (TEAEs), serious TEAEs, and AEs leading to withdrawal.[12][13]
Figure 2: Comparative Clinical Trial Safety Assessment Workflows.
Conclusion
The available data strongly suggest that TAK-071 has a more favorable safety and tolerability profile compared to this compound. This difference is likely attributable to their distinct pharmacological properties, specifically the lower intrinsic agonist activity of TAK-071 at the M1 receptor. While this compound was associated with a significant burden of cholinergic side effects leading to a high discontinuation rate in its Phase II trial, TAK-071 has demonstrated good tolerability in both healthy volunteers and patients with Parkinson's disease, with an adverse event profile comparable to placebo. These findings underscore the importance of nuanced pharmacological design in developing selective M1 PAMs that can achieve therapeutic efficacy while minimizing on-target adverse effects. Further research and larger clinical trials will be crucial to fully elucidate the long-term safety and efficacy of TAK-071.
References
- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-071, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics and quantitative EEG modulation of TAK-071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics and quantitative EEG modulation of TAK‐071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cogstate.com [cogstate.com]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Replicating Scopolamine Reversal: A Comparative Analysis of MK-7622 and Other M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of M1 PAMs in Preclinical Models of Cognitive Dysfunction
The quest for effective treatments for cognitive impairments associated with neurodegenerative diseases like Alzheimer's disease has led to a significant focus on the M1 muscarinic acetylcholine (B1216132) receptor. Positive allosteric modulators (PAMs) of the M1 receptor have emerged as a promising therapeutic strategy, aiming to enhance cholinergic signaling and improve cognitive function. This guide provides a detailed comparison of the preclinical efficacy of MK-7622, a well-characterized M1 PAM, with other notable PAMs in reversing cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570).
Performance in Scopolamine Reversal Models: A Quantitative Comparison
The scopolamine-induced amnesia model is a widely used preclinical tool to evaluate the potential of compounds to ameliorate cholinergic dysfunction-related cognitive deficits. The following tables summarize the available quantitative data for this compound and other M1 PAMs in the Novel Object Recognition (NOR) test, a common behavioral assay for assessing recognition memory in rodents.
Table 1: Efficacy of M1 PAMs in Reversing Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Test in Rats
| Compound | Doses Administered (mg/kg, p.o.) | Scopolamine Dose (mg/kg, s.c.) | Outcome in NOR Test | Key Findings & Citations |
| This compound | 1, 3, 10 | 0.1 | Significant reversal of scopolamine-induced reduction in Novelty Discrimination Index (NDI) at 3 and 10 mg/kg. | Showed memory improvement but at doses that also induced diarrhea, indicating a narrow therapeutic window.[1][2] |
| T-495 | 0.3, 1, 3 | 0.1 | Significant reversal of scopolamine-induced reduction in NDI at 1 and 3 mg/kg. | Ameliorated memory deficits at a 100-fold lower dose than that required to induce diarrhea, suggesting a wider therapeutic window compared to this compound.[1][2] |
Note: The Novelty Discrimination Index (NDI) is a measure of recognition memory, with a higher index indicating better performance.
It is important to note that while this compound has demonstrated efficacy in scopolamine challenge models, some studies indicate it may not enhance cognitive performance in unimpaired rodents.[1] This highlights a key difference between PAMs with intrinsic agonist activity (ago-PAMs) like this compound and those without, such as VU0453595. The interaction of ago-PAMs with the scopolamine binding site can sometimes confound the interpretation of reversal studies.[1]
Experimental Methodologies: A Closer Look
To ensure the reproducibility and accurate interpretation of experimental findings, a detailed understanding of the methodologies employed is crucial. Below is a typical experimental protocol for the scopolamine-induced cognitive deficit model using the Novel Object Recognition (NOR) test in rats.
Scopolamine-Induced Amnesia Model: Novel Object Recognition (NOR) Test Protocol
1. Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization to the housing facility for at least one week prior to the experiment is essential.
2. Apparatus:
-
A square open-field box (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
Two sets of three identical objects are used. The objects should be of similar size but different in shape and texture, and heavy enough that the rats cannot displace them.
3. Experimental Procedure:
-
Habituation: On the day before the test, each rat is individually placed in the empty open-field box for a period of 5-10 minutes to acclimate to the environment.
-
Drug Administration:
-
The M1 PAM (e.g., this compound, T-495) or vehicle is administered orally (p.o.) at the designated time before the acquisition trial (e.g., 60 minutes).
-
Scopolamine or vehicle is administered subcutaneously (s.c.) at a specified time before the acquisition trial (e.g., 30 minutes).
-
-
Acquisition Trial (T1):
-
Two identical objects are placed in the open-field box.
-
Each rat is placed in the box and allowed to explore the objects for a fixed period (e.g., 3-5 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
-
Retention Interval:
-
After the acquisition trial, the rat is returned to its home cage.
-
A retention interval of a specified duration (e.g., 4 hours) is observed.
-
-
Test Trial (T2):
-
One of the familiar objects from the acquisition trial is replaced with a novel object.
-
The rat is placed back into the box and the time spent exploring the familiar and the novel object is recorded for a fixed period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
The Novelty Discrimination Index (NDI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the NDI between different treatment groups.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine infused into perirhinal cortex improves object recognition memory by blocking the acquisition of interfering object information - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Pharmacological Comparison of MK-7622 and Other Quinolizidinone and Structurally Diverse Muscarinic M1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and pharmacological performance of MK-7622, a clinical candidate targeting the muscarinic M1 acetylcholine (B1216132) receptor (M1 mAChR), with other notable M1 and M4 positive allosteric modulators (PAMs). The information presented is supported by experimental data to aid researchers in the evaluation of these compounds for drug discovery and development programs.
Introduction
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in the central nervous system, particularly in regions crucial for cognition and memory.[1][2] Its role in mediating cholinergic neurotransmission has made it a prime target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby offering greater subtype selectivity and a potentially wider therapeutic window compared to orthosteric agonists.[3]
This compound, a compound with a quinolizidinone core, emerged from the optimization of the initial high-throughput screening hit, BQCA (benzyl quinolone carboxylic acid).[2][4] This guide will compare the structural and pharmacological properties of this compound with its predecessor BQCA, as well as with other structurally diverse M1 PAMs like VU0453595 and PF-06764427. Additionally, for a broader perspective on muscarinic receptor modulation, the M4-selective PAM, LY2033298, is included for structural and target-selectivity comparison.
Structural Comparison
The chemical structures of this compound and the comparator compounds are presented below. This compound and BQCA share a core quinolone/quinolizidinone scaffold, highlighting a specific chemical lineage in the development of M1 PAMs.[2] In contrast, VU0453595 and PF-06764427 represent distinct chemical classes, a pyrrolo[3,4-b]pyridin-5-one and a pyridine (B92270) carboxamide derivative, respectively. LY2033298, an M4 PAM, is based on a thieno[2,3-b]pyridine (B153569) core.
-
This compound: A benzoisoquinolinone derivative.[2]
-
BQCA (Benzyl quinolone carboxylic acid): The foundational quinolone carboxylic acid M1 PAM.[5]
-
VU0453595: A highly selective M1 PAM with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core.[6][7]
-
PF-06764427: A potent and selective M1 PAM based on a pyridine carboxamide scaffold.
-
LY2033298: A selective M4 PAM with a thieno[2,3-b]pyridine core.[8]
Pharmacological Data Comparison
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and the selected comparator compounds.
Table 1: In Vitro Pharmacological Profile
| Compound | Primary Target | EC50 (PAM) | Intrinsic Agonist Activity (EC50) | M2 Selectivity | M3 Selectivity | M4 Selectivity |
| This compound | M1 | 16 nM[9] | 2930 nM[9] | No effect up to 100 µM[3] | No effect up to 100 µM[3] | No effect up to 100 µM[3] |
| BQCA | M1 | 845 nM[5] | Yes (ago-PAM)[5] | No potentiation up to 100 µM[5] | No potentiation up to 100 µM[5] | No potentiation up to 100 µM[5] |
| VU0453595 | M1 | 2140 nM[7] | No significant agonist activity[9] | Highly selective | Highly selective | Highly selective |
| PF-06764427 | M1 | 55 nM | 610 nM[9] | No measurable activity at 10 µM | No measurable activity at 10 µM | No measurable activity at 10 µM |
| LY2033298 | M4 | 200 nM (KB)[8] | Not reported as primary activity | Small effect (KB = 1 µM)[8] | No effect[8] | Primary Target |
Table 2: In Vivo Pharmacokinetic and Efficacy Data
| Compound | Brain Penetration (Kp,uu) | In Vivo Model | Efficacy |
| This compound | CNS penetrant[2] | Mouse Contextual Fear Conditioning (Scopolamine-induced deficit) | Significant reversal at 3 mg/kg[1] |
| BQCA | Limited brain penetration[10] | Rat Contextual Fear Conditioning (Scopolamine-induced deficit) | Reverses memory deficits[11] |
| VU0453595 | Kp 0.3-3.1[6] | Rat Novel Object Recognition | Robust efficacy[9] |
| PF-06764427 | Good brain penetration | Mouse Amphetamine-stimulated Locomotor Activity | Efficacious |
| LY2033298 | Active in vivo[8] | Animal models of psychosis | Antipsychotic-like effects[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for evaluating M1 PAMs.
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This assay is used to determine the potency and efficacy of compounds as positive allosteric modulators of the M1 receptor.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.[12][13][14][15][16]
3. Compound Addition and Fluorescence Reading:
-
The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound) is added at various concentrations, and the fluorescence is monitored for a few minutes to detect any intrinsic agonist activity.
-
An EC20 concentration of acetylcholine is then added, and the fluorescence is measured to determine the potentiating effect of the PAM.
-
Data are normalized to the maximal response induced by a saturating concentration of acetylcholine. EC50 values for PAM activity are calculated using a four-parameter logistic equation.
Contextual Fear Conditioning in Mice
This behavioral paradigm assesses hippocampus-dependent learning and memory and is used to evaluate the cognitive-enhancing effects of M1 PAMs in a scopolamine-induced amnesia model.[1][4][12][17][18][19]
1. Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator. The chamber is placed in a sound-attenuating cubicle. A video camera is mounted on the ceiling of the cubicle to record the animal's behavior.
2. Animals:
-
Male C57BL/6J mice are commonly used. They are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
3. Procedure:
-
Habituation: On day 1, mice are placed in the conditioning chamber for a set period (e.g., 10 minutes) to habituate to the context.
-
Training (Day 2):
-
Mice are administered scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before training to induce a cognitive deficit.
-
The test compound (e.g., this compound at 3 mg/kg, i.p.) or vehicle is administered at a specified time before training (e.g., 60 minutes).
-
Mice are placed in the conditioning chamber. After a 2-minute exploration period, they receive a series of foot shocks (e.g., 2 shocks of 0.7 mA for 2 seconds, with a 1-minute interval).
-
Mice are returned to their home cages 1 minute after the last shock.
-
-
Testing (Day 3):
-
Mice are returned to the conditioning chamber, and their behavior is recorded for 5 minutes without any shock delivery.
-
Freezing behavior (defined as the complete absence of movement except for respiration) is scored by an automated system or a trained observer. The percentage of time spent freezing is used as a measure of fear memory.
-
4. Data Analysis:
-
The percentage of freezing time is calculated for each mouse.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the freezing behavior between different treatment groups. A significant increase in freezing in the compound-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
Conclusion
This compound represents a significant advancement in the development of M1-selective PAMs, evolving from the quinolone carboxylic acid scaffold of BQCA to a more drug-like benzoisoquinolinone. While it demonstrates high potency and selectivity for the M1 receptor and efficacy in preclinical models of cognition, its clinical development for Alzheimer's disease was halted.[3] The comparison with other M1 PAMs like VU0453595, which lacks significant intrinsic agonist activity, and PF-06764427, another potent ago-PAM, highlights the diverse pharmacological profiles that can be achieved with different chemical scaffolds. The inclusion of the M4 PAM LY2033298 underscores the potential for developing subtype-selective muscarinic modulators for various CNS disorders. This guide provides a foundational comparison to aid researchers in the selection and further investigation of these and related compounds in the pursuit of novel therapeutics for neurological and psychiatric diseases.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. The context preexposure facilitation effect in mice: a dose-response analysis of pretraining scopolamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The context preexposure facilitation effect in mice: a dose-response analysis of pretraining scopolamine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-7622 and Donepezil on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of MK-7622 and donepezil (B133215) on cognition, drawing from available experimental data. The information is intended to inform researchers, scientists, and professionals involved in the development of therapeutics for cognitive disorders.
Introduction
Cognitive impairment, a hallmark of neurodegenerative diseases such as Alzheimer's, remains a significant challenge in medicine. Two pharmacological agents, this compound and donepezil, have been investigated for their potential to ameliorate these deficits, albeit through different mechanisms of action. Donepezil is an established treatment for Alzheimer's disease, while this compound is an investigational drug that has undergone clinical trials. This guide will objectively compare their performance based on available experimental data.
Mechanism of Action
Donepezil: Sold under the brand name Aricept among others, donepezil is a reversible inhibitor of the enzyme acetylcholinesterase.[1] In patients with Alzheimer's disease, there is a deficit in cholinergic neurotransmission in the brain.[2] By blocking the breakdown of the neurotransmitter acetylcholine (B1216132), donepezil increases its concentration in the synaptic cleft, thereby enhancing cholinergic signaling.[2][3][4] While its primary action is on acetylcholinesterase, some research suggests it may also act as a potent agonist of the σ1 receptor and upregulate nicotinic receptors, potentially contributing to its neuroprotective effects.[1]
This compound: This investigational drug is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[5][6] The M1 receptor is highly expressed in brain regions crucial for memory and higher cognitive functions.[6] As a PAM, this compound does not directly activate the M1 receptor but enhances its response to the endogenous neurotransmitter, acetylcholine.[5] Preclinical studies demonstrated its ability to reverse scopolamine-induced cognitive deficits in rhesus macaques.[5][7]
Signaling Pathway Diagrams
Caption: Mechanism of action for Donepezil.
Caption: Mechanism of action for this compound.
Clinical Efficacy on Cognition
This compound
A key clinical trial investigating this compound was a randomized, double-blind, placebo-controlled, proof-of-concept study.[8][9] The trial was designed to evaluate the efficacy of this compound as an adjunctive therapy in individuals with mild-to-moderate Alzheimer's disease who were already being treated with an acetylcholinesterase inhibitor.[8] The trial was ultimately stopped for futility as it did not meet its primary endpoints.[8][9]
Table 1: this compound Clinical Trial Results
| Endpoint | This compound (45 mg) | Placebo | Group Difference (95% CI) | p-value | Citation |
|---|---|---|---|---|---|
| Change from baseline in ADAS-Cog₁₁ at 12 weeks | 0.18 (-1.0 to 1.3) | 0.762 | [8][9] |
| Change from baseline in ADCS-ADL at 24 weeks | | | 0.06 (-2.4 to 2.5) | |[8][9] |
ADAS-Cog₁₁: Alzheimer's Disease Assessment Scale-Cognitive Subscale (11 items); ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory. A lower score on ADAS-Cog₁₁ indicates better cognitive function, while a higher score on ADCS-ADL indicates better daily functioning.
The results indicated that this compound at a dose of 45 mg did not improve cognition or function when used as an add-on therapy in this patient population.[8][9]
Donepezil
Donepezil has been the subject of numerous clinical trials and has demonstrated efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease.[10][11]
A 24-week, multicenter, double-blind, placebo-controlled study is a representative example of the trials that have evaluated donepezil's efficacy.[11]
Table 2: Donepezil Clinical Trial Results (24-week study)
| Endpoint | Donepezil (5 mg/day) | Donepezil (10 mg/day) | Placebo | Citation |
|---|---|---|---|---|
| Change from baseline in ADAS-cog at 24 weeks | Significant improvement vs. placebo | Significant improvement vs. placebo | [11] | |
| Clinician's Interview Based Assessment of Change-Plus (CIBIC plus) | Improved vs. placebo | Improved vs. placebo | [11] |
| Mini-Mental State Examination (MMSE) | Significant improvement vs. placebo | Significant improvement vs. placebo | |[11] |
ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CIBIC plus: a measure of global clinical change; MMSE: a quantitative measure of cognitive status.
A meta-analysis of 18 randomized controlled trials found that donepezil at both 5 mg/day and 10 mg/day doses demonstrated improved cognitive functions for patients with dementia, with the 10 mg/day dose being more efficacious.[12] Specifically, the 10 mg/day dose significantly improved the MMSE score.[12]
Experimental Protocols
This compound Proof-of-Concept Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8][9]
-
Participants: 240 participants with mild-to-moderate Alzheimer's disease who were on a stable dose of an acetylcholinesterase inhibitor.[8][9]
-
Intervention: Participants were randomized on a 1:1 basis to receive either 45 mg of this compound or a placebo for 24 weeks.[8][9]
-
Primary Endpoints:
-
Secondary Endpoint:
Caption: Workflow of the this compound clinical trial.
Representative Donepezil Efficacy Trial
-
Study Design: A multicenter, double-blind, placebo-controlled study.[11]
-
Participants: Patients with a diagnosis of probable Alzheimer's disease of mild to moderate severity.[11]
-
Intervention: Patients were randomly assigned to receive either placebo, 5 mg/day of donepezil, or 10 mg/day of donepezil for 24 weeks.[11] This was followed by a 6-week single-blind placebo washout period.[11]
-
Primary Efficacy Measures:
-
Secondary Efficacy Measures:
Safety and Tolerability
This compound: In the clinical trial, more participants taking this compound discontinued (B1498344) the study medication due to adverse events compared to the placebo group (16% vs. 6%).[8][9] Cholinergically related adverse events were also more common in the this compound group (21% vs. 8%).[8][9] These adverse effects could be attributed to the robust intrinsic agonist activity of this compound observed in in-vitro assays.[7][13]
Donepezil: Donepezil is generally well-tolerated.[10] The most common adverse events are cholinergic in nature and typically affect the gastrointestinal system, including nausea, diarrhea, and vomiting.[2][10] These side effects are often mild, transient, and tend to occur when the dose is increased.[10] Other reported side effects include insomnia, muscle cramps, and fatigue.[2]
Conclusion
Donepezil, an acetylcholinesterase inhibitor, has consistently demonstrated modest but significant improvements in cognitive function in patients with mild to moderate Alzheimer's disease across numerous clinical trials.[10][11] In contrast, the selective M1 muscarinic positive allosteric modulator, this compound, did not show efficacy in improving cognition or daily function when used as an adjunctive therapy in a proof-of-concept trial in a similar patient population.[8][9] The trial was halted due to futility.[8][9] The differing outcomes of these two agents underscore the complexities of treating cognitive decline and highlight the challenges of developing novel therapeutic approaches. While both drugs target the cholinergic system, their distinct mechanisms of action and clinical trial results provide valuable insights for future drug development in the field of cognitive enhancement.
References
- 1. Donepezil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. goodrx.com [goodrx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
Safety Operating Guide
Navigating the Disposal of MK-7622: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the M1 positive allosteric modulator, MK-7622, is crucial for maintaining a safe and compliant laboratory environment. This document outlines the recommended procedures for the disposal of this compound, based on established laboratory safety protocols. It is important to note that a specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound was not available at the time of this writing. Therefore, the following guidelines are based on general best practices for the disposal of solid, non-halogenated organic research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific regulations and requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat, preferably with long sleeves. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols. Consult your institution's safety guidelines. |
This compound is described as a solid.[1] Proper storage is at -20°C.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste. The following steps provide a general framework for its proper disposal.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a solid, non-halogenated organic waste.
-
Container Selection: Use a designated, properly labeled, and leak-proof waste container that is compatible with solid chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Collection of Waste:
-
Solid Waste: Place any unused or contaminated solid this compound directly into the designated waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should also be disposed of in the same hazardous waste container.
-
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS department.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's established procedures for chemical waste pickup.
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The disposal procedure itself is an operational protocol as described above. For any experimental work involving this compound, such as studies on its degradation or environmental fate, researchers would need to develop specific protocols in accordance with their research goals and institutional safety guidelines.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: General workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling MK-7622
Disclaimer: A specific Safety Data Sheet (SDS) for MK-7622 is not publicly available. This guidance is based on general best practices for handling novel research compounds and should be supplemented by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Quantitative Data Summary
While a comprehensive toxicological profile for this compound is not available in the public domain, the following information has been compiled from supplier data sheets.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Cayman Chemical, Ruixibiotech |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical |
| Solubility | DMF: 5 mg/mlDMF:PBS (pH 7.2) (1:4): 0.20 mg/mlDMSO: 1 mg/mlEthanol: 1 mg/ml | Cayman Chemical |
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active molecule, stringent adherence to PPE protocols is mandatory. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with the compound. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders or aerosols. If weighing or handling outside of a fume hood is unavoidable, a fit-tested N95 or higher respirator may be required, subject to your institution's EHS approval. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure that the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment, including microbalances, spatulas, and solvent dispensers, within the fume hood.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount of this compound on a microbalance inside the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Solubilization: Add the desired solvent to the solid this compound in a sealed container (e.g., a vial with a septum cap) to create a stock solution. This minimizes the risk of aerosol generation.
-
Dilutions: Perform all subsequent dilutions of the stock solution within the fume hood.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner. Dispose of all contaminated wipes as hazardous waste.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it segregated in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Streams:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh papers, and any other solid materials that have come into contact with this compound should be placed in a dedicated, sealed plastic bag or container labeled "Hazardous Waste: this compound."
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, compatible waste container. The container must be clearly labeled with "Hazardous Waste: this compound" and the solvents present.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Storage: Store the hazardous waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials, until it is collected by your institution's EHS department.
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not pour any liquid waste containing this compound down the drain.
Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Waste disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
